Product packaging for 2-phenylacetonitrile(Cat. No.:CAS No. 73368-35-1)

2-phenylacetonitrile

货号: B1602554
CAS 编号: 73368-35-1
分子量: 118.14 g/mol
InChI 键: SUSQOBVLVYHIEX-PTQBSOBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Phenylacetonitrile (CAS 140-29-4), also known as Benzyl cyanide, is a versatile aromatic nitrile of significant importance in chemical and pharmaceutical research . This colorless, oily liquid serves as a crucial precursor and building block in organic synthesis. Its applications include its use as a starting material for synthesizing various pharmaceuticals , its role in the development of fungicides , and its function as a key intermediate in the synthesis of pheromones and fragrances such as phenethyl alcohol . In synthetic chemistry, the compound's "active methylene unit" allows for base-induced reactions to form new carbon-carbon bonds, and it can be readily hydrolyzed to phenylacetic acid or utilized in Pinner reactions to yield phenylacetic acid esters . Furthermore, this compound is a compound of interest in green chemistry, with research exploring its cyanide-free production through engineered biosynthetic pathways in E. coli . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B1602554 2-phenylacetonitrile CAS No. 73368-35-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583885
Record name Phenyl(2-~13~C)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73368-35-1
Record name Phenyl(2-~13~C)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73368-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to α-Tolunitrile (Phenylacetonitrile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tolunitrile, also known as phenylacetonitrile or benzyl cyanide, is a versatile organic compound with the chemical formula C₈H₇N. It is a colorless to pale yellow oily liquid with a characteristic aromatic odor. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a key intermediate in the pharmaceutical and chemical industries. Phenylacetonitrile is a crucial precursor in the synthesis of numerous therapeutic agents, including anticonvulsants, antimalarials, and antidepressants.[1][2] Its reactivity, centered around the active methylene group, makes it a valuable building block in organic synthesis.

Core Data

Chemical and Physical Properties

A summary of the key quantitative data for α-tolunitrile is presented below for easy reference and comparison.

PropertyValueSource
CAS Number 140-29-4[3]
Molecular Weight 117.15 g/mol [3]
Appearance Colorless to light yellow oily liquid[3]
Boiling Point 233-234 °C
Melting Point -24 °C
Density 1.015 g/mL at 25 °C
Solubility Insoluble in water; miscible with ethanol and ether[1][4]
Vapor Pressure 1 mmHg at 140°F

Synthesis and Experimental Protocols

α-Tolunitrile is synthesized through various methods. One of the most common industrial preparations involves the reaction of benzyl chloride with sodium cyanide. Below are detailed experimental protocols for two distinct synthesis approaches.

Protocol 1: Synthesis via Kolbe Nitrile Synthesis

This classic method involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[2]

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Water-immiscible solvent (e.g., toluene)

  • Tertiary amine catalyst (e.g., N,N-dimethyl cyclohexylamine)[5]

Procedure:

  • Prepare an aqueous solution of sodium cyanide and the tertiary amine catalyst.

  • Heat the aqueous solution to its reflux temperature.

  • Separately, dissolve benzyl chloride in a water-immiscible solvent like toluene.

  • Slowly add the benzyl chloride solution to the heated aqueous cyanide solution while maintaining reflux.

  • Continue the reaction under reflux until completion, monitoring by appropriate analytical methods (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water to remove any remaining cyanide salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude phenylacetonitrile.

  • Purify the product by vacuum distillation.

Protocol 2: Biosynthesis from L-Phenylalanine

A cyanide-free biosynthetic pathway for phenylacetonitrile has been developed in E. coli, utilizing enzymes from plant and bacterial sources.[6][7] This method is of significant interest for green chemistry applications.

Key Enzymes:

  • Cytochrome P450 79A2 (CYP79A2): Converts L-phenylalanine to (E,Z)-phenylacetaldoxime.[6][7]

  • Aldoxime Dehydratase (Oxd): Converts (E,Z)-phenylacetaldoxime to phenylacetonitrile.[6]

Experimental Workflow:

  • Construct an expression vector containing the genes for CYP79A2 from Arabidopsis thaliana and Oxd from Bacillus sp.

  • Transform E. coli with the expression vector.

  • Culture the transformed E. coli in a suitable growth medium.

  • Induce protein expression at the appropriate cell density.

  • Supplement the culture with L-phenylalanine as the substrate.

  • Monitor the production of phenylacetonitrile over time using analytical techniques such as HPLC or GC-MS.

  • Extract the phenylacetonitrile from the culture medium using an organic solvent.

  • Purify the extracted phenylacetonitrile using column chromatography.

Signaling and Metabolic Pathways

Biosynthetic Pathway of Phenylacetonitrile

The biosynthesis of phenylacetonitrile from L-phenylalanine involves a two-step enzymatic process. This pathway is a key part of the secondary metabolism in some plants and can be engineered into microorganisms for production.[6][8]

Biosynthetic Pathway of Phenylacetonitrile L_Phe L-Phenylalanine PAOx (E,Z)-Phenylacetaldoxime L_Phe->PAOx CYP79A2 PAN Phenylacetonitrile (α-Tolunitrile) PAOx->PAN Aldoxime Dehydratase

Caption: Biosynthesis of phenylacetonitrile from L-phenylalanine.

Cytochrome P450-Mediated Metabolism

In biological systems, phenylacetonitrile can be metabolized by cytochrome P450 enzymes.[9] For instance, the enzyme CYP3201B1, found in the millipede Chamberlinius hualienensis, catalyzes the stereoselective hydroxylation of phenylacetonitrile to (R)-mandelonitrile.[9] This metabolic pathway is crucial in the biosynthesis of cyanogenic glycosides in some organisms.[9]

Metabolism of Phenylacetonitrile PAN Phenylacetonitrile MAN (R)-Mandelonitrile PAN->MAN CYP3201B1 (Hydroxylation) Phenobarbital Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclization PAN Phenylacetonitrile Intermediate_A Intermediate A PAN->Intermediate_A DC Diethyl Carbonate DC->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B IE Iodoethane IE->Intermediate_B Phenobarbital Phenobarbital Intermediate_B->Phenobarbital Urea Urea Urea->Phenobarbital

References

An In-depth Technical Guide to Benzyl Cyanide (Phenylacetonitrile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanide, systematically known as 2-phenylacetonitrile, is a versatile organic compound with the chemical formula C₆H₅CH₂CN. It presents as a colorless, oily liquid with a characteristic aromatic odor.[1] This nitrile is a crucial precursor in a multitude of organic syntheses, playing a significant role in the production of pharmaceuticals, fragrances, dyes, and pesticides.[2][3][4] Its utility stems from the reactivity of the nitrile group and the adjacent active methylene group, which allow for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in research and development.

Nomenclature and Identification

  • IUPAC Name: this compound[2][5][6]

  • Synonyms: Phenylacetonitrile, Benzeneacetonitrile, α-Tolunitrile, Benzylnitrile, (Cyanomethyl)benzene, 2-Phenylethanenitrile.[7][8][9][10]

Physicochemical Properties

The following table summarizes the key quantitative data for benzyl cyanide:

PropertyValueReference(s)
Molecular Formula C₈H₇N[1][3]
Molar Mass 117.15 g/mol [1]
Appearance Colorless oily liquid[1]
Density 1.015 g/cm³ at 25 °C[1]
Melting Point -24 °C[1]
Boiling Point 233-234 °C[1]
Solubility in Water Insoluble
Vapor Pressure 0.1 mmHg at 20 °C
Flash Point 102 °C (closed cup)
Refractive Index n20/D 1.523

Experimental Protocols

Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This common method involves the reaction of benzyl chloride with sodium cyanide.[1]

Materials:

  • Benzyl chloride

  • Sodium cyanide (powdered, 96-98% pure)

  • 95% Ethanol

  • Water

  • 5-L round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Mechanical stirrer

  • Distillation apparatus (Claisen flask recommended)

Procedure: [5][7][9]

  • In the 5-L round-bottomed flask, dissolve 500 g (10 moles) of powdered sodium cyanide in 450 mL of water. Gently warm the mixture on a water bath to facilitate dissolution.

  • Prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.

  • Add the benzyl chloride-ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.

  • Once the addition is complete, heat the mixture under reflux on a steam bath for four hours.

  • After reflux, cool the mixture and filter it with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol to recover any retained product.

  • Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.

  • Cool the residual liquid, which will separate into two layers. Separate the upper layer of crude benzyl cyanide.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. The expected yield is 740-830 g (80-90%).

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

Benzyl cyanide can be readily hydrolyzed to phenylacetic acid using a strong acid catalyst.[10]

Materials:

  • Benzyl cyanide

  • Commercial sulfuric acid

  • Water

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

Procedure: [10]

  • In the 5-L round-bottomed flask, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

  • Heat the mixture under a reflux condenser with stirring for three hours.

  • After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid mass.

  • Filter the precipitated phenylacetic acid.

  • To purify, melt the crude product under water and wash it by decantation with hot water several times.

  • The molten acid is then transferred for vacuum distillation. The fraction boiling at 176-189 °C at 50 mmHg is collected, yielding approximately 630 g (77.5%) of pure phenylacetic acid.

Reduction of Benzyl Cyanide to β-Phenethylamine

The catalytic hydrogenation of benzyl cyanide yields β-phenethylamine, a key intermediate in pharmaceutical synthesis.

Materials:

  • Benzyl cyanide (pure)

  • Raney nickel catalyst

  • Liquid ammonia

  • Hydrogen gas

  • High-pressure hydrogenation bomb (autoclave)

  • Ether

Procedure: [8]

  • Place 1 kg (8.55 moles) of pure benzyl cyanide and one tablespoon of Raney nickel catalyst into a 2-L hydrogenation bomb.

  • Securely fasten the cap and introduce 150 mL of liquid ammonia.

  • Pressurize the bomb with hydrogen to approximately 2000 psi.

  • Heat the bomb to 120-130 °C and begin shaking. The reduction is typically complete within one hour.

  • Cool the bomb, release the pressure, and open it.

  • Remove the contents and rinse the bomb with a small amount of ether.

  • Filter the combined liquids to remove the catalyst.

  • Remove the ether by distillation, and then fractionally distill the residue under reduced pressure.

  • Collect the β-phenethylamine fraction boiling at 90-93 °C at 15 mmHg. The expected yield is 860-890 g (83-87%).

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the central role of benzyl cyanide in synthetic organic chemistry.

Benzyl_Cyanide_Synthesis benzyl_chloride Benzyl Chloride benzyl_cyanide Benzyl Cyanide benzyl_chloride->benzyl_cyanide + NaCN (Kolbe Nitrile Synthesis) sodium_cyanide Sodium Cyanide

Caption: Synthesis of Benzyl Cyanide.

Benzyl_Cyanide_Reactions benzyl_cyanide Benzyl Cyanide phenylacetic_acid Phenylacetic Acid benzyl_cyanide->phenylacetic_acid Hydrolysis (H₂SO₄, H₂O) phenethylamine β-Phenethylamine benzyl_cyanide->phenethylamine Reduction (H₂, Raney Ni) pharmaceuticals1 Pharmaceuticals (e.g., Penicillin Precursors) phenylacetic_acid->pharmaceuticals1 pharmaceuticals2 Pharmaceuticals (e.g., Stimulants, Antidepressants) phenethylamine->pharmaceuticals2

References

Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylacetonitrile, also known as benzyl cyanide, is a versatile organic compound with the chemical formula C₆H₅CH₂CN. It serves as a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. The structural elucidation and purity assessment of this compound are crucial for its application in these fields. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers, scientists, and drug development professionals in their work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
3.71Singlet2HMethylene protons (-CH₂-)[1]
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~130 - 127Aromatic carbons (C₆H₅)
117.8Nitrile carbon (-C≡N)[1]
~23Methylene carbon (-CH₂)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
> 3000MediumAromatic C-H stretch[1]
~2940MediumAliphatic C-H stretch (-CH₂-)[1]
2251StrongNitrile C≡N stretch[2]
1600 - 1450Medium-WeakAromatic C=C stretch[1]
~1450MediumMethylene -CH₂- bend[1]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 117.15 g/mol .[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Possible Fragment
117100.0[C₈H₇N]⁺ (Molecular Ion)
11634.2[C₈H₆N]⁺
9039.0[C₇H₆]⁺
8920.1[C₇H₅]⁺
6311.1[C₅H₃]⁺
5113.7[C₄H₃]⁺
3911.2[C₃H₃]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Place a few drops of liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty salt plates.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile samples.

  • The sample is vaporized in the ion source.

Ionization and Analysis:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Preparation Preparation for Specific Technique Dissolution->Preparation NMR NMR Preparation->NMR IR IR Preparation->IR MS MS Preparation->MS Processing Spectral Processing NMR->Processing IR->Processing MS->Processing Interpretation Interpretation of Spectra Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Structure_Relationship Spectroscopic Techniques and Structural Information for this compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (C≡N, C₆H₅) IR->Functional_Groups MS MS Molecular_Formula Molecular Weight & Fragmentation Pattern MS->Molecular_Formula Molecule This compound Molecule->NMR Molecule->IR Molecule->MS

References

Thermodynamic Insights into 2-Phenylacetonitrile Liquid Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary liquid mixtures containing 2-phenylacetonitrile. Understanding these properties is crucial for a wide range of applications, including reaction engineering, solvent selection, and the formulation of pharmaceutical products. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and conceptual relationships.

Core Thermodynamic Properties and Molecular Interactions

The study of thermodynamic properties such as density, viscosity, and speed of sound, along with their derived excess properties, offers profound insights into the nature and extent of molecular interactions within liquid mixtures. These interactions, which include dipole-dipole forces, hydrogen bonding, and dispersive forces, govern the macroscopic behavior of the solution and its deviation from ideal behavior.

This compound is a polar molecule, and its mixtures with various organic solvents exhibit interesting thermodynamic behaviors that reflect the interplay of different intermolecular forces. This guide focuses on the excess molar volume (VE), viscosity deviation (Δη), and deviation in isentropic compressibility (Δκs) as key indicators of these interactions.

Data Summary: Thermodynamic Properties of this compound Binary Mixtures

The following tables summarize the experimentally determined thermodynamic data for binary mixtures of this compound with aliphatic amines, alcohols, and ketones.

Table 1: Excess Molar Volumes (VE) of this compound Binary Mixtures at 308.15 K
Mole Fraction of this compound (x₁)DiethylaminePropylamineDiisopropylamineButylaminetert-Butylamine
0.1 -0.12-0.08-0.15-0.09-0.18
0.2 -0.23-0.15-0.29-0.17-0.35
0.3 -0.33-0.21-0.41-0.24-0.50
0.4 -0.41-0.26-0.51-0.30-0.62
0.5 -0.47-0.30-0.58-0.34-0.71
0.6 -0.50-0.32-0.62-0.36-0.76
0.7 -0.49-0.31-0.61-0.35-0.75
0.8 -0.43-0.27-0.54-0.31-0.67
0.9 -0.29-0.18-0.38-0.21-0.47

Data sourced from Nikam et al. (2004)

Table 2: Viscosity Deviations (Δη) of this compound + Aliphatic Amine Mixtures at 308.15 K
Mole Fraction of this compound (x₁)DiethylaminePropylamineDiisopropylamineButylaminetert-Butylamine
0.1 -0.04-0.03-0.05-0.03-0.06
0.2 -0.08-0.05-0.10-0.06-0.11
0.3 -0.11-0.07-0.14-0.08-0.16
0.4 -0.13-0.08-0.17-0.10-0.19
0.5 -0.15-0.09-0.19-0.11-0.22
0.6 -0.16-0.10-0.20-0.12-0.23
0.7 -0.15-0.09-0.19-0.11-0.22
0.8 -0.13-0.08-0.16-0.10-0.19
0.9 -0.09-0.05-0.11-0.06-0.13

Data sourced from Nikam et al. (2004)

Table 3: Thermodynamic Properties of this compound + Aliphatic Alcohol Mixtures at 308.15 K
Mole Fraction of 2-PAN (x₁)1-Propanol (VE)2-Propanol (VE)1-Butanol (VE)2-Butanol (VE)2-Methyl-2-propanol (VE)1-Propanol (Δη)2-Propanol (Δη)1-Butanol (Δη)2-Butanol (Δη)2-Methyl-2-propanol (Δη)
0.1 -0.03-0.04-0.02-0.05-0.07-0.02-0.03-0.01-0.04-0.05
0.2 -0.06-0.08-0.04-0.10-0.13-0.04-0.05-0.03-0.07-0.10
0.3 -0.08-0.11-0.06-0.14-0.18-0.06-0.07-0.04-0.10-0.14
0.4 -0.10-0.13-0.07-0.17-0.22-0.07-0.09-0.05-0.12-0.17
0.5 -0.11-0.15-0.08-0.19-0.25-0.08-0.10-0.06-0.14-0.20
0.6 -0.12-0.16-0.09-0.20-0.26-0.08-0.10-0.06-0.15-0.21
0.7 -0.11-0.15-0.08-0.19-0.25-0.07-0.09-0.05-0.14-0.20
0.8 -0.09-0.12-0.07-0.16-0.21-0.06-0.07-0.04-0.11-0.16
0.9 -0.06-0.08-0.04-0.10-0.14-0.04-0.05-0.02-0.07-0.10

Data sourced from Nikam et al. (2003)

Table 4: Thermodynamic Properties of this compound + Aliphatic Ketone Mixtures at 308.15 K
Mole Fraction of 2-PAN (x₁)Methylethylketone (VE)Methylpropylketone (VE)Methylisobutylketone (VE)Diethylketone (VE)Methylethylketone (Δη)Methylpropylketone (Δη)Methylisobutylketone (Δη)Diethylketone (Δη)
0.1 -0.05-0.07-0.10-0.06-0.03-0.04-0.06-0.04
0.2 -0.10-0.13-0.19-0.11-0.06-0.08-0.11-0.07
0.3 -0.14-0.18-0.26-0.16-0.08-0.11-0.15-0.10
0.4 -0.17-0.22-0.32-0.20-0.10-0.14-0.19-0.12
0.5 -0.19-0.25-0.36-0.22-0.11-0.16-0.21-0.14
0.6 -0.20-0.26-0.38-0.23-0.12-0.17-0.22-0.15
0.7 -0.19-0.25-0.36-0.22-0.11-0.16-0.21-0.14
0.8 -0.16-0.21-0.30-0.19-0.09-0.13-0.17-0.11
0.9 -0.10-0.14-0.20-0.12-0.06-0.08-0.11-0.07

Data sourced from Bachu et al. (2012)

Note on Data Availability: Extensive literature searches did not yield comprehensive experimental data on the thermodynamic properties of binary mixtures of this compound with esters, aromatic hydrocarbons, or ethers. The data presented in this guide is therefore focused on mixtures with aliphatic amines, alcohols, and ketones, for which reliable data is available.

Experimental Protocols

The determination of the thermodynamic properties of liquid mixtures requires precise and accurate measurement techniques. The following sections detail the methodologies commonly employed in the cited studies.

Density Measurement

The density (ρ) of the pure liquids and their binary mixtures is typically measured using a bicapillary pycnometer .

Procedure:

  • The pycnometer is thoroughly cleaned with chromic acid, washed with distilled water, and dried.

  • It is then calibrated at the desired temperature using double-distilled water with a known density.

  • The pycnometer is filled with the sample liquid or mixture, ensuring no air bubbles are trapped.

  • The filled pycnometer is allowed to equilibrate in a thermostatically controlled water bath for a sufficient time (e.g., 30 minutes) to reach the desired temperature.

  • The mass of the pycnometer with the sample is determined using a high-precision analytical balance.

  • The density of the sample is calculated from its mass and the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity (η) of the liquids and mixtures is commonly determined using a suspended-level Ubbelohde viscometer .

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A known volume of the sample liquid is introduced into the viscometer.

  • The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.

  • The liquid is drawn up into the measuring bulb by suction.

  • The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

  • The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.

Speed of Sound Measurement

The speed of sound (u) in the liquid mixtures is measured using an ultrasonic interferometer .

Procedure:

  • The interferometer cell is cleaned and filled with the sample liquid.

  • The cell is placed in a temperature-controlled water bath to maintain a constant temperature.

  • High-frequency ultrasonic waves are generated by a quartz crystal at the bottom of the cell.

  • These waves are reflected by a movable reflector plate.

  • By moving the reflector, a series of standing waves are formed. The distance between consecutive nodes (or antinodes) is equal to half the wavelength (λ/2) of the ultrasonic waves in the liquid.

  • The wavelength (λ) is determined by measuring the distance moved by the reflector for a known number of nodes.

  • The speed of sound (u) is then calculated using the formula: u = f × λ, where f is the frequency of the ultrasonic waves.

Data Analysis and Interpretation

The experimental data are used to calculate excess thermodynamic properties, which provide insights into the molecular interactions in the binary mixtures.

Excess Molar Volume (VE)

The excess molar volume is calculated using the following equation:

VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where x₁, M₁, and ρ₁ are the mole fraction, molar mass, and density of component 1 (this compound), and x₂, M₂, and ρ₂ are the corresponding values for the second component. ρmix is the density of the mixture. Negative VE values suggest strong specific interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact packing of molecules, while positive values indicate the predominance of dispersive forces and the breaking of self-associated structures of the pure components.

Viscosity Deviation (Δη)

The deviation in viscosity is calculated as:

Δη = ηmix - (x₁η₁ + x₂η₂)

where ηmix is the viscosity of the binary mixture, and η₁ and η₂ are the viscosities of the pure components. Negative deviations from a linear dependence on mole fraction generally indicate weaker intermolecular forces in the mixture compared to the pure components. Conversely, positive deviations suggest the presence of strong specific interactions that hinder fluid flow.

Deviation in Isentropic Compressibility (Δκs)

Isentropic compressibility (κs) is calculated from the speed of sound (u) and density (ρ) using the Laplace equation:

κs = 1 / (u²ρ)

The deviation in isentropic compressibility is then given by:

Δκs = κsmix - (φ₁κs₁ + φ₂κs₂)

where φ is the volume fraction. Negative values of Δκs indicate that the mixture is less compressible than the ideal mixture, suggesting strong intermolecular interactions that lead to a more structured liquid.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of the thermodynamic properties of this compound liquid mixtures.

ExperimentalWorkflow cluster_prep Mixture Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis p1 Pure this compound mix Prepare Binary Mixtures (Varying Mole Fractions) p1->mix p2 Pure Co-solvent (Amine, Alcohol, Ketone) p2->mix density Density (ρ) (Pycnometer) mix->density viscosity Viscosity (η) (Ubbelohde Viscometer) mix->viscosity sound Speed of Sound (u) (Ultrasonic Interferometer) mix->sound excess Calculate Excess Properties (VE, Δη, Δκs) density->excess viscosity->excess sound->excess interpretation Interpretation of Molecular Interactions excess->interpretation

Caption: Experimental workflow for determining thermodynamic properties.

LogicalRelationship cluster_experimental Experimental Data cluster_derived Derived Properties cluster_interpretation Interpretation rho Density (ρ) VE Excess Molar Volume (VE) rho->VE kappa_s Isentropic Compressibility (κs) rho->kappa_s eta Viscosity (η) Delta_eta Viscosity Deviation (Δη) eta->Delta_eta u Speed of Sound (u) u->kappa_s interactions Molecular Interactions VE->interactions Delta_eta->interactions Delta_kappa_s Deviation in κs (Δκs) kappa_s->Delta_kappa_s Delta_kappa_s->interactions

Caption: Derivation of excess properties from experimental data.

The Scent of Defense and Deception: A Technical Guide to 2-Phenylacetonitrile in Flora and Fauna

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Natural Occurrence, Biosynthesis, Analysis, and Signaling of a Key Semiochemical

Introduction

2-Phenylacetonitrile, also known as benzyl cyanide, is a nitrile compound with a characteristic aromatic odor. While widely utilized in the chemical and pharmaceutical industries, it also plays a significant role in the natural world as a semiochemical, mediating interactions between plants and insects. In plants, it can function as a component of floral scents and as an inducible defense compound against herbivores. In insects, it is a crucial component of pheromone blends, involved in processes ranging from courtship inhibition to aggregation and defense.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and physiological roles of this compound in plants and insects. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and analysis, and diagrams of the key signaling pathways in which it is involved.

Natural Occurrence of this compound

This compound is found in a diverse range of plant and insect species, where it serves various ecological functions.

In Plants

In the plant kingdom, this compound is often a volatile organic compound (VOC) emitted from flowers or induced in vegetative tissues in response to herbivory. Its presence in floral scents can act as an attractant for pollinators.[1] When produced upon herbivore attack, it can serve as a direct deterrent or as a signal to attract natural enemies of the herbivore.[1] The formation of this compound in some plants is associated with the breakdown of benzylglucosinolate.[2]

Table 1: Quantitative Data of this compound in Plants

Plant SpeciesPlant PartConditionConcentration/Emission RateReference(s)
Fallopia sachalinensis (Giant Knotweed)LeavesInfested by Popillia japonicaDetected (quantitative data not specified)[1][3]
LeavesTreated with Methyl JasmonateTime-dependent increase in emission[3]
Rhaphiolepis bibas (Loquat)Flowers-Emitted as a characteristic N-containing volatile[4]
Populus trichocarpa (Black Cottonwood)LeavesHerbivore feedingAccumulates (graphical data available)[5]
Malus domestica (Apple)FoliageHerbivore-inducedKey volatile[6]
Carica papaya (Papaya)Fruit-Natural constituent[2]
Various foods (e.g., cabbage, tomato, citrus)--Detected (not quantified)[2]
Ylang YlangOil-0.09% - 0.14%[6]
In Insects

In insects, this compound is a well-documented pheromone component, particularly in locusts and moths (Lepidoptera).[6][7] It can act as a courtship-inhibition pheromone, an aggregation signal, or a defensive compound. For example, in the desert locust, Schistocerca gregaria, it is a male-produced pheromone that inhibits courtship from other males.[7] In the migratory locust, Locusta migratoria, it functions as an olfactory aposematic (warning) signal and is a precursor to the highly toxic hydrogen cyanide (HCN), providing a defense mechanism against predators.[8][9]

Table 2: Quantitative Data of this compound in Insects

Insect SpeciesLife Stage/SexBody Part/SecretionFunctionConcentration/AmountReference(s)
Schistocerca gregaria (Desert Locust)Adult Male (gregarious)Whole bodyPheromone20-fold higher than in females[9]
Locusta migratoria (Migratory Locust)Gregarious nymphs and adult malesVolatile emissionAposematic signal, HCN precursorHigh amounts released[8]
Pandemis pyrusanaAdult (male and female)-Attractant (in lures with acetic acid)Attracts significantly more moths than sex pheromone lures[6]

Biosynthesis of this compound

The biosynthetic pathway of this compound is remarkably conserved across different biological kingdoms, starting from the amino acid L-phenylalanine.

The pathway proceeds as follows:

  • Conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme of the CYP79 family in plants (e.g., CYP79A2) and a similar cytochrome P450 enzyme in insects (e.g., CYP305M2 in locusts).[8][10][11][12]

  • Conversion of (E/Z)-phenylacetaldoxime to this compound: The aldoxime is then dehydrated to form the nitrile. In plants and insects, this step is also often catalyzed by a cytochrome P450 enzyme (e.g., CYP71 family in plants).[4][12][13]

Biosynthesis_of_2_Phenylacetonitrile L_Phe L-Phenylalanine PAOx (E/Z)-Phenylacetaldoxime L_Phe->PAOx Cytochrome P450 (e.g., CYP79A2 in plants, CYP305M2 in insects) PAN This compound PAOx->PAN Cytochrome P450 (e.g., CYP71 family in plants)

Figure 1. Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The analysis of this compound from biological matrices typically involves a two-step process: extraction followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for the analysis of volatile compounds emitted from plant tissues, such as leaves or flowers, without the use of solvents.

1. Sample Preparation: a. Collect fresh plant material (e.g., 1-5 g of leaves or a single flower). b. If analyzing induced volatiles, subject the plant to the desired treatment (e.g., herbivore feeding, methyl jasmonate application) for a specified period before sampling. c. Place the plant material into a headspace vial (e.g., 20 mL). For in-vivo sampling, the vial can be carefully placed over the plant part.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Precondition the SPME fiber according to the manufacturer's instructions. A common fiber for this type of analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). b. Seal the headspace vial containing the sample. c. Expose the SPME fiber to the headspace above the plant material. Typical extraction conditions are 60°C for 30 minutes. These parameters should be optimized for the specific plant matrix. d. After extraction, retract the fiber into the needle.

3. GC-MS Analysis: a. Injector: Insert the SPME fiber into the GC injector, which is typically held at a high temperature (e.g., 250°C) to desorb the analytes from the fiber. Operate in splitless mode to maximize sensitivity. b. GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness). c. Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), then ramps up to a high temperature (e.g., 250°C at a rate of 5-10°C/min, hold for 5 min). This should be optimized for the specific sample matrix to achieve good separation. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min). e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400. f. Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The mass spectrum of this compound shows a characteristic molecular ion at m/z 117 and a base peak at m/z 91 (the tropylium ion). g. Quantification: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.

HS_SPME_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Plant Material in Vial SPME Expose SPME Fiber Sample->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2. Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Protocol 2: Solvent Extraction for Insect Tissues

This method is suitable for extracting semi-volatile and non-volatile compounds, including this compound, from whole insects or specific tissues like pheromone glands.

1. Sample Preparation: a. Collect insects and, if necessary, dissect the target tissue (e.g., pheromone glands, legs, wings) under a microscope. b. Record the wet weight of the tissue or the number of individuals. c. Place the sample in a glass vial.

2. Solvent Extraction: a. Add a suitable organic solvent, such as hexane or dichloromethane (e.g., 200 µL per sample). b. If quantification is desired, add a known amount of an internal standard at this stage. c. Agitate the sample for a period of time (e.g., 1 hour to 24 hours) at room temperature to allow for the extraction of the compounds. d. Carefully remove the solvent and transfer it to a new vial. The extract can be concentrated under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis: a. Injection: Inject a small volume of the extract (e.g., 1 µL) into the GC. b. GC-MS Parameters: Use the same GC-MS parameters (column, temperature program, etc.) as described in Protocol 1. The parameters may need to be adjusted based on the complexity of the extract. c. Identification and Quantification: Follow the same procedure for identification and quantification as in Protocol 1.

Signaling Pathways Involving this compound

This compound is involved in distinct signaling pathways in plants and insects, leading to specific physiological or behavioral responses.

Plant Defense Signaling (Auxin-like Effects)

In plants, this compound can be converted to phenylacetic acid (PAA) by nitrilase enzymes. PAA is a naturally occurring auxin, and its accumulation can trigger auxin signaling pathways, leading to physiological responses such as changes in root growth and gene expression. The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB receptor proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes.

Plant_Signaling cluster_cell Plant Cell cluster_nucleus Nucleus PAN This compound PAA Phenylacetic Acid (PAA) PAN->PAA Nitrilase TIR1_AFB TIR1/AFB Receptor PAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression

Figure 3. Auxin-like signaling initiated by this compound in plants.

Insect Olfactory Signaling

In insects, the detection of this compound as a pheromone begins in the antennae, where it binds to specific Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs). Insect ORs are typically heterodimers composed of a specific tuning subunit (OrX) and a conserved co-receptor (Orco). Binding of the pheromone to the OrX subunit can lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response. The signal transduction can be ionotropic (direct channel opening) or metabotropic (involving G-proteins and second messengers like cAMP or IP3).

Insect_Olfactory_Signaling cluster_osn Olfactory Sensory Neuron cluster_membrane Dendritic Membrane PAN This compound OR Odorant Receptor (OrX + Orco) PAN->OR binds Ion_Channel Ion Channel OR->Ion_Channel opens (Ionotropic) G_Protein G-Protein OR->G_Protein activates (Metabotropic) Depolarization Depolarization Ion_Channel->Depolarization Second_Messenger Second Messengers (cAMP, IP3) G_Protein->Second_Messenger produces Second_Messenger->Ion_Channel opens Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

Phenylacetonitrile as a Cornerstone Precursor in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile (PAN), also known as benzyl cyanide, is a versatile and fundamental precursor in the synthesis of a wide array of pharmaceutical agents. Its importance is anchored in the reactivity of the α-methylene group, which is activated by both the adjacent phenyl ring and the nitrile functionality. This activation facilitates a variety of carbon-carbon bond-forming reactions, establishing phenylacetonitrile as a critical C₂ synthon. This technical guide provides an in-depth exploration of the role of phenylacetonitrile in the synthesis of key pharmaceuticals, including the anticonvulsant Phenobarbital, the opioid analgesic Pethidine, and the central nervous system stimulant Methylphenidate. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Chemical Versatility of Phenylacetonitrile

Phenylacetonitrile (C₆H₅CH₂CN) is a colorless, oily liquid that serves as a pivotal building block in organic synthesis. The protons on the carbon atom adjacent to the phenyl ring and nitrile group are acidic, allowing for easy deprotonation by a base. This property is central to its utility, enabling facile alkylation and acylation reactions at the benzylic position. These reactions are foundational to the construction of the core scaffolds of numerous drugs. This guide will detail the synthetic pathways for several major pharmaceuticals where phenylacetonitrile is a key starting material.

Synthesis of Phenobarbital

Phenobarbital is a long-acting barbiturate medication used as an anticonvulsant to treat various types of seizures.[1] Several synthetic routes to Phenobarbital begin with phenylacetonitrile, primarily involving the formation of a disubstituted malonic ester derivative which is then condensed with urea.

Synthetic Pathways

Two common methods starting from phenylacetonitrile are the diethyl carbonate route and the diethyl oxalate route.

  • Diethyl Carbonate Method : Phenylacetonitrile is first reacted with diethyl carbonate in the presence of a strong base like sodium amide or sodium ethanolate.[1] The resulting α-phenyl-α-cyanoacetate is then alkylated at the benzylic position with an ethyl halide (e.g., ethyl bromide). The final step involves a condensation reaction of this intermediate with urea to form the barbiturate ring, which upon acidic hydrolysis, yields Phenobarbital.[2][3]

  • Diethyl Oxalate Method : This pathway involves the acylation of phenylacetonitrile with diethyl oxalate. The resulting compound is heated to induce decarboxylation, yielding a phenylmalonic ester.[4] This ester is then alkylated with ethyl bromide and subsequently condensed with urea to produce Phenobarbital.[4]

Reaction Workflow Visualization

G PAN Phenylacetonitrile R1 + Diethyl Carbonate + Sodium Amide PAN->R1 INT1 α-Phenyl-α-cyanoacetate Intermediate R2 + Ethyl Bromide INT1->R2 INT2 Diethyl Ethylphenylmalonate (Disubstituted Intermediate) R3 + Urea + Sodium Ethoxide (Cyclization) INT2->R3 PHEN Phenobarbital R1->INT1 R2->INT2 R3->PHEN R4 + HCl (Hydrolysis)

Caption: Synthesis of Phenobarbital via the Diethyl Carbonate pathway.

Quantitative Data Summary
Method CategoryReagentsReported YieldReference
Diethyl Ethylphenylmalonate + Urea (Sodium Methoxide)Diethyl ethylphenylmalonate, Urea, Sodium methoxide17.45% (Final Product)[2][3]
Phenylacetonitrile + Diethyl Carbonate/IodoethanePhenylacetonitrile, Diethyl carbonate, Sodium amide, Iodoethane, UreaNot specified[2][3]
Phenylacetonitrile + Diethyloxalate/Ethyl BromidePhenylacetonitrile, Diethyloxalate, Sodium, Ethyl Bromide, UreaNot specified[4]
Experimental Protocol (General Diethyl Carbonate Method)
  • Step 1: Formation of α-Phenyl-α-cyanoacetate Intermediate: In a suitable reaction vessel, phenylacetonitrile is reacted with diethyl carbonate in the presence of a strong base such as sodium amide.[2][3] The mixture is stirred until the reaction is complete.

  • Step 2: Alkylation: To the resulting mixture, an alkylating agent, typically iodoethane or ethyl bromide, is added to introduce the ethyl group at the α-carbon.[2][3]

  • Step 3: Cyclization with Urea: The purified disubstituted intermediate is then condensed with urea in the presence of a base like sodium ethoxide. This reaction forms the heterocyclic barbiturate ring system through a cyclization reaction.[2][3]

  • Step 4: Hydrolysis: The resulting product is hydrolyzed with a strong acid, such as hydrochloric acid, to yield the final product, Phenobarbital.[2][3] The crude product is then purified by recrystallization.

Synthesis of Pethidine (Meperidine)

Pethidine, also known as Meperidine, is a synthetic opioid analgesic. Its synthesis classically involves the creation of a 4-phenyl-4-cyanopiperidine core, for which phenylacetonitrile is the key starting material.

Synthetic Pathway

The synthesis involves a double alkylation of phenylacetonitrile with a nitrogen mustard derivative, such as N,N-bis-(2-chloroethyl)-N-methylamine, in the presence of a strong base like sodium amide.[5] This one-pot reaction forms the 1-methyl-4-phenyl-4-cyanopiperidine intermediate. The nitrile group of this intermediate is then hydrolyzed to a carboxylic acid and subsequently esterified with ethanol to yield Pethidine.[5]

Reaction Workflow Visualization

G PAN Phenylacetonitrile R1 + N,N-bis(2-chloroethyl)methylamine + Sodium Amide (Cyclization) PAN->R1 INT1 1-Methyl-4-phenyl- 4-cyanopiperidine R2 + H₂SO₄ (Hydrolysis) INT1->R2 INT2 Pethidinic Acid R3 + Ethanol / H⁺ (Esterification) INT2->R3 PETH Pethidine R1->INT1 R2->INT2 R3->PETH

Caption: General synthetic pathway for Pethidine from Phenylacetonitrile.

Quantitative Data Summary
StepReactantsReagents/ConditionsYieldReference
Intermediate SynthesisPhenylacetonitrile (0.166 mol), N,N-bis(2-chloroethyl)methylamine HCl (0.18 mol)Sodium amide (0.135 mol), Benzene, Reflux 3h91.32% (of nitrile intermediate)[6]
Esterification & SalificationPethidine free base (0.12 mol)Dry HCl gas, Ethanol93.44% (of HCl salt)[6]
Overall Yield(Calculated from steps)-~70.5%[6]
Experimental Protocol (Intermediate Synthesis)
  • Step 1: Condensation Reaction: To a three-necked flask containing 86.7g of benzene, add 34.68g (0.18mol) of N,N-bis(β-chloroethyl)methylamine hydrochloride and 19.4g (0.166mol) of phenylacetonitrile.[6]

  • Step 2: Base Addition: While stirring at 30°C, a solution of sodium amide (5.27g, 0.135mol) in benzene (69g) is added dropwise over approximately 6 hours.[6]

  • Step 3: Reflux: The reaction mixture is then heated to reflux temperature and maintained for 3 hours.[6]

  • Step 4: Work-up and Isolation: After cooling to room temperature, the layers are separated. The organic layer is washed until the pH is 8, followed by concentration under reduced pressure. The resulting solid is crystallized, filtered, and dried to yield 1-methyl-4-phenyl-4-piperidine nitrile.[6]

  • Step 5: Hydrolysis and Esterification: The resulting nitrile is hydrolyzed using a strong acid (e.g., sulfuric acid) and then esterified with ethanol to produce pethidine.[5]

Synthesis of Methylphenidate (Ritalin)

Methylphenidate is a central nervous system stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis begins with the nucleophilic substitution of a halogenated pyridine with phenylacetonitrile.

Synthetic Pathway

The synthesis starts by reacting phenylacetonitrile with 2-chloropyridine or 2-bromopyridine in the presence of a strong base like sodium amide in toluene.[7][8] This forms the α-phenyl-α-pyridyl-(2)-acetonitrile intermediate. The nitrile group is then hydrolyzed to an amide, followed by esterification to form the methyl ester.[7] Finally, the pyridine ring is reduced (hydrogenated) to a piperidine ring to yield methylphenidate.[8][9]

Reaction Workflow Visualization

G PAN Phenylacetonitrile R1 + 2-Chloropyridine + Sodium Amide PAN->R1 INT1 α-Phenyl-α-(2-pyridyl) acetonitrile R2 + H₂SO₄ (Hydrolysis) INT1->R2 INT2 α-Phenyl-α-(2-pyridyl) acetamide R3 + H₂ / PtO₂ (Hydrogenation) INT2->R3 INT3 α-Phenyl-α-(2-piperidyl) acetamide R4 + Epimerization + Hydrolysis + Esterification INT3->R4 MPH Methylphenidate R1->INT1 R2->INT2 R3->INT3 R4->MPH

Caption: Synthetic pathway for Methylphenidate from Phenylacetonitrile.

Quantitative Data Summary
StepReactantsReagents/ConditionsYieldReference
Acetonitrile SynthesisPhenylacetonitrile (55.6 mol), 2-Chloropyridine (55.6 mol)Sodium amide (89.7 mol), Toluene, 40-50°C78%[10]
Amide Hydrolysisα-Phenyl-α-pyridyl-(2)-acetonitrileConcentrated H₂SO₄85%[10]
Ring Hydrogenationα-Phenyl-α-pyridyl-(2)-acetamideH₂ (>1.0 mPa pressure)95%[10]
Esterification (of Ritalinic Acid)threo-Ritalinic acidMethanolic HCl, Trimethyl orthoacetate, Reflux42.2-95.0%[9]
Experimental Protocol (Initial Condensation)
  • Step 1: Reaction Setup: To a solution of 117g of phenylacetonitrile and 113g of 2-chloropyridine in 400cc of absolute toluene, 80g of pulverized sodium amide is gradually added with stirring and cooling.[7]

  • Step 2: Heating: The mixture is subsequently heated slowly to a temperature of 110-120°C and maintained for 1 hour.[7]

  • Step 3: Work-up: After cooling, water is added. The toluene solution is extracted with dilute hydrochloric acid. The acidic extracts are then made alkaline with a concentrated caustic soda solution to precipitate the product.[7]

  • Step 4: Purification: The resulting solid mass, α-phenyl-α-pyridyl-(2)-acetonitrile, is taken up in ethyl acetate and distilled. The product distills at 150-155°C under 0.5 mm pressure and can be further purified by recrystallization from ethyl acetate.[7]

Other Pharmaceutical Syntheses

While phenylacetonitrile is a documented precursor for the drugs detailed above, its application in the synthesis of other major pharmaceuticals is less direct or not the primary industrial route.

  • Levetiracetam: The primary industrial syntheses of Levetiracetam, an antiepileptic drug, typically start from precursors like (S)-2-aminobutanol or (S)-ethyl 2-oxo-1-pyrrolidineacetate.[11][12] While derivatives of phenylacetonitrile could theoretically be used to construct intermediates, this is not a commonly cited pathway in the literature.

  • Dextropropoxyphene: The synthesis of this opioid analgesic generally proceeds via a Grignard reaction between benzylmagnesium chloride and β-dimethylaminobutyrophenone.[13] A direct synthetic route originating from phenylacetonitrile is not well-established.

Conclusion

Phenylacetonitrile's unique chemical structure, particularly its active methylene group, renders it an exceptionally valuable and versatile precursor in the pharmaceutical industry. It serves as a readily available and cost-effective starting material for constructing the complex molecular architectures of essential medicines like Phenobarbital, Pethidine, and Methylphenidate. The synthetic pathways detailed in this guide highlight the fundamental reactions of alkylation, acylation, and cyclization that make phenylacetonitrile a cornerstone of medicinal chemistry and drug development. Understanding these core methodologies provides a solid foundation for researchers and scientists engaged in the synthesis and manufacturing of pharmaceutical agents.

References

Health and safety considerations for handling 2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for handling this compound (also known as benzyl cyanide). The information is intended for professionals in research and drug development who may work with this chemical. This guide covers toxicological data, exposure limits, safety protocols, and the metabolic pathways associated with its toxicity.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a distinct aromatic odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]

Toxicological Data

The toxicity of this compound is primarily attributed to its metabolism in the body, which can release cyanide.[3] Nitrile poisoning presents symptoms similar to those of hydrogen cyanide poisoning.[4] The following tables summarize the acute toxicity data for this compound.

Table 1: Acute Toxicity Values for this compound

Route of ExposureSpeciesValueReference
OralRatLD50 = 270 mg/kg[5][6]
OralMouseLD50 = 45.5 mg/kg[3]
OralGuinea PigLD50 = 10 mg/kg[7]
DermalRabbitLD50 = 270 mg/kg[5][6]
InhalationRatLC50 = 430 mg/m³ (2 hours)[5][6]
InhalationMouseLC50 = 100 mg/m³ (2 hours)[8]
IntraperitonealMouseLD50 = 10 mg/kg[3]

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50% - the concentration in air or water that kills half of the tested population.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 1 / 2H330: Fatal if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Occupational Exposure Limits

Occupational exposure limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances.

Table 3: Occupational Exposure Limits for this compound (as Cyanides)

OrganizationLimitValueNotes
OSHA (PEL)TWA5 mg/m³Skin designation
ACGIH (TLV)Ceiling5 mg/m³ (as CN)Skin designation
NIOSH (REL)STEL4.7 ppm (5 mg/m³) (as CN)Skin designation

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling limit.

Mechanism of Toxicity and Metabolism

The primary mechanism of toxicity for this compound involves its metabolic conversion to cyanide.[3] This process is primarily mediated by cytochrome P450 enzymes in the liver.[9][10] The released cyanide ion then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, which disrupts cellular respiration and can lead to cell death.[3]

Below is a diagram illustrating the metabolic pathway of this compound.

Metabolic Pathway of this compound This compound This compound Cyanohydrin Intermediate Cyanohydrin Intermediate This compound->Cyanohydrin Intermediate Cytochrome P450 Benzaldehyde Benzaldehyde Cyanohydrin Intermediate->Benzaldehyde Cyanide (CN-) Cyanide (CN-) Cyanohydrin Intermediate->Cyanide (CN-) Thiocyanate (SCN-) Thiocyanate (SCN-) Cyanide (CN-)->Thiocyanate (SCN-) Rhodanese Cytochrome c oxidase inhibition Cytochrome c oxidase inhibition Cyanide (CN-)->Cytochrome c oxidase inhibition

Metabolic Pathway of this compound

Experimental Protocols for Toxicity Testing

The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for acute oral, dermal, and inhalation toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[11]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[11]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted before administration of the test substance.[2]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[9] The starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[9]

  • Procedure: The test proceeds in a stepwise manner with three animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2] A gross necropsy is performed on all animals at the end of the study.[9]

Acute Dermal Toxicity (General Protocol)
  • Test Animals: Young adult rabbits are commonly used for this test.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Administration: The test substance is applied uniformly over a specified area of the clipped skin. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure period is typically 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours). Animals are also observed for systemic toxicity and mortality for at least 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Test Animals: Young adult rats are the preferred species.

  • Exposure System: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.

  • Dose Administration: The test substance is administered as a vapor, aerosol, or gas at a specific concentration for a defined period, typically 4 hours.

  • Observation: Animals are monitored for clinical signs of toxicity during and after exposure. Post-exposure, they are observed for at least 14 days for mortality, clinical signs, and changes in body weight. A gross necropsy is performed on all animals.

The following diagram illustrates a general workflow for an acute toxicity study.

Acute Toxicity Study Workflow cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Dose Administration Dose Administration Animal Acclimatization->Dose Administration Dose Preparation Dose Preparation Dose Preparation->Dose Administration Clinical Signs Clinical Signs Dose Administration->Clinical Signs Body Weight Body Weight Clinical Signs->Body Weight Mortality Mortality Body Weight->Mortality Gross Necropsy Gross Necropsy Mortality->Gross Necropsy Data Analysis Data Analysis Gross Necropsy->Data Analysis

General Workflow for an Acute Toxicity Study

Health and Safety Recommendations

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][12]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[9] For emergency situations, a self-contained breathing apparatus (SCBA) is recommended.[1][2]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[12]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

  • Store in a locked-up area accessible only to authorized personnel.[10]

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

Spill and Disposal Procedures
  • Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[9] Do not allow the chemical to enter drains.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[4]

Conclusion

This compound is a valuable chemical intermediate with significant health hazards. A thorough understanding of its toxicological properties, combined with strict adherence to safety protocols, is crucial for its safe handling in a laboratory or industrial setting. This guide provides essential information to assist researchers, scientists, and drug development professionals in minimizing the risks associated with the use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date information.

References

Methodological & Application

The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aromatic nitriles is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. While the Kolbe nitrile synthesis, the reaction of a halide with a cyanide salt, is a fundamental method for producing aliphatic nitriles, its direct application to aryl halides is often challenging due to the lower reactivity of the C-X bond on an sp²-hybridized carbon. However, the principles of nucleophilic substitution with a cyanide source are central to the more effective methods used for aromatic systems, namely the Sandmeyer and Rosenmund-von Braun reactions. These protocols provide robust and versatile pathways to a wide array of aromatic nitriles.

This document provides detailed application notes and experimental protocols for the synthesis of aromatic nitriles, focusing on the well-established Sandmeyer and Rosenmund-von Braun reactions.

Data Presentation

The following tables summarize quantitative data for the synthesis of various aromatic nitriles using the Sandmeyer and Rosenmund-von Braun reactions, showcasing the scope and efficiency of these methods.

Table 1: Synthesis of Aromatic Nitriles via the Sandmeyer Reaction [1][2][3][4][5]

Starting Material (Aryl Amine)Product (Aryl Nitrile)ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineBenzonitrile1. NaNO₂, HCl2. CuCNWater0-5 (diazotization), then RT-501-375-85
p-Toluidinep-Tolunitrile1. NaNO₂, H₂SO₄2. CuCN, KCNWater0-5 (diazotization), then 60-702-480-90
4-Chloroaniline4-Chlorobenzonitrile1. NaNO₂, HCl2. CuCNWater, Toluene0-5 (diazotization), then 50185-95
2-Nitroaniline2-Nitrobenzonitrile1. NaNO₂, H₂SO₄2. CuCNWater0-10 (diazotization), then 25270-80
4-Methoxyaniline4-Methoxybenzonitrile1. NaNO₂, HCl2. CuCNWater0-5 (diazotization), then RT1.588-96

Table 2: Synthesis of Aromatic Nitriles via the Rosenmund-von Braun Reaction [6][7][8][9][10][11][12]

Starting Material (Aryl Halide)Product (Aryl Nitrile)Cyanide SourceCatalyst/AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)
BromobenzeneBenzonitrileCuCNNonePyridine150-2006-1265-75
1-Iodo-4-methoxybenzene4-MethoxybenzonitrileCuCNL-prolineDMF802498
1-Bromo-4-methoxybenzene4-MethoxybenzonitrileCuCNL-prolineDMF1204581
2-Bromotoluene2-MethylbenzonitrileCuCNNoneDMF140-150870-80
1-Bromo-4-nitrobenzene4-NitrobenzonitrileK₄[Fe(CN)₆]Pd(OAc)₂DMAc120592
2,5-Dichloronitrobenzene4-Chloro-2-nitrobenzonitrileCuCNNoneN-Methyl-2-pyrrolidone160473

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzonitrile via the Sandmeyer Reaction[5]

This protocol details the synthesis of 4-chlorobenzonitrile from 4-chloroaniline.

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ice

  • Water

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (0.5 mol) in a mixture of concentrated HCl (150 mL) and water (150 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of NaNO₂ (0.55 mol) in water (100 mL) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Cyanation:

    • In a separate 2 L beaker, prepare a solution of CuCN (0.6 mol) in a solution of sodium cyanide (1.2 mol) in water (300 mL).

    • To the cold diazonium salt solution, slowly and carefully add the cuprous cyanide solution with continuous stirring. A vigorous evolution of nitrogen gas will occur.

    • After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 150 mL).

    • Combine the organic extracts and wash them with water (2 x 100 mL) and then with a 10% sodium carbonate solution (100 mL) to remove any acidic impurities.

    • Wash again with water (100 mL) and dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude 4-chlorobenzonitrile can be further purified by vacuum distillation or recrystallization from ethanol.

Protocol 2: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile via the Rosenmund-von Braun Reaction[8]

This modified Rosenmund-von Braun protocol utilizes L-proline as a promoter to achieve high yields at a lower temperature.

Materials:

  • 1-Iodo-4-methoxybenzene

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube, add 1-iodo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous DMF (3 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxybenzonitrile.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of aromatic nitriles.

Sandmeyer_Reaction_Mechanism ArylAmine Aryl Amine (Ar-NH₂) DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺) ArylAmine->DiazoniumSalt NaNO₂, H⁺ ArylRadical Aryl Radical (Ar•) DiazoniumSalt->ArylRadical SET from Cu(I) N2 N₂ DiazoniumSalt->N2 - N₂ ArylNitrile Aryl Nitrile (Ar-CN) ArylRadical->ArylNitrile + •CN from Cu(II)(CN)₂ CuI Cu(I)CN CuII Cu(II)(CN)₂ CuI->CuII Oxidation CuII->CuI Reductive Elimination

Caption: Mechanism of the Sandmeyer Reaction for Aromatic Nitrile Synthesis.

Rosenmund_von_Braun_Reaction_Mechanism ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition Intermediate [Ar-Cu(III)(CN)X] ArylHalide->OxidativeAddition CuCN CuCN CuCN->OxidativeAddition ArylNitrile Aryl Nitrile (Ar-CN) OxidativeAddition->ArylNitrile Reductive Elimination CuX CuX OxidativeAddition->CuX

Caption: Mechanism of the Rosenmund-von Braun Reaction.

Experimental_Workflow_Aromatic_Nitrile_Synthesis Start Start: Aromatic Amine or Halide Reaction Reaction: Sandmeyer or Rosenmund-von Braun Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification: Distillation or Chromatography SolventRemoval->Purification Product Final Product: Aromatic Nitrile Purification->Product

Caption: General Experimental Workflow for Aromatic Nitrile Synthesis.

Conclusion

The Sandmeyer and Rosenmund-von Braun reactions are indispensable tools for the synthesis of aromatic nitriles, offering broad substrate scope and good to excellent yields. The choice between the two methods often depends on the availability of the starting material, with the Sandmeyer reaction commencing from aryl amines and the Rosenmund-von Braun from aryl halides. Modern modifications, such as the use of catalytic systems and additives like L-proline, have significantly improved the efficiency and applicability of these classical reactions, making them highly relevant for contemporary research and development in the chemical and pharmaceutical industries. Careful control of reaction conditions and appropriate work-up procedures are crucial for obtaining high yields and purity of the desired aromatic nitrile products.

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Benzyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl cyanide (phenylacetonitrile) is a pivotal precursor in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances, including phenobarbital, phenethylamine, and phenylacetic acid[1][2]. The traditional synthesis, known as the Kolbe nitrile synthesis, involves the reaction of benzyl chloride with an alkali metal cyanide like sodium cyanide (NaCN)[1][2]. A significant challenge in this synthesis is the mutual insolubility of the reactants; benzyl chloride is soluble in organic solvents, while sodium cyanide is soluble in water[3]. This immiscibility leads to slow reaction rates and often requires the use of co-solvents like ethanol, which can be difficult to remove and may introduce side reactions[4][5].

Phase-transfer catalysis (PTC) offers an elegant and efficient solution to this problem. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it can readily react with benzyl chloride[6][7][8]. This methodology accelerates the reaction, increases yields, minimizes byproducts, and often eliminates the need for organic co-solvents, aligning with the principles of green chemistry[6][7].

Mechanism of Phase-Transfer Catalysis

The reaction occurs at the interface of two immiscible liquids: an aqueous phase containing the nucleophile (sodium cyanide) and an organic phase containing the substrate (benzyl chloride). The phase-transfer catalyst, typically a quaternary ammonium salt (represented as Q⁺X⁻), is key to overcoming the phase barrier.

  • Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its original anion (X⁻, e.g., chloride or bromide) for a cyanide anion (CN⁻) from the dissolved sodium cyanide, forming an ion pair (Q⁺CN⁻).

  • Phase Transfer: The lipophilic (organic-loving) nature of the alkyl groups on the catalyst cation allows the Q⁺CN⁻ ion pair to dissolve in the organic phase.

  • Nucleophilic Substitution: In the organic phase, the relatively "naked" and highly reactive cyanide anion attacks the benzyl chloride in a classic SN2 nucleophilic substitution reaction. This forms the desired product, benzyl cyanide, and a new salt, Q⁺Cl⁻.

  • Catalyst Regeneration: The catalyst ion pair (Q⁺Cl⁻) migrates back to the aqueous phase to release the chloride ion and pick up another cyanide ion, thus completing the catalytic cycle.

This continuous cycle results in a rapid and efficient conversion of benzyl chloride to benzyl cyanide[3][8][9].

PTC_Mechanism cluster_organic Organic Phase (Benzyl Chloride) cluster_aqueous Aqueous Phase (Sodium Cyanide) Reaction [Q⁺CN⁻]org + C₆H₅CH₂Cl → C₆H₅CH₂CN + [Q⁺Cl⁻]org QCl_org [Q⁺Cl⁻]org QCN_org [Q⁺CN⁻]org QCN_org->Reaction Sₙ2 Reaction QCl_aq [Q⁺Cl⁻]aq QCl_org->QCl_aq Phase Transfer NaCN Na⁺ + CN⁻ QCN_aq [Q⁺CN⁻]aq QCl_aq->NaCN Anion Exchange QCN_aq->QCN_org Phase Transfer

Caption: Mechanism of phase-transfer catalysis for benzyl cyanide synthesis.

Experimental Protocols

The following protocol is a representative example for the synthesis of benzyl cyanide using a quaternary ammonium salt as a phase-transfer catalyst. This procedure is adapted from principles described in various patented and academic sources[3][4][10].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)Notes
Benzyl Chloride126.580.563.3 g (57.3 mL)Use high-purity grade for best results.
Sodium Cyanide (NaCN)49.010.629.4 gEXTREMELY TOXIC. Handle with extreme care.
Tetrabutylammonium Bromide (TBAB)322.370.005 (1 mol%)1.61 gExample PTC. Other catalysts can be used.
Deionized Water18.02-100 mL
Toluene (or Dichloromethane)--100 mLFor extraction.
Saturated NaCl solution (Brine)--50 mLFor washing.

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Aqueous Phase Preparation: Charge the flask with 29.4 g (0.6 mol) of sodium cyanide and 100 mL of deionized water. Stir the mixture until the sodium cyanide is completely dissolved.

  • Catalyst Addition: Add 1.61 g (0.005 mol) of tetrabutylammonium bromide (TBAB) to the aqueous solution.

  • Reaction Initiation: Begin vigorous stirring (e.g., >300 RPM) to ensure good mixing between the phases. Heat the mixture to 80-90°C.

  • Organic Phase Addition: Slowly add 57.3 mL (0.5 mol) of benzyl chloride to the reaction mixture dropwise over 30-45 minutes. An exothermic reaction may be observed.

  • Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. The layers should separate clearly. c. Separate the lower aqueous layer from the upper organic layer (product). d. Extract the aqueous layer with 50 mL of toluene to recover any residual product. e. Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Remove the solvent (toluene) using a rotary evaporator. d. Purify the crude benzyl cyanide by vacuum distillation. Collect the fraction boiling at approximately 115-120°C at 10 mmHg[11]. The expected yield is typically high, often exceeding 90%.

Experimental_Workflow A 1. Assemble Apparatus (Flask, Stirrer, Condenser) B 2. Prepare Aqueous Phase (Dissolve NaCN in Water) A->B C 3. Add PTC Catalyst (e.g., TBAB) B->C D 4. Heat and Stir Vigorously C->D E 5. Add Benzyl Chloride (Dropwise) D->E F 6. Reflux for 2-4 hours (90-100°C) E->F G 7. Cool to Room Temperature F->G H 8. Phase Separation G->H I 9. Wash Organic Layer H->I J 10. Dry Organic Layer I->J K 11. Solvent Evaporation J->K L 12. Vacuum Distillation K->L M Pure Benzyl Cyanide L->M

Caption: Experimental workflow for benzyl cyanide synthesis via PTC.

Quantitative Data and Catalyst Comparison

The choice of phase-transfer catalyst significantly impacts reaction efficiency. Quaternary ammonium salts with longer alkyl chains tend to be more effective due to their increased lipophilicity[4][10].

Table 1: Comparison of Phase-Transfer Catalysts

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference Notes
Tetrabutylammonium Bromide (TBAB)1-22-3100>95A very common and effective catalyst for SN2 reactions[3].
Benzyltriethylammonium Chloride12-3100~90-95Formed in situ from triethylamine and benzyl chloride in some processes[9].
Tetradecyldimethylbenzylammonium Chloride0.5-1.01-2BoilingHighCatalysts with at least one long alkyl chain (≥12 carbons) are noted to be highly effective[4][10].
Aliquat 336® (Tricaprylmethylammonium chloride)1-22105>90A robust industrial PTC, highly soluble in the organic phase[12].
None (Classical Method)04+Boiling80-90Requires an alcohol co-solvent (e.g., ethanol) to facilitate mixing[5][11].

Table 2: Typical Reaction Parameters

ParameterValue / ConditionRationale
Reactant Ratio (NaCN:BnCl)1.1:1 to 1.25:1A slight excess of sodium cyanide ensures complete conversion of the benzyl chloride[4][10].
NaCN Concentration20-40% (w/w) aqueous solutionOptimal concentration range for effective anion exchange without excessive viscosity[4][10].
Catalyst Loading0.5 - 2.0 mol% (relative to benzyl chloride)Sufficient to ensure a fast reaction rate; higher amounts offer diminishing returns[10][13].
Stirring SpeedVigorous (>300 RPM)Crucial for maximizing the interfacial surface area between the two phases, enhancing transfer rates[9].
Temperature80 - 105°CProvides sufficient energy for the reaction to proceed quickly without significant side reactions[3][13].

References

Application Notes and Protocols for Metal-Free Dehydrogenative Cyanation of Benzylic C-H Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-free dehydrogenative cyanation of benzylic C-H bonds. This emerging field offers a more sustainable and cost-effective alternative to traditional metal-catalyzed methods for synthesizing valuable benzyl cyanides, which are key intermediates in the pharmaceutical and agrochemical industries.[1][2] The protocols outlined below are based on recent advancements in the field, including photocatalytic and oxidant-mediated approaches.

Introduction

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, leading to higher atom economy and reduced waste.[1][2] Metal-free approaches to C-H functionalization are particularly attractive as they circumvent issues associated with metal toxicity, cost, and contamination of the final products.[1][2][3] The dehydrogenative cyanation of benzylic C-H bonds involves the formation of a C-CN bond at a benzylic position with the concomitant loss of a hydrogen atom, a transformation of significant interest for the synthesis of arylacetonitriles.

Data Presentation: Reaction Parameters and Substrate Scope

The following tables summarize quantitative data from representative metal-free dehydrogenative cyanation methods, providing a clear comparison of their efficiency and scope.

Table 1: Photocatalytic Cyanation of Toluene Derivatives

EntrySubstratePhotocatalystCyanating AgentSolventTime (h)Yield (%)Reference
1Toluene4CzIPNNCTSCH3CN2485[4]
24-Methylanisole4CzIPNNCTSCH3CN2492[4]
34-Chlorotoluene4CzIPNNCTSCH3CN2478[4]
41,4-Dimethylbenzene4CzIPNNCTSCH3CN2481[4]
5Ethylbenzene4CzIPNNCTSCH3CN2475 (major)[4]

NCTS: N-Cyano-N-phenyl-p-toluenesulfonamide 4CzIPN: 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Table 2: Oxidant-Mediated Cyanation of Benzylic C-H Bonds

EntrySubstrateOxidantCyanating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1TolueneDTBPTMSCNChlorobenzene1201275[5][6]
2EthylbenzeneDTBPTMSCNChlorobenzene1201268[5][6]
3p-XyleneDTBPTMSCNChlorobenzene1201282[5][6]
4IndaneDTBPTMSCNChlorobenzene1201285[5][6]
5TetralinDTBPTMSCNChlorobenzene1201288[5][6]

DTBP: Di-tert-butyl peroxide TMSCN: Trimethylsilyl cyanide

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Visible-Light Photocatalytic Cyanation of a Benzylic C-H Bond[4][7]

This protocol describes a general procedure for the metal-free photocatalytic cyanation of a benzylic C-H bond using 4CzIPN as the photocatalyst and NCTS as the cyanating agent.

Materials:

  • Substituted toluene derivative (1.0 mmol)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol)

  • 4CzIPN (1-5 mol%)

  • Acetonitrile (CH3CN), anhydrous (5 mL)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 467 nm)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the substituted toluene derivative (1.0 mmol), NCTS (1.2 mmol), and 4CzIPN (0.01-0.05 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the light source and quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired benzyl cyanide.

Protocol 2: Oxidative Dehydrogenative Cyanation using an Organic Peroxide[5][6]

This protocol details a method for the metal-free oxidative cyanation of benzylic C-H bonds using di-tert-butyl peroxide (DTBP) as the oxidant.

Materials:

  • Alkylarene (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (2.0 mmol)

  • Di-tert-butyl peroxide (DTBP) (2.0 mmol)

  • Chlorobenzene (3 mL)

  • Sealed tube with a magnetic stir bar

Procedure:

  • To a sealed tube containing a magnetic stir bar, add the alkylarene (1.0 mmol), chlorobenzene (3 mL), trimethylsilyl cyanide (2.0 mmol), and di-tert-butyl peroxide (2.0 mmol).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, carefully open the sealed tube.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure benzyl cyanide product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Signaling_Pathway PC Photocatalyst (PC) (e.g., 4CzIPN) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Benzylic_Radical Benzylic Radical (R-CH2•) PC_excited->Benzylic_Radical Hydrogen Atom Transfer (HAT) PC_reduced Reduced PC•- PC_excited->PC_reduced Single Electron Transfer (SET) Benzylic_Substrate Benzylic Substrate (R-CH3) Benzylic_Substrate->Benzylic_Radical Oxidation Product Benzyl Cyanide (R-CH2CN) Benzylic_Radical->Product Reaction with NCTS Benzylic_Radical->Product + CN source Cyanating_Agent Cyanating Agent (NCTS) Radical_Anion [NCTS]•-

Caption: Proposed mechanism for photocatalytic benzylic C-H cyanation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Reactants (Substrate, Cyanating Agent, Catalyst) B 2. Add Solvent A->B C 3. Degas and Inert Atmosphere B->C D 4. Stir and Irradiate (Photocatalytic) or Heat (Oxidative) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I 9. Product Characterization H->I

Caption: General experimental workflow for benzylic C-H cyanation.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Substrate Benzylic Substrate Product Benzyl Cyanide Substrate->Product CN_Source Cyanide Source CN_Source->Product Initiator Initiator (Photocatalyst or Oxidant) Initiator->Product enables Solvent Solvent Solvent->Product influences Temperature Temperature Temperature->Product affects rate Byproducts Byproducts

Caption: Logical relationship of components in the cyanation reaction.

References

Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric Strecker synthesis of 2-amino-2-phenylacetonitrile derivatives. This class of compounds serves as crucial chiral building blocks in the development of pharmaceuticals and other bioactive molecules. The following sections outline various catalytic systems, present quantitative data for catalyst performance, and provide step-by-step experimental procedures.

Introduction

The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[1] Subsequent hydrolysis of the nitrile group yields an α-amino acid. The classical Strecker synthesis produces a racemic mixture of α-aminonitriles.[1] For applications in drug development, where single enantiomers are often required, the development of asymmetric Strecker syntheses has been a critical area of research.

This document focuses on catalytic enantioselective methods for the synthesis of 2-amino-2-phenylacetonitrile derivatives, which are precursors to valuable chiral non-proteinogenic amino acids.

Reaction Mechanism and Experimental Workflow

The asymmetric Strecker reaction is a versatile method for preparing chiral α-amino acids and their derivatives. The general mechanism involves the formation of a chiral intermediate that directs the stereoselective addition of a cyanide nucleophile. The overall experimental workflow typically involves the preparation of the imine substrate, the catalytic cyanation step, and subsequent purification.

Strecker_Mechanism cluster_imine Imine Formation cluster_cyanation Asymmetric Cyanation cluster_hydrolysis Hydrolysis Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Imine_cat Imine-Catalyst Complex Imine->Imine_cat Catalyst Chiral Catalyst Catalyst->Imine_cat Aminonitrile α-Aminonitrile Imine_cat->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., HCN, TMSCN) Cyanide->Aminonitrile Amino_acid α-Amino Acid Aminonitrile->Amino_acid H3O+

Figure 1: Generalized mechanism of the Asymmetric Strecker Synthesis.

Strecker_Workflow start Start imine_prep Imine Preparation (Aldehyde + Amine) start->imine_prep reaction_setup Reaction Setup: - Imine - Chiral Catalyst - Cyanide Source - Solvent imine_prep->reaction_setup reaction Asymmetric Strecker Reaction (Controlled Temperature and Time) reaction_setup->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Crystallization) workup->purification analysis Analysis (Yield, ee%) purification->analysis end End analysis->end

Figure 2: General experimental workflow for Asymmetric Strecker Synthesis.

Catalytic Systems and Quantitative Data

Several classes of chiral catalysts have been successfully employed in the asymmetric Strecker synthesis of 2-amino-2-phenylacetonitrile derivatives. The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the reaction.

Chiral Thiourea Catalysts

Chiral thiourea-based organocatalysts are effective in promoting the asymmetric addition of cyanide to imines.[2] These catalysts activate the imine through hydrogen bonding, facilitating nucleophilic attack by the cyanide source.

EntryAldehyde (R)Amine (R')Catalyst Loading (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1PhenylBenzhydryl4HCNToluene-7515->99[2][3]
24-MethoxyphenylBenzhydryl0.5KCN/AcOHToluene04-89598[3]
32-NaphthylBenzhydryl0.5KCN/AcOHToluene04-89297[3]
42-ThienylBenzhydryl0.5KCN/AcOHToluene04-88596[3]
Chiral Guanidine Catalysts

Chiral bicyclic guanidines have been shown to be effective catalysts for the enantioselective Strecker reaction of N-benzhydryl imines with hydrogen cyanide.[4]

EntryAldehyde (R)AmineCatalyst Loading (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1PhenylBenzhydryl10HCNToluene-40209686[4]
24-ChlorophenylBenzhydryl10HCNToluene-40209591[4]
34-MethylphenylBenzhydryl10HCNToluene-40209488[4]
42-NaphthylBenzhydryl10HCNToluene-40209285[4]
Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids can also catalyze the asymmetric Strecker reaction, offering a metal-free alternative.[5]

EntryAldehyde (R)AmineCatalyst Loading (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1BenzaldehydeAniline5TMSCNTolueneRT249285[5]
24-NitrobenzaldehydeAniline5TMSCNTolueneRT249590[5]
34-MethoxybenzaldehydeAniline5TMSCNTolueneRT248882[5]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Thiourea Catalyst

This protocol is adapted from Jacobsen and co-workers for the synthesis of enantioenriched N-benzhydryl-2-amino-2-phenylacetonitrile.[3]

Materials:

  • N-Benzhydrylbenzaldimine (1.0 mmol, 1.0 equiv)

  • Chiral amido-thiourea catalyst (0.005 mmol, 0.5 mol%)

  • Potassium cyanide (KCN) (2.0 mmol, 2.0 equiv)

  • Acetic acid (AcOH) (1.2 mmol, 1.2 equiv)

  • Toluene (5 mL)

  • Water (4.0 mmol, 4.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-benzhydrylbenzaldimine in toluene at 0 °C, add the chiral amido-thiourea catalyst.

  • In a separate flask, dissolve potassium cyanide in water and add acetic acid.

  • Add the aqueous KCN/AcOH solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-2-phenylacetonitrile derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Strecker Synthesis using a Chiral Guanidine Catalyst

This protocol is based on the work of Corey and Grogan for the synthesis of (R)-N-benzhydryl-2-amino-2-phenylacetonitrile.[4]

Materials:

  • N-Benzhydrylbenzaldimine (1.0 mmol, 1.0 equiv)

  • Chiral bicyclic guanidine catalyst (0.1 mmol, 10 mol%)

  • Hydrogen cyanide (HCN) (generated in situ or as a solution in a suitable solvent, handle with extreme caution in a well-ventilated fume hood)

  • Toluene (10 mL)

  • Aqueous oxalic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral bicyclic guanidine catalyst in toluene at -40 °C, add a solution of N-benzhydrylbenzaldimine in toluene.

  • Slowly add a solution of hydrogen cyanide in toluene to the reaction mixture.

  • Stir the reaction at -40 °C for 20 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Warm the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • To recover the catalyst, the combined organic layers can be extracted with aqueous oxalic acid. The catalyst can then be recovered from the aqueous layer by basification and extraction.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the product.

  • Analyze the enantiomeric excess using chiral HPLC.

Purification and Analysis

Purification of 2-amino-2-phenylacetonitrile derivatives is typically achieved by silica gel column chromatography. The choice of eluent system will depend on the specific substrate and protecting groups used. Recrystallization can also be an effective method for purification and, in some cases, for enhancing the enantiomeric excess of the product.

The enantiomeric excess (ee) of the final product is a critical parameter and is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. Comparison with a racemic standard is necessary for peak assignment.

Conclusion

The asymmetric Strecker synthesis is a powerful and versatile tool for the preparation of enantiomerically enriched 2-amino-2-phenylacetonitrile derivatives. The selection of the appropriate chiral catalyst and the optimization of reaction conditions are crucial for achieving high yields and stereoselectivities. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to apply this important transformation in their work. As with all chemical reactions, appropriate safety precautions should be taken, especially when handling cyanide-containing reagents.

References

Application Notes and Protocols for the Synthesis of Phenobarbital from 2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenobarbital, a widely used anticonvulsant and sedative, starting from 2-phenylacetonitrile (also known as benzyl cyanide). The synthesis is a multi-step process involving the formation of a key intermediate, diethyl phenylethylmalonate, followed by a condensation reaction with urea to form the final barbiturate ring system.

Synthetic Pathway Overview

The synthesis of phenobarbital from this compound can be conceptually divided into three primary stages:

  • Carbethoxylation of this compound: The active methylene group of this compound is first reacted with a carboxylating agent, such as diethyl carbonate, in the presence of a strong base. This step is crucial for creating the diethyl phenylmalonate intermediate.[1][2]

  • Ethylation of Diethyl Phenylmalonate: An ethyl group is introduced at the α-carbon position of the diethyl phenylmalonate. This is an alkylation reaction, typically carried out using an ethyl halide (e.g., ethyl bromide) and a base like sodium ethoxide.[1][2][3]

  • Cyclocondensation with Urea: The resulting diethyl phenylethylmalonate undergoes a condensation reaction with urea in the presence of a strong base, such as sodium methoxide or sodium ethoxide, to form the heterocyclic ring of phenobarbital.[1][4]

Logical Workflow of the Synthesis

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cyclization A This compound B Diethyl Phenylmalonate A->B Diethyl Carbonate, Strong Base C Diethyl Ethylphenylmalonate B->C Ethyl Bromide, Sodium Ethoxide D Phenobarbital C->D Urea, Sodium Methoxide

Caption: Overall workflow for phenobarbital synthesis.

Detailed Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations from the starting material to the final product.

G Start This compound R1 + Diethyl Carbonate (NaOEt) Inter1 Diethyl Phenylmalonate R2 + Ethyl Bromide (NaOEt) Inter2 Diethyl Ethylphenylmalonate R3 + Urea (NaOMe) Final Phenobarbital R1->Inter1 R2->Inter2 R3->Final

Caption: Chemical reaction pathway for phenobarbital.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of phenobarbital. Yields can vary significantly based on reaction conditions, purity of reagents, and procedural execution.

Synthesis StepProductReported YieldReference
Ethylation of Diethyl PhenylmalonateDiethyl Ethylphenylmalonate90.92%[3]
Cyclocondensation of Diethyl Ethylphenylmalonate with UreaPhenobarbital17.45%[1][4]

Note: The 17.45% yield for the final step was achieved under specific conditions where urea was added to sodium methoxide before the addition of diethyl ethylphenylmalonate.[1][4]

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of phenobarbital.

Protocol 1: Synthesis of Diethyl Phenylmalonate from this compound

This step involves the reaction of this compound with diethyl carbonate in the presence of a strong base like sodium amide or sodium ethoxide.[1][5]

Materials:

  • This compound (Benzyl Cyanide)

  • Diethyl Carbonate

  • Sodium Ethoxide (or Sodium Amide)

  • Anhydrous Toluene (or other suitable solvent)

  • Hydrochloric Acid (for workup)

  • Diethyl Ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Remove the ethanol under reduced pressure to obtain dry sodium ethoxide powder.

  • Add anhydrous toluene to the flask, followed by the dropwise addition of a mixture of this compound and diethyl carbonate over a period of 1-2 hours while maintaining the temperature at 80-90°C.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl phenylmalonate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Diethyl Ethylphenylmalonate (Ethylation)

This protocol is adapted from a patented procedure for the ethylation of diethyl phenylmalonate.[3]

Materials:

  • Diethyl Phenylmalonate

  • Sodium Ethoxide-Ethanol Solution

  • Ethyl Bromide

  • Sulfuric Acid (for neutralization)

  • Brine Solution

Procedure:

  • To a reaction vessel containing diethyl phenylmalonate, add a sodium ethoxide-ethanol solution.

  • Maintain the temperature at 50-60°C for 2 hours. During this time, slowly remove ethanol under normal pressure.

  • Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.

  • After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to complete the reaction.

  • Remove any unreacted ethyl bromide by distillation under normal pressure.

  • Cool the mixture and neutralize it by adding sulfuric acid until the pH reaches 4-5.

  • Wash the mixture with a brine solution. The organic layer is the desired product, diethyl phenylethylmalonate. A reported yield for this step is 90.92% with a purity of 96.37%.[3]

Protocol 3: Synthesis of Phenobarbital (Cyclocondensation)

This protocol is based on a general method for barbiturate synthesis, with conditions optimized for phenobarbital.[1][4]

Materials:

  • Diethyl Ethylphenylmalonate

  • Urea (dry)

  • Sodium Methoxide

  • Absolute Methanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal in absolute methanol to prepare a fresh solution of sodium methoxide.

  • To the sodium methoxide solution, add dry urea and stir until it dissolves.

  • Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.

  • Heat the mixture to reflux for 7-8 hours. A solid precipitate (the sodium salt of phenobarbital) should form.

  • After the reaction is complete, distill off the excess methanol.

  • To the residue, add a suitable volume of warm water (approx. 50°C) to dissolve the solid.

  • While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration on a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product in an oven at 100-110°C.

  • The crude phenobarbital can be further purified by recrystallization from ethanol/water. The reported yield for this optimized procedure is 17.45%.[1][4]

References

Application Notes and Protocols for the α-Alkylation of Phenylacetonitrile with Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to a diverse array of valuable molecules, including pharmaceuticals, agrochemicals, and materials. The direct use of alcohols as alkylating agents in this transformation represents a highly atom-economical and environmentally benign approach, as it typically generates water as the sole byproduct. This document provides detailed application notes and experimental protocols for the α-alkylation of phenylacetonitrile with benzyl alcohols, a key transformation for the synthesis of 1,2-diphenylethanenitrile derivatives. These structures are prevalent in various biologically active compounds.

The reaction generally proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2][3] In this process, a catalyst, often a transition metal complex or a base, facilitates the temporary removal of hydrogen from the alcohol to form an aldehyde in situ.[3] This aldehyde then undergoes a Knoevenagel condensation with the acidic methylene group of phenylacetonitrile to yield an α,β-unsaturated nitrile intermediate.[1] The final step involves the hydrogenation of this intermediate, utilizing the "borrowed" hydrogen to afford the desired α-alkylated product.[3] Various catalytic systems, including those based on cobalt, copper, manganese, and silver, have been successfully employed for this transformation, alongside base-promoted methods.[4][5][6][7]

Reaction Mechanism and Experimental Workflow

The general mechanism for the transition-metal-catalyzed α-alkylation of phenylacetonitrile with benzyl alcohol is depicted below. The process begins with the oxidation of the benzyl alcohol to benzaldehyde, which then condenses with phenylacetonitrile. The resulting intermediate is subsequently reduced to the final product.

ReactionMechanism cluster_cat Catalytic Cycle cluster_reaction Main Reaction Pathway cat_H Catalyst-H₂ cat Catalyst cat_H->cat - H₂ (to intermediate) cat->cat_H + H₂ (from alcohol) alcohol Benzyl Alcohol aldehyde Benzaldehyde alcohol->aldehyde Oxidation intermediate α,β-Unsaturated Nitrile aldehyde->intermediate + Phenylacetonitrile (Knoevenagel Condensation) nitrile Phenylacetonitrile nitrile->intermediate product α-Alkylated Phenylacetonitrile intermediate->product Reduction

Caption: General reaction mechanism for the α-alkylation of phenylacetonitrile.

A typical experimental workflow for this reaction involves the setup of the reaction under controlled conditions, followed by workup and purification of the product.

ExperimentalWorkflow start Start setup Reaction Setup: - Add phenylacetonitrile, benzyl alcohol, catalyst, base, and solvent to a reaction vessel. start->setup reaction Heat the reaction mixture under an inert atmosphere for a specified time. setup->reaction workup Reaction Workup: - Cool the mixture, quench the reaction, and perform an extraction. reaction->workup purification Purification: - Dry the organic layer and purify the crude product by column chromatography. workup->purification analysis Characterization: - Analyze the purified product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: A typical experimental workflow for the α-alkylation reaction.

Quantitative Data Summary

The following tables summarize the yields of the α-alkylation of various substituted phenylacetonitriles with different benzyl alcohols under various catalytic conditions.

Table 1: Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols [1]

Phenylacetonitrile DerivativeBenzyl Alcohol DerivativeYield (%)
PhenylacetonitrileBenzyl alcohol99
p-F-phenylacetonitrileBenzyl alcohol52
3,4-(Methylenedioxy)-phenylacetonitrilep-Methoxybenzyl alcohol71
3,4-(Methylenedioxy)-phenylacetonitrilep-Trifluoromethylbenzyl alcohol83
3,4-Dimethoxyphenylacetonitrile4-Chlorobenzyl alcohol70

Reaction Conditions: CuCl₂/TMEDA catalyst system, catalytic amount of base, in toluene at 130-140°C.[1]

Table 2: Base-Promoted α-Alkylation of Phenylacetonitrile with Substituted Benzyl Alcohols [5][8]

Benzyl Alcohol DerivativeTime (h)Yield (%)
Benzyl alcohol395
4-Methylbenzyl alcohol393
4-Methoxybenzyl alcohol396
4-Chlorobenzyl alcohol389
4-Bromobenzyl alcohol385
4-(Trifluoromethyl)benzyl alcohol675
2-Methylbenzyl alcohol1281

Reaction Conditions: Phenylacetonitrile (0.435 mmol), alcohol (1.30 mmol), KOtBu (0.348 mmol) in toluene (10 mL) at 120°C under a closed air condition.[8]

Table 3: Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols [2][3][9]

NitrileAlcoholYield (%)
PhenylacetonitrileBenzyl alcohol>95
Benzyl cyanideBenzyl alcohol67 (α,β-unsaturated nitrile)

Reaction Conditions vary depending on the specific cobalt catalyst and ligands used, generally in the presence of a base like KOH at elevated temperatures (e.g., 140°C) in a solvent like toluene.[3][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed α-Alkylation of Phenylacetonitrile with Benzyl Alcohol [1]

Materials:

  • Phenylacetonitrile

  • Benzyl alcohol

  • Copper(II) chloride (CuCl₂)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction tube, add CuCl₂ (5 mol%) and TMEDA (5 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add phenylacetonitrile (0.5 mmol), benzyl alcohol (1.0 mmol), t-BuOK (30 mol%), and anhydrous toluene (1 mL) to the reaction tube under the inert atmosphere.

  • Seal the tube and place it in a preheated oil bath at 140°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated nitrile.

Protocol 2: Base-Promoted α-Alkylation of Phenylacetonitrile with Benzyl Alcohol [8]

Materials:

  • Phenylacetonitrile

  • Benzyl alcohol

  • Potassium tert-butoxide (KOtBu)

  • Toluene

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add KOtBu (0.348 mmol), phenylacetonitrile (0.435 mmol), benzyl alcohol (1.30 mmol), and toluene (10 mL) under open air conditions.

  • Seal the flask and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture for the time specified in Table 2 (typically 3 hours for benzyl alcohol).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure α-alkylated product.

Conclusion

The α-alkylation of phenylacetonitrile with benzyl alcohols is a robust and versatile transformation for the synthesis of valuable nitrile-containing compounds. The use of both transition-metal catalysis and base-promoted methods offers a range of options for researchers depending on the desired substrate scope and reaction conditions. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important reaction in a laboratory setting. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve maximum yields.

References

Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

<

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols and comparative data for the synthesis of 2-alkylphenylacetonitriles, crucial intermediates in pharmaceutical manufacturing. The focus is on direct α-alkylation of the phenylacetonitrile core, a fundamental C-C bond-forming reaction. Two primary, robust methods are detailed: the classic Phase-Transfer Catalysis (PTC) using alkyl halides and a modern, transition-metal-free approach utilizing alcohols as green alkylating agents promoted by a strong base. This guide offers experimental workflows, tabulated data on substrate scope and yields, and troubleshooting advice to aid in the successful synthesis and optimization of these valuable compounds.

Introduction

2-Alkylphenylacetonitriles are versatile building blocks in organic synthesis, serving as key precursors for a variety of biologically active molecules, including amides, carboxylic acids, and ketones. The nitrile functional group is a valuable synthon, and its α-position is readily functionalized. Direct alkylation of the acidic α-carbon of phenylacetonitrile is the most straightforward method for preparing these derivatives.

Traditional methods often relied on hazardous reagents like sodium amide or metal hydrides in strictly anhydrous solvents.[1] Modern approaches have significantly improved the safety, efficiency, and environmental footprint of this transformation. This note details two such methods: Phase-Transfer Catalysis (PTC), which simplifies the reaction setup by using a biphasic system, and a base-promoted "borrowing hydrogen" methodology, which employs alcohols as environmentally benign alkylating agents.[2][3]

Reaction Principle and Mechanism

The core of the reaction lies in the surprising acidity of the benzylic protons of phenylacetonitrile (pKa ≈ 22 in DMSO). A sufficiently strong base can deprotonate the α-carbon to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophilic alkylating agent, such as an alkyl halide or an in-situ generated aldehyde, in an SN2-type reaction to form the new C-C bond.

General_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (SN2) PAN Phenylacetonitrile Carbanion Resonance-Stabilized Carbanion PAN->Carbanion + Base Base Base (e.g., OH⁻, t-BuO⁻) Carbanion_copy Carbanion Carbanion->Carbanion_copy AlkylatingAgent Alkylating Agent (R-X) Product 2-Alkylphenylacetonitrile Carbanion_copy->Product + R-X

Figure 1. General mechanism for the direct alkylation of phenylacetonitrile.

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) with Alkyl Halides

This method is highly reliable and illustrative of a general procedure for alkylating active methylene compounds in a biphasic system, avoiding the need for anhydrous solvents and hazardous bases.[1] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion to the organic phase to generate the carbanion.[3][4]

Materials:

  • Phenylacetonitrile

  • Alkyl Halide (e.g., Ethyl Bromide)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst

  • Benzene or Toluene (Caution: Benzene is a known carcinogen)[1]

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (adapted from Organic Syntheses[1]):

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenylacetonitrile (e.g., 234 g, 2.00 moles) and benzyltriethylammonium chloride (e.g., 4.6 g, 0.020 mole).

  • Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (320 g) dropwise over 30-45 minutes, ensuring the temperature is maintained between 25-30 °C by using a water bath.

  • Alkylating Agent Addition: After the base addition is complete, add the alkyl halide (e.g., ethyl bromide, 262 g, 2.40 moles) dropwise over approximately 2 hours. The reaction is exothermic; maintain the temperature between 30-35 °C.

  • Reaction: Continue vigorous stirring for an additional 1.5 hours after the addition is complete.

  • Work-up: Cool the mixture to 25 °C. To quench any unreacted phenylacetonitrile carbanion, add a small amount of benzaldehyde and stir for 1 hour. Dilute the mixture with water (750 mL) and the organic solvent (e.g., benzene, 100 mL).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2 x 200 mL).

  • Washing & Drying: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield the 2-alkylphenylacetonitrile.

PTC_Workflow start Start reagents 1. Charge Reactor (Phenylacetonitrile, PTC Catalyst) start->reagents add_base 2. Add 50% NaOH (Maintain T < 30°C) reagents->add_base add_alkyl 3. Add Alkyl Halide (Maintain T < 35°C) add_base->add_alkyl react 4. Stir for 1.5h add_alkyl->react workup 5. Quench, Dilute & Extract react->workup wash 6. Wash Organic Layer workup->wash dry 7. Dry with MgSO4 wash->dry purify 8. Filter, Evaporate & Distill dry->purify end Product purify->end

Figure 2. Experimental workflow for PTC-mediated alkylation of phenylacetonitrile.

Protocol 2: Base-Promoted Alkylation with Alcohols

This modern, transition-metal-free approach utilizes alcohols as green and readily available alkylating agents.[2][5] The reaction is promoted by a strong base, typically potassium tert-butoxide (KOtBu), and is believed to proceed via a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde, which then undergoes a Knoevenagel condensation followed by reduction.

Materials:

  • Arylacetonitrile (e.g., Phenylacetonitrile)

  • Alcohol (e.g., Benzyl Alcohol)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

  • Saturated NH₄Cl solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (adapted from Roy et al.[5]):

  • Setup: To a flame-dried, sealed reaction tube or Schlenk flask under an inert atmosphere (e.g., Argon), add the arylacetonitrile (e.g., 0.435 mmol, 1.0 equiv).

  • Reagent Addition: Add potassium tert-butoxide (KOtBu) (e.g., 0.348 mmol, 0.8 equiv), the alcohol (e.g., 1.30 mmol, 3.0 equiv), and anhydrous toluene (10 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for the required time (typically 3-12 hours, monitor by TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to afford the pure 2-alkylphenylacetonitrile.

Data Presentation

The direct alkylation of phenylacetonitrile is versatile, accommodating a wide range of substrates. The choice of method depends on the desired alkylating agent and process conditions.

Table 1: Comparison of Alkylation Protocols
FeatureProtocol 1: Phase-Transfer CatalysisProtocol 2: Base-Promoted (with Alcohols)
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-CH₂OH)
Base Conc. aq. NaOH / KOHPotassium tert-butoxide (KOtBu)
Catalyst Quaternary Ammonium Salt (e.g., TEBAC)None (Base-promoted)
Solvent Biphasic (Toluene/Water)Anhydrous Toluene
Temperature 25-35 °C120 °C
Typical Yields 75-90%[1]70-95%[5]
Key Advantage Mild conditions, simple setupUses green reagents, avoids halides
Table 2: Substrate Scope for Base-Promoted Alkylation with Alcohols

The following data, adapted from Roy et al., demonstrates the versatility of the base-promoted protocol with various substituted phenylacetonitriles and benzyl alcohols.[5]

Reaction Conditions: Arylacetonitrile (0.435 mmol), Alcohol (1.30 mmol), KOtBu (0.348 mmol) in Toluene (10 mL) at 120 °C.

EntryPhenylacetonitrile SubstituentBenzyl Alcohol SubstituentTime (h)Yield (%)
1HH391
2H4-Me394
3H4-OMe395
4H4-Cl388
5H2-Cl385
64-MeH392
74-OMeH390
84-FH1085
94-BrH1282

Troubleshooting and Optimization

  • Dialkylation: The formation of a 2,2-dialkylated byproduct is the most common side reaction.

    • Mitigation: Use of a strict 1:1 or slight excess of the phenylacetonitrile to the alkylating agent can suppress this. In some cases, solid-supported bases like alkali metal hydroxides on alumina have been shown to provide excellent selectivity for mono-alkylation due to steric hindrance within the support's pores.[6]

  • Low Conversion:

    • PTC Method: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The choice and concentration of the PTC catalyst can also be critical.

    • Base-Promoted Method: Ensure anhydrous conditions, as water will quench the strong base. The purity of the KOtBu is crucial. Reaction time can be extended for less reactive substrates.[5]

  • Byproduct Formation (PTC): With certain alkyl halides, β-elimination can compete with substitution. Using a higher concentration of the base (e.g., 60-75% KOH instead of 50% NaOH) can sometimes diminish the formation of these byproducts.[7]

Safety Precautions

  • Chemical Hazards: Phenylacetonitrile and its derivatives are toxic. Alkylating agents, particularly alkyl halides, can be toxic, corrosive, and carcinogenic. Handle all chemicals in a well-ventilated fume hood.

  • Strong Bases: Concentrated sodium hydroxide and potassium tert-butoxide are highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Organic solvents like toluene are flammable and toxic. Avoid sources of ignition and ensure proper ventilation.

  • Exothermic Reactions: The alkylation reaction can be exothermic. Monitor the temperature closely and use appropriate cooling baths to maintain control.

References

Application Notes & Protocols: Continuous Flow Synthesis of Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylacetonitrile is a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its synthesis, traditionally performed in batch reactors, often involves hazardous reagents like sodium cyanide and exothermic reactions, posing significant safety and scalability challenges.[1][4][5] Continuous flow chemistry offers a compelling alternative, providing enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and straightforward scalability.[1][6][7] These advantages lead to higher yields, improved product quality, and reduced side reactions.[8] This document provides detailed application notes and protocols for the continuous flow synthesis of phenylacetonitrile.

Advantages of Continuous Flow Synthesis for Phenylacetonitrile

The adoption of continuous flow technology for phenylacetonitrile synthesis offers several key benefits over traditional batch processing:

  • Enhanced Safety: The small reaction volumes inherent in flow reactors significantly mitigate the risks associated with handling hazardous reagents like cyanides and managing highly exothermic reactions.[1][4]

  • Precise Process Control: Continuous flow systems allow for tight control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to more consistent product quality and yield.[1][7]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors and packed-bed reactors facilitates efficient heat and mass transfer, preventing the formation of hot spots and improving reaction rates and selectivity.[1][6]

  • Increased Productivity and Scalability: Continuous flow processes can be scaled up by extending the operation time ("scaling-out") rather than increasing the reactor volume, which simplifies the transition from laboratory to industrial production.[1]

  • Automation: Continuous flow setups are readily automated, reducing manual intervention and improving reproducibility.[8]

Data Summary: Continuous Flow Synthesis Methods

Several continuous flow methodologies for the synthesis of phenylacetonitrile have been reported. The following table summarizes the key quantitative data from representative protocols.

MethodReactantsCatalyst/ReagentReactor TypeTemperature (°C)Residence Time (s)Yield (%)Reference
Method 1: Phase-Transfer Catalysis Benzyl Chloride, Sodium Cyanide (aq)Phase-Transfer CatalystMicro-reactor80 - 40020 - 300High[8]
Method 2: Continuous Cyanidation Benzyl Chloride, Sodium Cyanide (aq)CatalystSeries of Reaction Kettles80 - 90Not Specified98 - 99[9]
Method 3: From Styrene Oxide Styrene Oxide, AmmoniaZn₃₀.₁Cr₄.₃/γ-Al₂O₃Fixed-Bed Reactor420Not Specified87.9[10][11]

Experimental Protocols

Method 1: Phenylacetonitrile Synthesis in a Micro-reactor using Phase-Transfer Catalysis

This protocol describes the synthesis of phenylacetonitrile from benzyl chloride and sodium cyanide in a continuous flow micro-reactor, utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

  • Benzyl Chloride

  • Sodium Cyanide (aqueous solution)

  • Phase-Transfer Catalyst (e.g., a quaternary ammonium salt)

  • Micro-reactor system equipped with syringe pumps, a temperature controller, and a back-pressure regulator.

Procedure:

  • System Setup: Assemble the micro-reactor system, ensuring all connections are secure. Prime the pumps with the respective reactant solutions.

  • Reactant Preparation: Prepare a solution of benzyl chloride (organic phase) and an aqueous solution of sodium cyanide containing the phase-transfer catalyst.

  • Reaction Initiation: Set the micro-reactor temperature to the desired value (e.g., 100 °C).

  • Continuous Pumping: Continuously pump the benzyl chloride solution and the sodium cyanide/catalyst solution into the micro-reactor at controlled flow rates. The ratio of the flow rates will determine the stoichiometry.

  • Reaction and Collection: The reaction mixture flows through the heated micro-reactor for a specific residence time (e.g., 120 seconds). The product stream is then cooled and collected at the outlet.

  • Work-up: The collected biphasic mixture is separated. The organic layer containing phenylacetonitrile is washed with water and then purified, for example, by distillation.

Method 2: Continuous Cyanidation in a Series of Reaction Kettles

This method is suitable for larger-scale continuous production and utilizes a series of stirred-tank reactors.

Materials:

  • Benzyl Chloride

  • Sodium Cyanide (30% aqueous solution)[9]

  • Catalyst solution

  • A series of connected reaction kettles with overflow pipes, equipped with stirrers and temperature control.

  • Settling tank for phase separation.

Procedure:

  • System Setup: Connect a series of reaction kettles (e.g., five) in series using overflow pipes. The final reactor should feed into a settling tank.

  • Reactant Feeding: Continuously feed benzyl chloride, a 30% aqueous solution of sodium cyanide, and the catalyst solution into the first reaction kettle at specified flow rates (e.g., Benzyl Chloride: 0.8–1.6 t/h, Sodium Cyanide solution: 1.05–2.1 t/h, Catalyst: 10–30 l/h).[9]

  • Reaction Conditions: Maintain the temperature of the first reaction kettle at 80–90 °C.[9] The reaction mixture overflows sequentially through the series of reactors.

  • Phase Separation: The final reaction mixture from the last kettle enters a settling tank where the organic and aqueous phases separate automatically.

  • Product Extraction: The crude phenylacetonitrile (oil layer) is continuously extracted for further purification. The reported purity of the crude product is 97.0-98.5%.[9]

Method 3: Synthesis from Styrene Oxide and Ammonia in a Fixed-Bed Reactor

This protocol outlines a gas-phase continuous flow synthesis of phenylacetonitrile from styrene oxide and ammonia using a heterogeneous catalyst.

Materials:

  • Styrene Oxide

  • Toluene (solvent)

  • Ammonia gas

  • Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ catalyst

  • Fixed-bed reactor system with a furnace, mass flow controllers for gas, and a liquid pump.

Procedure:

  • Catalyst Packing: Pack the fixed-bed reactor with the Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ catalyst (e.g., 30 ml, 21 g).[10]

  • System Preparation: Heat the reactor to the reaction temperature (693 K or 420 °C) under a nitrogen atmosphere.[10]

  • Reactant Feeding:

    • Prepare a solution of styrene oxide in toluene (e.g., 20:80 w/w).[10]

    • Continuously pump the styrene oxide/toluene solution into the reactor at a specific liquid velocity (e.g., 0.2 ml min⁻¹).[10]

    • Simultaneously, feed ammonia gas into the reactor at a controlled flow rate (e.g., 300 ml min⁻¹).[10]

  • Reaction: The reactants pass through the heated catalyst bed where the conversion to phenylacetonitrile occurs.

  • Product Collection and Analysis: The product stream exiting the reactor is cooled and collected. The phenylacetonitrile can be isolated by distillation. The conversion of styrene oxide is reported to be 100% with a phenylacetonitrile yield of 87.9%.[10][11]

Visualizations

Logical Workflow for Continuous Phenylacetonitrile Synthesis

The following diagram illustrates the general logical workflow for the continuous synthesis of phenylacetonitrile, from reactant preparation to product purification.

G cluster_prep Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification A Benzyl Chloride (Organic Phase) C Pumping & Mixing A->C B Sodium Cyanide (aq) + Catalyst B->C D Heated Flow Reactor (Microreactor/PFR) C->D E Phase Separation D->E F Washing E->F G Purification (e.g., Distillation) F->G H Phenylacetonitrile (Final Product) G->H

Caption: General workflow for continuous phenylacetonitrile synthesis.

Signaling Pathway: Phase-Transfer Catalysis Mechanism

This diagram illustrates the mechanism of phase-transfer catalysis in the synthesis of phenylacetonitrile, where the catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ QX Q⁺X⁻ (Catalyst) NaCN->QX Anion Exchange QCN Q⁺CN⁻ BnCl Benzyl Chloride (BnCl) BnCN Phenylacetonitrile (BnCN) BnCl->BnCN QX_regen Q⁺X⁻ QCN->BnCl Nucleophilic Substitution QCN->QX_regen Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis.

References

Application Notes and Protocols: Hydrolysis of 2-Phenylacetonitrile to Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including penicillins, as well as in the fragrance and agrochemical industries. A common and effective method for its preparation is the hydrolysis of 2-phenylacetonitrile (benzyl cyanide). This document provides detailed protocols for the acid-catalyzed hydrolysis of this compound to phenylacetic acid, along with comparative data and visualizations to aid researchers in the successful application of this transformation.

Chemical Reaction Pathway

The hydrolysis of this compound to phenylacetic acid proceeds in two main steps: the hydration of the nitrile to form phenylacetamide, followed by the hydrolysis of the amide to phenylacetic acid and ammonia (or ammonium salt under acidic conditions).

reaction_pathway This compound This compound C₆H₅CH₂CN Phenylacetamide Phenylacetamide C₆H₅CH₂CONH₂ This compound->Phenylacetamide +H₂O Phenylacetic_Acid Phenylacetic Acid C₆H₅CH₂COOH Phenylacetamide->Phenylacetic_Acid +H₂O, -NH₃ experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Combine_Reagents Combine this compound, Acid, and Water Start->Combine_Reagents Heat_Reflux Heat to Reflux with Stirring Combine_Reagents->Heat_Reflux Reaction Hydrolysis Reaction Heat_Reflux->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Precipitation Pour into Cold Water to Precipitate Product Cooling->Precipitation Filtration Filter Crude Phenylacetic Acid Precipitation->Filtration Washing Wash with Hot Water Filtration->Washing Distillation Vacuum Distillation or Recrystallization Washing->Distillation Final_Product Pure Phenylacetic Acid Distillation->Final_Product

Application Notes and Protocols for the Reduction of Benzyl Cyanide to 2-Phenylethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of benzyl cyanide to 2-phenylethylamine, a critical intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The following sections outline two robust and widely utilized methods for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).

Introduction

The conversion of benzyl cyanide (also known as phenylacetonitrile) to 2-phenylethylamine is a fundamental synthetic transformation. 2-Phenylethylamine serves as a key building block for a wide range of compounds, including stimulants, antidepressants, and other central nervous system agents. The choice of reduction method often depends on factors such as scale, available equipment, desired purity, and safety considerations. This document details two common and effective methods, providing quantitative data and step-by-step protocols to aid researchers in their synthetic endeavors.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. Raney® Nickel, a fine-grained nickel-aluminum alloy, is a common catalyst for this process due to its high activity and relatively low cost.[1][2] The reaction is typically carried out under hydrogen pressure and at elevated temperatures. The addition of ammonia is crucial to suppress the formation of the secondary amine, N,N-bis(2-phenylethyl)amine, as a major byproduct.[3]

Quantitative Data
ParameterValueReference
SubstrateBenzyl Cyanide (1 kg, 8.55 moles)[3]
CatalystRaney® Nickel (1 tablespoon)[3]
AdditiveLiquid Ammonia (150 ml)[3]
Hydrogen Pressure~2000 lb (~138 bar)[3]
Temperature120-130 °C[3]
Reaction Time< 1 hour[3]
Yield 83-87% (860-890 g) [3]
Boiling Point of Product90–93°/15 mm[3]
Experimental Protocol

Materials:

  • Benzyl cyanide (pure, distilled from Raney® Nickel to remove traces of halides)[3]

  • Raney® Nickel catalyst[3]

  • Liquid ammonia[3]

  • Hydrogen gas

  • Ether

  • A high-pressure hydrogenation apparatus (bomb)

Procedure:

  • In a 2-liter high-pressure bomb, place 1 kg (8.55 moles) of pure benzyl cyanide and one tablespoon of Raney® Nickel catalyst.[3]

  • Securely fasten the cap of the bomb.

  • Carefully introduce 150 ml of liquid ammonia into the bomb.[3]

  • Pressurize the bomb with hydrogen gas to approximately 2000 lb.[3]

  • Heat the bomb to 120–130 °C and commence shaking or stirring.[3]

  • The reduction is typically complete within one hour.[3]

  • Cool the bomb to room temperature and carefully vent the excess hydrogen pressure.

  • Open the bomb and remove the contents.

  • Rinse the bomb with a small amount of ether and combine the rinsings with the main product mixture.

  • Filter the combined liquids to remove the Raney® Nickel catalyst.

  • Remove the ether by distillation.

  • Fractionally distill the residue under reduced pressure to obtain pure 2-phenylethylamine. The product will distill at 90–93 °C/15 mm Hg.[3]

Logical Workflow for Catalytic Hydrogenation

sub Benzyl Cyanide reactor High-Pressure Reactor (120-130 °C) sub->reactor cat Raney® Nickel cat->reactor nh3 Liquid Ammonia nh3->reactor h2 Hydrogen Gas (~2000 psi) h2->reactor reaction Catalytic Hydrogenation reactor->reaction workup Workup (Filtration, Distillation) reaction->workup product 2-Phenylethylamine workup->product

Caption: Workflow for Raney® Nickel Catalyzed Reduction.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Quantitative Data
ParameterValueReference
Substratep-Vinyl benzyl cyanide[6]
Reducing AgentLithium aluminum hydride (LiAlH₄)[6]
SolventAnhydrous Ether[6]
TemperatureReflux[6]
Yield Not explicitly quantified for non-vinyl analog, but generally high for nitrile reductions.

Note: While a specific yield for the reduction of benzyl cyanide was not found in the immediate search results, LiAlH₄ reductions of nitriles are generally known to proceed in high yield.

Experimental Protocol

Materials:

  • Benzyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • A round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Nitrogen or argon atmosphere setup

  • Ice bath

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen or argon atmosphere.

  • In the flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the benzyl cyanide in anhydrous diethyl ether or THF and place it in the addition funnel.

  • Add the benzyl cyanide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • A granular precipitate of aluminum salts will form.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings.

  • Dry the organic solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-phenylethylamine.

  • The product can be further purified by distillation.

Signaling Pathway for LiAlH₄ Reduction

sub Benzyl Cyanide (R-C≡N) intermediate Imine Intermediate (R-CH=N⁻) sub->intermediate Hydride Attack reagent LiAlH₄ (Source of H⁻) reagent->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product 2-Phenylethylamine (R-CH₂-NH₂) hydrolysis->product Protonation

Caption: Reaction Pathway for LiAlH₄ Reduction of a Nitrile.

Safety Considerations

  • Raney® Nickel: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air.[2] It should be handled as a slurry in water or a suitable solvent.

  • Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and other protic solvents. All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The quenching procedure should be performed with extreme caution, especially on a large scale.

  • Benzyl Cyanide: Benzyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • High-Pressure Hydrogenation: Reactions involving high-pressure hydrogen should only be conducted in a properly designed and shielded apparatus by trained personnel.

References

Application Notes and Protocols: 2-Phenylacetonitrile as a Versatile Starting Material for Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenylacetonitrile (also known as benzyl cyanide) as a key starting material in the synthesis of agrochemicals. This document includes detailed experimental protocols for the synthesis of a representative fungicide, Fenapanil, derived from this compound, and summarizes key quantitative data.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility in the agrochemical sector stems from the reactivity of the benzylic methylene group and the nitrile functionality, which allow for a variety of chemical transformations to build complex molecular architectures with desired biological activities. This document focuses on the application of this compound in the synthesis of fungicides, providing a detailed protocol for the preparation of Fenapanil.

Core Application: Synthesis of the Fungicide Fenapanil

Fenapanil is an imidazole fungicide effective against a range of fungal pathogens. Its chemical structure, 2-(imidazol-1-ylmethyl)-2-phenylhexanenitrile, highlights its synthetic origin from this compound through sequential α-alkylation and aminomethylation.

Synthetic Pathway Overview

The synthesis of Fenapanil from this compound is a two-step process:

  • α-Butylation of this compound: The first step involves the alkylation of the α-carbon of this compound with a butyl group to form 2-phenylhexanenitrile. This reaction takes advantage of the acidic nature of the protons on the carbon adjacent to the phenyl and nitrile groups.

  • Introduction of the Imidazolylmethyl Group: The second step is the introduction of the imidazolylmethyl moiety at the α-position of 2-phenylhexanenitrile. This is typically achieved through a Mannich-type reaction involving formaldehyde and imidazole.

The overall synthetic scheme is presented below:

Fenapanil_Synthesis This compound This compound 2-Phenylhexanenitrile 2-Phenylhexanenitrile This compound->2-Phenylhexanenitrile Step 1: α-Butylation Butyl_Bromide Butyl_Bromide Step1_reagents Base (e.g., NaH, KOtBu) Solvent (e.g., DMF, Toluene) Fenapanil Fenapanil 2-Phenylhexanenitrile->Fenapanil Step 2: Imidazolylmethylation Formaldehyde_Imidazole Formaldehyde, Imidazole Step2_reagents Acid catalyst (optional) Solvent

Caption: Synthetic pathway of Fenapanil from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylhexanenitrile (α-Butylation)

This protocol is adapted from a general procedure for the α-alkylation of phenylacetonitrile.

Materials:

  • This compound

  • 1-Bromobutane (Butyl bromide)

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (e.g., 1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise via a dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and add 1-bromobutane (1.1 equivalents) dropwise.

  • After the addition of 1-bromobutane, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-phenylhexanenitrile.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound117.151.0-
1-Bromobutane137.021.1-
Sodium Hydride (60%)40.00 (as 100%)1.2-
2-Phenylhexanenitrile 173.26 -75-85
Protocol 2: Synthesis of Fenapanil (Imidazolylmethylation)

This protocol is a plausible synthetic route based on the Mannich reaction.

Materials:

  • 2-Phenylhexanenitrile

  • Paraformaldehyde

  • Imidazole

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-phenylhexanenitrile (1.0 equivalent), paraformaldehyde (1.2 equivalents), and imidazole (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Neutralize the aqueous layer by the dropwise addition of a sodium hydroxide solution until a pH of 7-8 is reached.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Fenapanil.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Phenylhexanenitrile173.261.0-
Paraformaldehyde30.03 (as CH₂O)1.2-
Imidazole68.081.1-
Fenapanil 253.35 -60-70

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: α-Butylation cluster_step2 Step 2: Imidazolylmethylation start_step1 Mix NaH and DMF under N₂ atmosphere add_pan Add this compound solution dropwise start_step1->add_pan stir_rt1 Stir at room temperature for 1 hour add_pan->stir_rt1 add_butyl_bromide Add 1-Bromobutane dropwise stir_rt1->add_butyl_bromide stir_overnight Stir overnight at room temperature add_butyl_bromide->stir_overnight quench Quench with saturated aqueous NH₄Cl stir_overnight->quench extract1 Extract with Diethyl Ether quench->extract1 wash_dry1 Wash with H₂O and brine, dry over MgSO₄ extract1->wash_dry1 concentrate1 Concentrate under reduced pressure wash_dry1->concentrate1 purify1 Purify by vacuum distillation concentrate1->purify1 start_step2 Dissolve 2-Phenylhexanenitrile, Paraformaldehyde, and Imidazole in Ethanol purify1->start_step2 Intermediate Product add_hcl Add catalytic HCl start_step2->add_hcl reflux Reflux for 4-6 hours add_hcl->reflux remove_solvent Remove Ethanol reflux->remove_solvent dissolve_neutralize Dissolve in EtOAc/H₂O and neutralize with NaOH remove_solvent->dissolve_neutralize extract2 Extract with Ethyl Acetate dissolve_neutralize->extract2 wash_dry2 Wash with brine, dry over Na₂SO₄ extract2->wash_dry2 concentrate2 Concentrate under reduced pressure wash_dry2->concentrate2 purify2 Purify by column chromatography concentrate2->purify2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylacetonitrile from benzyl chloride, a crucial reaction in the production of various pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from benzyl chloride?

The reaction proceeds via a nucleophilic substitution, where the cyanide ion (CN⁻) displaces the chloride ion (Cl⁻) from benzyl chloride. This is generally considered to be an S(_N)2 (bimolecular nucleophilic substitution) reaction.[2] However, under certain conditions that favor carbocation formation, an S(_N)1 (unimolecular nucleophilic substitution) pathway may also play a role.[2]

Q2: What are the primary safety precautions to consider during this synthesis?

Both benzyl chloride and alkali metal cyanides are hazardous. Benzyl chloride is a lachrymator and is corrosive. Alkali metal cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), are highly toxic if ingested, inhaled, or absorbed through the skin. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also important to have a cyanide antidote kit readily available and to be familiar with its use. As a less toxic alternative, potassium ferrocyanide (K₄[Fe(CN)₆]) can be used, though it requires a catalyst.[3]

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A phase-transfer catalyst is often used to facilitate the reaction between benzyl chloride (which is soluble in organic solvents) and sodium cyanide (which is typically dissolved in an aqueous phase). The PTC, usually a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride.[4][5][6] This significantly increases the reaction rate and yield.[7]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of benzyl chloride Poor quality of reagents: Impure benzyl chloride can lead to side reactions and lower yields.[8]Use freshly distilled benzyl chloride. Ensure sodium cyanide is dry and of high purity.
Insufficient mixing: In a biphasic system (organic/aqueous), inadequate agitation will limit the interfacial area, reducing the reaction rate.Use vigorous mechanical stirring to ensure proper mixing of the two phases.
Low reaction temperature: The reaction rate may be too slow at lower temperatures.Increase the reaction temperature. Typical temperatures range from 60-100°C, depending on the solvent and catalyst used.[9]
Catalyst inefficiency or deactivation: The phase-transfer catalyst may be inactive or poisoned by impurities.[10]Use a fresh, high-quality phase-transfer catalyst. Ensure all reagents and solvents are free from impurities that could poison the catalyst.
Significant formation of byproducts Hydrolysis of benzyl chloride: The presence of excess water can lead to the hydrolysis of benzyl chloride to benzyl alcohol.[11]Use anhydrous solvents and dry reagents where possible. In biphasic systems, use a concentrated aqueous solution of sodium cyanide to minimize excess water.[9]
Formation of benzyl isocyanide: Isocyanide is a common byproduct in nitrile synthesis.To remove benzyl isocyanide from the final product, wash the crude product with warm (60°C) 50% sulfuric acid.[8]
Formation of benzyl alcohol and benzyl ether (if using an alcohol solvent): This can occur if the reaction proceeds significantly through an S(_N)1 mechanism.[2]Employ conditions that favor an S(_N)2 reaction, such as using a polar aprotic solvent and a high concentration of the cyanide nucleophile.
Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty separating organic and aqueous layers (emulsion formation) Presence of impurities or surfactants. Add a small amount of a saturated brine solution to help break the emulsion. Gentle centrifugation can also be effective.
Product is colored (yellow or brown) Formation of polymeric or degradation products. Purify the crude product by vacuum distillation.[8] Washing with a sodium bisulfite solution can sometimes help remove colored impurities.[12]
Presence of unreacted benzyl chloride in the final product Incomplete reaction. Increase the reaction time or temperature. Ensure a slight molar excess of sodium cyanide is used.[9]
Contamination with benzyl isocyanide Isomerization of the cyanide ion or reaction at the nitrogen atom. As mentioned previously, wash the crude product with warm 50% sulfuric acid to hydrolyze the isocyanide.[8]

Experimental Protocols

Protocol 1: Classical Method with an Alcohol-Water Solvent System

This method is a traditional approach to the synthesis.

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide in warm water.

  • Slowly add a mixture of benzyl chloride and 95% ethanol to the cyanide solution with stirring.

  • Heat the reaction mixture and maintain reflux for the desired time (typically 2-4 hours).

  • After cooling, remove the ethanol by distillation.

  • Separate the oily layer of crude this compound.

  • Wash the crude product with water, followed by a sodium bicarbonate solution, and then again with water.

  • Dry the product over anhydrous calcium chloride.

  • Purify by vacuum distillation.

Expected Yield: 80-90%[8]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method utilizes a phase-transfer catalyst to improve reaction efficiency in a biphasic system.

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Water-immiscible organic solvent (e.g., toluene, monochlorobenzene)[13]

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or a N,N-dialkyl cyclohexylamine)[13]

  • Water

Procedure:

  • In a reaction vessel, prepare an aqueous solution of sodium cyanide and the phase-transfer catalyst.

  • Heat the aqueous solution to reflux.

  • Slowly add a solution of benzyl chloride in the organic solvent to the heated aqueous solution with vigorous stirring.

  • Maintain the mixture at reflux for 1-2 hours after the addition is complete.

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water to remove any remaining cyanide salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Expected Yield: Can be up to 95% or higher.[13]

Data Presentation

Method Cyanide Source Solvent System Catalyst Temperature (°C) Time (h) Yield (%) Reference
ClassicalSodium CyanideEthanol/WaterNoneReflux2-480-90[8]
PTCSodium CyanideToluene/WaterN,N-dimethyl cyclohexylamineReflux1~85[13]
PTCSodium CyanideAcetonitrileQuaternary Ammonium SaltReflux382[14]
Copper CatalyzedPotassium FerrocyanideTolueneCuprous Iodide1802082 (for o-methylbenzyl chloride)[3]
Continuous FlowSodium CyanideAqueousLiquid Catalyst80-95-98-99[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Benzyl Chloride Sodium Cyanide Solvent(s) (Catalyst) reaction_vessel Reaction Vessel (Heating & Stirring) reagents->reaction_vessel Add Reagents separation Phase Separation reaction_vessel->separation Cool & Transfer washing Washing separation->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Poor Reagent Quality low_yield->cause1 cause2 Suboptimal Reaction Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 sol1 Use Purified Reagents cause1->sol1 sol2 Optimize Temperature, Stirring, and Catalyst cause2->sol2 sol3 Control Stoichiometry and Water Content cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Side reactions and byproduct formation in the cyanation of benzyl halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of benzyl halides. Our aim is to help you navigate common challenges, minimize side reactions, and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the cyanation of benzyl halides?

A1: The most common side reactions include the formation of benzyl isocyanide, elimination of HX to form stilbene precursors, and hydrolysis of the nitrile product to phenylacetic acid or its amide. The ambident nature of the cyanide ion allows it to attack with either the carbon or nitrogen atom, leading to the formation of both nitrile (desired product) and isocyanide (byproduct)[1][2][3]. Elimination reactions are more prevalent with secondary and tertiary halides but can occur with primary halides under strongly basic conditions[2][4]. Hydrolysis of the resulting benzyl cyanide can occur if water is present under acidic or basic conditions during the reaction or work-up[5][6][7][8].

Q2: How can I minimize the formation of benzyl isocyanide?

A2: The formation of isocyanide is favored under conditions that promote an SN1-type mechanism and when using more covalent metal cyanides like silver cyanide[1]. To favor the desired SN2 reaction and the formation of benzyl cyanide, the following strategies are recommended:

  • Choice of Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) rather than silver cyanide (AgCN)[1].

  • Solvent Selection: Employ polar aprotic solvents such as DMSO or acetone. These solvents solvate the metal cation more effectively, leaving the cyanide anion freer to react via its more nucleophilic carbon atom[3][4]. Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more available for attack[4].

  • Reaction Conditions: Maintain conditions that favor an SN2 mechanism, such as using a primary benzyl halide and avoiding conditions that would promote carbocation formation[9].

Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A3: Incomplete reactions can be due to several factors:

  • Poor Quality of Benzyl Halide: Impurities in the starting material can interfere with the reaction. It is advisable to use purified benzyl halide[10].

  • Low Solubility of Cyanide Salt: Alkali metal cyanides have low solubility in many organic solvents.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate by transporting the cyanide ion from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved[11][12].

    • Solvent Choice: Using a solvent in which the cyanide salt has some solubility, like DMSO, can be beneficial[3].

  • Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may require heating to proceed at a reasonable rate. A typical procedure involves heating on a steam bath for several hours[8][10].

Q4: I observe a significant amount of elimination byproduct. How can this be addressed?

A4: Elimination is a competing reaction, especially with more sterically hindered benzyl halides or under strongly basic conditions[2][4]. To minimize elimination:

  • Substrate Choice: Whenever possible, use primary benzyl halides.

  • Control of Basicity: While the cyanide ion is a weak base, using a large excess or adding stronger, non-nucleophilic bases can promote elimination. Careful control of stoichiometry is important.

  • Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.

Q5: How can I remove benzyl isocyanide from my final product?

A5: Benzyl isocyanide has a distinct, unpleasant odor and can interfere with subsequent reactions. It can be removed from the desired benzyl cyanide product by washing the crude product with warm (60°C) 50% sulfuric acid. This procedure hydrolyzes the isocyanide. The benzyl cyanide is then separated and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a sodium chloride solution[8][10].

Q6: Under what conditions does the hydrolysis of benzyl cyanide to phenylacetic acid occur?

A6: Benzyl cyanide can be hydrolyzed to phenylacetic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is often performed by heating with aqueous sulfuric acid[6]. The reaction can be vigorous, and using a more dilute acid solution can provide better control[6]. Alternatively, hydrolysis can be achieved using aqueous hydrochloric acid[7]. The intermediate in this hydrolysis is phenylacetamide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of benzyl cyanide 1. Impure benzyl halide starting material.[10] 2. Incomplete reaction due to poor solubility of the cyanide salt. 3. Competing side reactions (e.g., isocyanide formation, elimination).1. Purify the benzyl halide by distillation before use. 2. Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the concentration of the cyanide ion in the organic phase.[13][11] Consider using a polar aprotic solvent like DMSO.[3] 3. Follow the recommendations in the FAQs to minimize side reactions (use NaCN/KCN, polar aprotic solvent).
Product has a strong, unpleasant odor Presence of benzyl isocyanide byproduct.Wash the distilled product with warm 50% sulfuric acid, followed by washes with sodium bicarbonate and sodium chloride solutions to hydrolyze and remove the isocyanide.[8][10]
Formation of a solid byproduct 1. Polymerization of the starting material or product. 2. Formation of sodium chloride (in the case of benzyl chloride and sodium cyanide).1. Ensure the reaction is carried out under an inert atmosphere if sensitive to air. Distill the crude product under reduced pressure to avoid decomposition at high temperatures.[10] 2. The inorganic salt byproduct can be removed by filtration.[8][10]
Significant amount of phenylacetic acid in the product Hydrolysis of benzyl cyanide during the reaction or work-up.Ensure anhydrous conditions during the reaction if possible. Avoid prolonged exposure to acidic or basic aqueous conditions during the work-up, especially at elevated temperatures.
Reaction is difficult to control (exothermic) The reaction can be exothermic, particularly on a large scale.Add the benzyl halide solution to the cyanide mixture gradually to control the reaction rate and temperature.[8][10][14]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Cyanide from Benzyl Chloride and Sodium Cyanide

This protocol is adapted from a procedure in Organic Syntheses[8][10].

Materials:

  • Benzyl chloride (1 kg, 8 moles)

  • Sodium cyanide (500 g, 10 moles, powdered, 96-98% pure)

  • 95% Ethanol (1 kg)

  • Water (450 mL)

Procedure:

  • In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, combine the powdered sodium cyanide and water.

  • Warm the mixture on a water bath to dissolve most of the sodium cyanide.

  • In the separatory funnel, prepare a mixture of benzyl chloride and 95% ethanol.

  • Add the benzyl chloride-ethanol mixture to the cyanide solution over 30-45 minutes.

  • Heat the reaction mixture under reflux on a steam bath for four hours.

  • Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol to recover any entrained product.

  • Transfer the filtrate to a distillation apparatus and distill off the majority of the alcohol on a steam bath.

  • Cool the remaining liquid and separate the layer of crude benzyl cyanide.

  • Purify the crude benzyl cyanide by vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. The expected yield is 740-830 g (80-90%).

Protocol 2: Removal of Benzyl Isocyanide Impurity

This purification step is recommended to improve the purity and stability of the final product[8][10].

Materials:

  • Once-distilled benzyl cyanide

  • 50% Sulfuric acid (prepared by adding 275 mL of concentrated sulfuric acid to 500 mL of water)

  • Saturated sodium bicarbonate solution

  • Half-saturated sodium chloride solution

Procedure:

  • In a separatory funnel, vigorously shake the distilled benzyl cyanide with an equal volume of warm (60°C) 50% sulfuric acid for five minutes.

  • Separate the benzyl cyanide layer.

  • Wash the benzyl cyanide layer with an equal volume of saturated sodium bicarbonate solution.

  • Finally, wash the benzyl cyanide layer with an equal volume of half-saturated sodium chloride solution.

  • Dry the purified benzyl cyanide over a suitable drying agent (e.g., anhydrous magnesium sulfate) and, if necessary, redistill under reduced pressure.

Protocol 3: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

This protocol is adapted from a procedure for the acid-catalyzed hydrolysis of benzyl cyanide[6].

Materials:

  • Benzyl cyanide (700 g, 6 moles)

  • Water (1150 mL)

  • Commercial sulfuric acid (840 mL)

Procedure:

  • In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the water, sulfuric acid, and benzyl cyanide.

  • Heat the mixture under reflux while stirring for three hours.

  • Cool the mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake.

  • Filter the precipitated phenylacetic acid.

  • Recrystallize the crude phenylacetic acid from hot water to obtain the pure product.

Visualized Reaction Pathways and Troubleshooting

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow for the cyanation of benzyl halides.

cyanation_pathways start Benzyl Halide (C₆H₅CH₂X) sn2 SN2 Reaction (Main Pathway) start->sn2 + CN⁻ (Carbon Attack) sn1 SN1 Reaction (Side Pathway) start->sn1 + CN⁻ (Nitrogen Attack) elimination Elimination (E2) Side Reaction start->elimination + Base cn_ion Cyanide Ion (:C≡N:⁻) nitrile Benzyl Cyanide (C₆H₅CH₂CN) Desired Product sn2->nitrile isocyanide Benzyl Isocyanide (C₆H₅CH₂NC) Byproduct sn1->isocyanide hydrolysis Hydrolysis nitrile->hydrolysis H₂O, H⁺/OH⁻ elim_prod Stilbene Precursors elimination->elim_prod hydrolysis_prod Phenylacetic Acid (C₆H₅CH₂COOH) hydrolysis->hydrolysis_prod

Caption: Reaction pathways in benzyl halide cyanation.

troubleshooting_workflow start Start: Cyanation Reaction check_yield Is the yield of benzyl cyanide low? start->check_yield check_odor Does the product have a strong, unpleasant odor? check_yield->check_odor No incomplete_reaction Incomplete Reaction or Poor Reactivity check_yield->incomplete_reaction Yes check_purity Are there other significant impurities by analysis? check_odor->check_purity No isocyanide_formation Isocyanide Byproduct Formation check_odor->isocyanide_formation Yes other_byproducts Elimination or Hydrolysis Byproducts check_purity->other_byproducts Yes end End: Optimized Protocol check_purity->end No solution1 Use Phase-Transfer Catalyst. Check purity of starting materials. Optimize solvent and temperature. incomplete_reaction->solution1 solution2 Wash crude product with warm 50% H₂SO₄. isocyanide_formation->solution2 solution3 Control basicity and temperature. Ensure anhydrous conditions. other_byproducts->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for benzyl halide cyanation.

References

Optimizing reaction conditions for the alkylation of phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the alkylation of phenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for the alkylation of phenylacetonitrile?

A1: The alkylation of phenylacetonitrile typically involves the deprotonation of the acidic benzylic proton using a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkylating agent. Common components of this reaction include:

  • Substrate: Phenylacetonitrile

  • Base: A variety of bases can be used, ranging from strong bases like sodium amide and potassium tert-butoxide to milder bases like potassium carbonate, often in the presence of a phase-transfer catalyst.[1][2][3]

  • Alkylating Agent: Alkyl halides (e.g., ethyl bromide, benzyl bromide) and alcohols are common alkylating agents.[1][2]

  • Solvent: The choice of solvent depends on the specific reaction conditions, with toluene, benzene, and supercritical ethane being reported.[1][2][4]

  • Catalyst: Phase-transfer catalysts (PTC) like quaternary ammonium salts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) are often employed, especially when using aqueous inorganic bases.[1][3][5] Transition metal catalysts, such as those based on copper or cobalt, have also been utilized.[2][6]

Q2: My reaction is not proceeding, or the conversion is very low. What are the possible causes?

A2: Low or no conversion in the alkylation of phenylacetonitrile can be attributed to several factors:

  • Insufficiently Strong Base: The pKa of the benzylic proton in phenylacetonitrile is approximately 22 in DMSO. The chosen base must be strong enough to deprotonate it effectively. For instance, sodium hydroxide alone may not be sufficient without a phase-transfer catalyst to facilitate the reaction.[3] Stronger bases like potassium tert-butoxide or sodium amide are often used.[2][3]

  • Poor Solubility: If a solid base like potassium carbonate is used, ensure adequate mixing and consider the use of a phase-transfer catalyst to bring the reactants into the same phase.[1]

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkylating agent, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).

  • Presence of Water: While some methods, like phase-transfer catalysis, use aqueous solutions, many alkylation reactions require anhydrous conditions, especially when using highly reactive bases like sodium amide or metal hydrides.[3] Moisture can quench the carbanion intermediate.

  • Catalyst Poisoning: In phase-transfer catalysis, certain anions, such as iodide, can "poison" the catalyst by forming a tight ion pair with the quaternary ammonium cation, hindering its ability to transport the reacting anion.[7]

Q3: I am observing a significant amount of dialkylated product. How can I improve the selectivity for monoalkylation?

A3: The formation of the dialkylated product is a common side reaction. Here are some strategies to favor monoalkylation:

  • Use of a Bulky Base: A sterically hindered base can preferentially deprotonate the less hindered phenylacetonitrile over the monoalkylated product.

  • Control Stoichiometry: Using a slight excess of phenylacetonitrile relative to the alkylating agent can help minimize dialkylation.[8]

  • Solid-Supported Bases: Using alkali metal hydroxides impregnated on alumina has been shown to be effective for selective α-monoalkylation. The reaction is proposed to occur within the pores of the alumina, where steric hindrance disfavors the formation of the dialkylated product.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the monoalkylated product. Monitor the reaction progress by techniques like TLC or GC to stop it at the optimal point.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Inadequate base strengthUse a stronger base (e.g., KOtBu, NaNH2) or add a phase-transfer catalyst (e.g., TBAB) if using a solid or aqueous inorganic base.[1][2][3]
Poor solubility of reactantsEnsure vigorous stirring. For solid-liquid systems, consider a phase-transfer catalyst.[9] For liquid-liquid systems, a PTC is essential.[1]
Inactive alkylating agentSwitch to a more reactive alkyl halide (I > Br > Cl). Increase reaction temperature or time.
Presence of moisture (for anhydrous reactions)Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[3]
Formation of Dialkylated Product High reactivity of the monoalkylated carbanionUse a slight excess of phenylacetonitrile.[8] Consider using a solid-supported base like KOH on alumina.[4]
Prolonged reaction timeMonitor the reaction closely and stop it once the desired monoalkylated product is maximized.
Formation of Other Byproducts Elimination reaction of the alkyl halideUse a less hindered base or lower the reaction temperature.
Hydrolysis of the nitrile groupEnsure the work-up procedure is not overly acidic or basic for extended periods, especially at elevated temperatures.
Difficulty in Product Isolation Emulsion formation during work-upAdd a saturated brine solution to help break the emulsion.
Co-elution of product and starting material during chromatographyOptimize the solvent system for chromatography. Consider derivatization of a small sample to aid in separation and identification.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Reagents:

  • Phenylacetonitrile (257 g, 2.20 moles)

  • Ethyl bromide (218 g, 2.00 moles)

  • 50% aqueous sodium hydroxide (w/w)

  • Benzyltriethylammonium chloride (5.0 g, 0.022 mole)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

  • Begin stirring and add the ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28-35 °C. Use a cold-water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture to 25 °C, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layers with a dilute acid solution and then with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Alkylation using Potassium tert-Butoxide and an Alcohol

This protocol is based on a general method for the base-promoted α-alkylation of arylacetonitriles with alcohols.[2]

Reagents:

  • Phenylacetonitrile (0.435 mmol)

  • Substituted benzyl alcohol (1.30 mmol)

  • Potassium tert-butoxide (KOtBu) (0.348 mmol)

  • Toluene (10 mL)

Procedure:

  • To a reaction vessel, add phenylacetonitrile, the substituted benzyl alcohol, potassium tert-butoxide, and toluene.

  • Seal the vessel and heat the mixture to 120 °C.

  • Maintain the reaction at this temperature for the desired amount of time (monitoring by TLC or GC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst on the Ethylation of Phenylacetonitrile

CatalystReaction Time (h)Conversion (%)Monoethylated Product Yield (%)Diethylated Product Yield (%)
None24< 5--
Tetrabutylammonium bromide (TBAB)6~80HighLow

Data synthesized from information presented in reference[1].

Table 2: Influence of Base and Solvent on Alkylation with Alcohols

BaseSolventTemperature (°C)Time (h)Yield (%)
KOtBuToluene12024Up to 99
Na2CO3/15-crown-5---High

Data synthesized from information presented in reference[2].

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Phenylacetonitrile, Alkylating Agent, Base, Solvent, and Catalyst conditions Set Reaction Temperature and Begin Stirring reagents->conditions monitor Monitor Progress (TLC/GC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify

Caption: General experimental workflow for the alkylation of phenylacetonitrile.

troubleshooting_logic start Low Conversion? check_base Is the base strong enough? (e.g., pKa of conjugate acid > 22) start->check_base Yes check_ptc Is a Phase-Transfer Catalyst (PTC) needed and present? check_base->check_ptc Yes solution_base Use stronger base (e.g., KOtBu) or add PTC with weaker base. check_base->solution_base No check_reagent Is the alkylating agent reactive? check_ptc->check_reagent Yes solution_ptc Add a suitable PTC (e.g., TBAB, TEBACl). check_ptc->solution_ptc No check_conditions Are reaction conditions (temp, time) appropriate? check_reagent->check_conditions Yes solution_reagent Use a more reactive alkyl halide (e.g., R-I) or increase temperature. check_reagent->solution_reagent No solution_conditions Increase temperature or prolong reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting logic for low conversion in phenylacetonitrile alkylation.

References

Technical Support Center: Purification of Crude 2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-phenylacetonitrile (also known as benzyl cyanide).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

IssuePossible Cause(s)Recommended Action(s)
Product is colored (yellow to brown) - Presence of polymeric or high-molecular-weight byproducts. - Thermal decomposition during synthesis or distillation. - Presence of unreacted starting materials or colored impurities.- Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., toluene) and treat with activated carbon to adsorb colored impurities.[1] - Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal degradation.[2][3] - Washing: Wash the crude product with a sodium bisulfite solution to remove colored aldehydes or ketones that may have formed.[4]
Low purity after distillation - Inefficient fractional distillation. - Co-distillation of impurities with similar boiling points. - Thermal decomposition during distillation, creating new impurities.- Improve Fractionation: Use a longer distillation column or a column with a higher number of theoretical plates (e.g., a Vigreux column).[5] - Optimize Vacuum: Ensure a stable and sufficiently low vacuum to achieve a clear separation between the product and impurities. - Analytical Monitoring: Use techniques like GC-MS or TLC to analyze fractions and identify the purest ones to combine.[4][6]
Product solidifies in the condenser during distillation - The boiling point of this compound is relatively high, and it can solidify if the condenser water is too cold, especially under high vacuum.- Warm Condenser Water: Use slightly warmer water in the condenser to prevent solidification. The water should still be cool enough to condense the vapor effectively.
Formation of a white precipitate during work-up - If the reaction mixture is basic, absorption of atmospheric carbon dioxide can lead to the precipitation of carbonates. - Precipitation of inorganic salts upon addition of an anti-solvent.- Acidic Wash: Perform an acidic wash (e.g., with dilute HCl) to neutralize any excess base before further work-up.[3] - Solvent Choice: Ensure the chosen solvent for extraction can effectively dissolve the product while leaving inorganic salts behind.
Foul, pungent odor in the purified product - Presence of benzyl isocyanide, a common and malodorous impurity from the reaction of benzyl chloride with cyanide salts.[5][7]- Sulfuric Acid Wash: Vigorously shake the distilled product with an equal volume of warm (60°C) 50% sulfuric acid. This will hydrolyze the isocyanide. Follow with washes of saturated sodium bicarbonate and then a brine solution.[2][5]
Product degrades over time (discoloration, decrease in purity) - Instability due to the presence of residual acidic or basic impurities. - Oxidation upon exposure to air. - Presence of water, which can lead to slow hydrolysis.- Neutralization: Ensure the final product is neutral by washing thoroughly with water and brine. - Drying: Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) before storage.[3] - Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as benzyl chloride.

  • Benzyl Isocyanide: A common, foul-smelling byproduct from the reaction of benzyl halides with cyanide salts.[5][7]

  • Phenylacetic Acid: Formed by the hydrolysis of this compound, especially if water is present under acidic or basic conditions.[8][9][10]

  • Dibenzyl Ether: A potential byproduct from the reaction of benzyl chloride.

  • Polymeric Materials and Tars: High molecular weight byproducts that can cause coloration.[4]

Q2: What is the best method for purifying crude this compound?

A2: The most effective and commonly used method is vacuum distillation .[2][3] This technique separates this compound from less volatile impurities (like polymers and salts) and more volatile impurities (like residual solvents). For solid impurities or to remove color, a preliminary filtration through celite or treatment with activated carbon can be beneficial.[1] For specific impurities like benzyl isocyanide, a chemical wash with sulfuric acid is necessary.[2][5]

Q3: Can I purify this compound by recrystallization?

A3: this compound is a liquid at room temperature (melting point: -24 °C), so direct recrystallization is not feasible. However, if you have solid derivatives of this compound, recrystallization can be an effective purification method. For instance, α-phenylacetoacetonitrile can be recrystallized from methanol.[11]

Q4: My crude product is a dark oil. How can I remove the color?

A4: To decolorize crude this compound, you can dissolve it in an organic solvent and treat it with activated carbon.[1] After stirring for a period, the carbon is filtered off, and the solvent is removed under reduced pressure. Subsequent vacuum distillation should yield a colorless product.

Q5: How can I confirm the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method to separate, identify, and quantify volatile impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient concentration.

  • Refractive Index: The refractive index of the purified liquid can be compared to the literature value as an indicator of purity.

Data Presentation

Physical Properties of this compound
PropertyValue
Melting Point -24 °C
Boiling Point (atm) 233-234 °C
Boiling Point (vacuum) 115-120 °C @ 10 mmHg[2][5]
135-140 °C @ 38 mmHg[2][5]
78-79 °C @ 2.5 mmHg[4]
Density 1.015 g/mL
Refractive Index (n²⁰/D) 1.522-1.524

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the general procedure for purifying crude this compound by vacuum distillation.

  • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a pressure gauge. A Vigreux column can be inserted between the flask and the distillation head for better separation.[5]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Close the system and slowly apply vacuum. Be cautious of any volatile impurities that may cause bumping.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • As the temperature rises to the boiling point of this compound at the given pressure, change the receiving flask to collect the main product fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound under an inert atmosphere.

Protocol 2: Removal of Benzyl Isocyanide Impurity

This protocol is specifically for removing the foul-smelling benzyl isocyanide impurity.[2][5]

  • Acid Wash: In a separatory funnel, vigorously shake the this compound with an equal volume of warm (60°C) 50% sulfuric acid for at least 5 minutes.

  • Separation: Allow the layers to separate and discard the lower aqueous acidic layer.

  • Neutralization: Wash the organic layer with an equal volume of a saturated sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove any residual solvent under reduced pressure. The product can then be further purified by vacuum distillation as described in Protocol 1.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_optional_wash Optional Pre-treatment cluster_distillation Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Wash Chemical Wash (e.g., 50% H₂SO₄ for isocyanide removal) Crude->Wash Isocyanide impurity? Carbon Activated Carbon Treatment (for color removal) Crude->Carbon Colored? Distill Vacuum Distillation Crude->Distill No pre-treatment Wash->Distill Carbon->Distill Analysis GC-MS, TLC, NMR, Refractive Index Distill->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Analysis Color Is the product colored? Start->Color Odor Does the product have a foul odor? Color->Odor No Carbon_Treat Action: Activated Carbon Treatment Color->Carbon_Treat Yes Purity Is the purity low after distillation? Odor->Purity No Acid_Wash Action: Sulfuric Acid Wash Odor->Acid_Wash Yes Frac_Distill Action: Improve Fractional Distillation Purity->Frac_Distill Yes Final_Product Proceed to Final Purification/Storage Purity->Final_Product No Carbon_Treat->Odor Acid_Wash->Purity Frac_Distill->Final_Product

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation with 2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts alkylation reactions involving 2-phenylacetonitrile. Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to address common issues, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Friedel-Crafts alkylation reaction using this compound as the alkylating agent with a Lewis acid catalyst (e.g., AlCl₃). What is the likely cause?

A1: A primary reason for low conversion is that this compound itself is generally not a sufficiently reactive electrophile for Friedel-Crafts alkylation. The reaction typically proceeds through a carbocation intermediate, which is not readily formed from the benzylic C-H bond of this compound under standard Lewis acid catalysis. For a successful reaction, a better leaving group at the benzylic position is required to facilitate the formation of the electrophilic species. A common and effective strategy is to use an α-halo derivative, such as 2-chloro-2-phenylacetonitrile or 2-bromo-2-phenylacetonitrile, as the alkylating agent.

Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What side reactions could be occurring?

A2: Several side reactions can lead to a complex product mixture and low yield of the desired alkylated product:

  • Catalyst Deactivation: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst, hindering its ability to activate the alkylating agent.

  • Houben-Hoesch Reaction: Under acidic conditions, the nitrile group itself can act as an electrophile, leading to the formation of an aryl ketone after hydrolysis of the intermediate ketimine. This is a known side reaction when using nitriles in the presence of strong acids and activated aromatic compounds.

  • Polymerization: In the presence of a strong Lewis acid, this compound can potentially undergo polymerization or self-condensation reactions, contributing to the formation of intractable tars.

  • Polyalkylation: Once the initial alkylation occurs, the product, an arylated phenylacetonitrile, can be more reactive than the starting arene, leading to multiple alkylations on the same aromatic ring.[1][2]

Q3: Which Lewis acid is most suitable for a Friedel-Crafts reaction involving a nitrile-containing substrate?

A3: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are common in Friedel-Crafts reactions, they can also promote side reactions with functionalized substrates. For reactions involving α-halo-α-phenylacetonitriles, successful examples have been reported with:

  • Aluminum chloride (AlCl₃): Effective for the reaction of α-bromo-α-phenylacetonitrile with benzene.[3]

  • Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄): These have been used successfully in the reaction of α-chloro-α-(methylthio)acetonitrile with various arenes. The reactivity order was found to be SnCl₄ ≈ AlCl₃ > TiCl₄.[4][5]

Milder Lewis acids may be less effective at generating the required carbocation but could minimize side reactions. The optimal choice will depend on the specific arene and reaction conditions.

Q4: Can I improve the yield by modifying the reaction conditions?

A4: Yes, optimizing reaction conditions is crucial. Consider the following adjustments:

  • Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may help to control side reactions. For instance, the reaction of α-chloro-α-(methylthio)acetonitrile with anisole was carried out at 0°C.[4]

  • Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used. The choice of solvent can influence the solubility of reactants and intermediates and affect reaction rates.

  • Stoichiometry: Using an excess of the aromatic substrate can favor the mono-alkylated product and reduce polyalkylation.[1]

Troubleshooting Guide for Low Conversion

This guide provides a structured approach to troubleshooting low conversion in the Friedel-Crafts alkylation with this compound derivatives.

Problem: Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_electrophile Is the alkylating agent this compound? start->check_electrophile use_activated_electrophile Action: Switch to an α-halo derivative (e.g., 2-bromo-2-phenylacetonitrile). check_electrophile->use_activated_electrophile Yes check_catalyst Is the Lewis acid being deactivated? check_electrophile->check_catalyst No (using α-halo derivative) use_activated_electrophile->check_catalyst catalyst_solution Action: Consider alternative Lewis acids (SnCl₄, TiCl₄) or increase catalyst loading. check_catalyst->catalyst_solution check_conditions Are reaction conditions optimized? catalyst_solution->check_conditions conditions_solution Action: Lower reaction temperature, use excess arene, ensure anhydrous conditions. check_conditions->conditions_solution side_reactions Are side reactions (e.g., Houben-Hoesch, polymerization) occurring? conditions_solution->side_reactions side_reactions_solution Action: Modify workup procedure to isolate the desired product from byproducts. side_reactions->side_reactions_solution end Improved Conversion side_reactions_solution->end

Quantitative Data Summary

The following table summarizes reaction conditions and yields for Friedel-Crafts alkylations using this compound derivatives.

Alkylating AgentAreneLewis AcidSolventTemperatureYield (%)Reference
α-Bromo-α-phenylacetonitrileBenzeneAlCl₃BenzeneReflux70-74Organic Syntheses
α-Chloro-α-(methylthio)acetonitrile1,2-DimethoxybenzeneSnCl₄CH₂Cl₂Room Temp.60[5]
α-Chloro-α-(methylthio)acetonitrileAnisoleTiCl₄CH₂Cl₂0°C56[4]

Experimental Protocols

Protocol 1: Alkylation of Benzene with α-Bromo-α-phenylacetonitrile[3]

This procedure is adapted from a reliable method for the synthesis of diphenylacetonitrile.

Materials:

  • α-Bromo-α-phenylacetonitrile

  • Anhydrous benzene

  • Anhydrous aluminum chloride (powdered)

Procedure:

  • Equip a dry 2-L round-bottomed three-necked flask with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser protected by a drying tube.

  • Charge the flask with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.

  • Heat the mixture to vigorous reflux with stirring.

  • Dissolve the α-bromo-α-phenylacetonitrile (from a 1-mole scale preparation) in 100 g (1.3 moles) of dry benzene.

  • Add the α-bromo-α-phenylacetonitrile solution to the boiling benzene-AlCl₃ mixture through the dropping funnel over a period of 2 hours.

  • After the addition is complete, continue refluxing for an additional hour.

  • Cool the reaction mixture and pour it cautiously onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the benzene layer, wash it with water, then with a 10% sodium bicarbonate solution, and finally with water again.

  • Dry the benzene solution over anhydrous calcium chloride.

  • Remove the benzene by distillation under reduced pressure.

  • The residue is diphenylacetonitrile, which can be further purified by recrystallization.

Protocol 2: Alkylation of Anisole with α-Chloro-α-(methylthio)acetonitrile[4]

Materials:

  • Anisole

  • α-Chloro-α-(methylthio)acetonitrile

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve anisole (2.17 mmol) and α-chloro-α-(methylthio)acetonitrile (2.17 mmol) in 15 mL of anhydrous CH₂Cl₂.

  • Cool the solution to 0°C in an ice bath.

  • Add TiCl₄ (2.17 mmol) dropwise to the stirred solution.

  • Continue stirring at 0°C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., benzene) to afford the α-(4-methoxyphenyl)-α-(methylthio)acetonitrile.

Reaction Mechanism and Points of Failure

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts alkylation with an α-halo-α-phenylacetonitrile and highlights potential issues.

Reaction_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_failures Potential Points of Failure R_X α-Halo-α-phenylacetonitrile (R-X) Complex [R---X---AlCl₃] Complex R_X->Complex + LA Failure2 Side Reaction (Houben-Hoesch): Nitrile group acts as electrophile. R_X->Failure2 LA Lewis Acid (e.g., AlCl₃) Failure1 Catalyst Deactivation: Lewis acid complexes with nitrile group. LA->Failure1 Carbocation Benzylic Carbocation (R⁺) + [X-AlCl₃]⁻ Complex->Carbocation Failure3 Low Reactivity: If using this compound directly (no halogen), carbocation formation is difficult. Carbocation->Failure3 Arene Arene (e.g., Benzene) Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex + R⁺ Product Alkylated Product Sigma_Complex->Product - H⁺ (with [X-AlCl₃]⁻) Catalyst_Regen HX + AlCl₃

References

Preventing polyalkylation in reactions involving 2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the alkylation of 2-phenylacetonitrile, with a specific focus on preventing undesirable polyalkylation.

Frequently Asked Questions (FAQs)

Q1: Why does polyalkylation occur so readily in reactions with this compound?

A1: The methylene (-CH₂-) group in this compound is positioned between a phenyl ring and a nitrile group. Both of these are electron-withdrawing groups, which makes the methylene protons acidic and easy to remove with a base.[1][2][3] This generates a resonance-stabilized carbanion. After the first alkylation (monoalkylation), the resulting product, 2-phenylalkanenitrile, still possesses one acidic proton on the α-carbon. If a strong base is still present in the reaction mixture, this proton can also be abstracted, forming a new carbanion that can then react with another molecule of the alkylating agent to form a dialkylated product. The crucial step leading to dialkylation is the equilibrium between the monoalkylated product and its corresponding anion.[4]

Q2: What are the primary factors that influence the ratio of mono- to polyalkylation?

A2: Several factors critically determine the selectivity towards monoalkylation:

  • Structure of the Alkylating Agent: The steric bulk of the alkyl halide can significantly inhibit the second alkylation step.[1][4]

  • Choice of Base: The type and strength of the base play a crucial role.[4][5]

  • Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants are key.[6]

  • Methodology: Techniques like Phase Transfer Catalysis (PTC) can greatly enhance selectivity for monoalkylation.[7][8]

Q3: How does the structure of the alkylating agent affect selectivity?

A3: The size of the alkyl halide can sterically hinder the approach of a second equivalent to the already substituted α-carbon.[1] For instance, reactions with sterically bulky alkyl halides like α-phenylethyl chloride and benzhydryl chloride have been shown to yield exclusively monoalkylated products.[4][9] In contrast, less hindered halides like methyl and benzyl halides are more prone to yielding both mono- and dialkylated products.[4]

Q4: Which bases are recommended for promoting selective monoalkylation?

A4: While strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) are effective for deprotonation, they can also promote dialkylation.[10] For improved selectivity, alternative basic systems are recommended:

  • Alkali Metal Hydroxides on Alumina: Using potassium hydroxide (KOH) impregnated on alumina has been shown to be an efficient system for selective α-monoalkylation in benzene.[5]

  • Potassium Carbonate (K₂CO₃): In some systems, a weaker base like K₂CO₃ can provide better control over the reaction.[1]

  • Aqueous Hydroxides with PTC: Concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective when used in conjunction with a phase transfer catalyst.[7][8]

Q5: What is Phase Transfer Catalysis (PTC) and why is it effective for monoalkylation?

A5: Phase Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride or tetrabutylammonium bromide, transports an anion (like the hydroxide ion or the phenylacetonitrile carbanion) from the aqueous phase to the organic phase where the alkylating agent resides.[7][11] This method is highly effective for monoalkylation because it allows for the use of inexpensive inorganic bases and can be performed under milder conditions. The catalytic nature of the process helps maintain a low concentration of the carbanion in the organic phase, which kinetically disfavors the second alkylation step.[8][12]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the alkylation of this compound.

Problem: High yield of dialkylated product.

This is the most common issue, indicating that the monoalkylated product is being deprotonated and reacting further.

Logical Flow for Troubleshooting Polyalkylation

G start High Dialkylation Observed q1 Is the alkylating agent sterically hindered? start->q1 sol_sterics Switch to a bulkier alkylating agent (e.g., isopropyl, benzhydryl). q1->sol_sterics No q2 Are you using a strong, homogeneous base (e.g., NaH, NaNH₂)? q1->q2 Yes end_node Monoalkylation Favored sol_sterics->end_node sol_base Option 1: Use a solid-supported base like KOH on Alumina. Option 2: Use a weaker base. q2->sol_base Yes q3 Have you tried Phase Transfer Catalysis (PTC)? q2->q3 No sol_base->end_node sol_ptc Implement a PTC system. (e.g., 50% aq. NaOH, Toluene, and a Quaternary Ammonium Salt) q3->sol_ptc No q3->end_node Yes sol_ptc->end_node

Caption: A decision-making workflow for troubleshooting and preventing polyalkylation.

Data Presentation: Influence of Reaction Conditions on Alkylation

The selectivity of the alkylation reaction is highly dependent on the chosen reagents and conditions. The tables below summarize results from various studies.

Table 1: Effect of Alkyl Halide Structure on Product Distribution Reaction Conditions: Alkali amide in liquid ammonia/ether mixture.

Alkyl HalideMonoalkylation Yield (%)Dialkylation Yield (%)Unreacted Phenylacetonitrile (%)Reference
Methyl Iodide424414[4]
Benzyl Chloride483418[4]
α-Phenylethyl Chloride85015[4]
Benzhydryl Chloride9307[4]

Table 2: Comparison of Different Basic Systems for Ethylation

Base SystemSolventCatalystProduct Yield (Mono)Reference
50% aq. NaOHBenzeneBenzyltriethylammonium chloride78-84%[8]
KOH on AluminaBenzeneNoneHigh Selectivity (Qualitative)[5]
K₂CO₃Supercritical EthaneTetrabutylammonium bromideHigh Conversion[13]
KOtBuTolueneNoneVaries with alcohol substrate[14]

Experimental Protocols

Protocol 1: Selective Monoethylation using Phase Transfer Catalysis

This procedure is adapted from a well-established method for the selective monoalkylation of phenylacetonitrile.[8]

Materials:

  • This compound

  • Ethyl bromide

  • 50% aqueous sodium hydroxide (w/w)

  • Benzyltriethylammonium chloride (TEBA)

  • Benzene (or Toluene)

  • Dilute Hydrochloric Acid

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • To the flask, add 50% aqueous NaOH, this compound (1.1 equivalents), and benzyltriethylammonium chloride (0.01 equivalents).

  • Begin vigorous stirring and add ethyl bromide (1.0 equivalent) dropwise from the dropping funnel over approximately 90-100 minutes.

  • Maintain the internal temperature between 28-35°C during the addition, using a cold-water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the temperature to 40°C and stir for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and dilute with water and benzene (or toluene).

  • Separate the organic layer. Extract the aqueous layer with a fresh portion of benzene.

  • Combine the organic layers and wash successively with water, dilute HCl, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-phenylbutyronitrile.

Protocol 2: Selective Monoalkylation using a Solid-Supported Base

This protocol is based on the use of alkali metal hydroxides impregnated on alumina for selective monoalkylation.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., butyl bromide)

  • Potassium hydroxide (KOH)

  • Alumina (neutral, activity grade I)

  • Benzene (or Toluene)

Procedure:

  • Prepare the supported base: Dissolve KOH in methanol. Add alumina to this solution and then evaporate the methanol under reduced pressure to obtain a free-flowing powder of KOH-impregnated alumina.

  • In a round-bottom flask, suspend the prepared KOH-on-alumina in benzene.

  • Add this compound to the suspension.

  • Add the alkyl halide and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid alumina support and wash it with a small amount of benzene.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by distillation or chromatography.

Diagrams and Visualizations

Mechanism of Alkylation and Polyalkylation

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Monoalkylation cluster_2 Step 3: Competing Polyalkylation Pathway A Ph-CH₂-CN (this compound) C [Ph-CH-CN]⁻ (Resonance-Stabilized Carbanion) A->C + Base⁻ A->C E Ph-CHR-CN (Monoalkylated Product) C->E + R-X C->E F [Ph-CR-CN]⁻ (New Carbanion) E->F + Base⁻ (If present) E->F G Ph-CR₂-CN (Dialkylated Product) F->G + R-X F->G

Caption: Reaction pathway showing the formation of mono- and di-alkylated products.

Phase Transfer Catalysis (PTC) Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase na_oh Na⁺ OH⁻ q_x Q⁺X⁻ (Catalyst) ph_cn_anion [Ph-CH-CN]⁻ Q⁺ q_x->ph_cn_anion 1. OH⁻ transfer & deprotonation na_x Na⁺ X⁻ ph_cn Ph-CH₂-CN r_x R-X product Ph-CHR-CN (Product) ph_cn_anion->product 2. Alkylation product->q_x 3. Catalyst regeneration

Caption: The catalytic cycle of Phase Transfer Catalysis in the alkylation of this compound.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during the synthesis of 2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in this compound synthesis?

A1: The primary indicator of catalyst deactivation is a noticeable decrease in the reaction yield and/or selectivity towards this compound over time. You may also observe a slower reaction rate, requiring longer reaction times to achieve the same conversion.

Q2: What are the main causes of catalyst deactivation in this synthesis?

A2: The most common causes of catalyst deactivation are:

  • Coking or Fouling: The formation of carbonaceous deposits (coke) on the active sites of the catalyst is a major issue.[1][2] These deposits physically block the pores and active centers of the catalyst.[2]

  • Poisoning: Impurities in the reactants or feed stream can strongly adsorb to the catalyst's active sites, rendering them inactive.[2][3] Common poisons include compounds containing sulfur, nitrogen, and phosphorus.[2][3]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of active surface area through the agglomeration of metal particles or the collapse of the support structure.[2][4]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. For deactivation due to coking, a common method is to burn off the carbon deposits in a controlled manner.[1][5][6]

Q4: How can I minimize catalyst deactivation?

A4: To prolong the life of your catalyst, consider the following:

  • Feedstock Purity: Ensure your reactants (e.g., benzyl chloride, acetonitrile) are of high purity and free from potential catalyst poisons.

  • Optimized Reaction Conditions: Operate within the recommended temperature and pressure ranges to avoid thermal degradation.

  • Catalyst Design: Select a catalyst with good stability and resistance to coking. For instance, modifications to catalyst supports can improve stability.[6]

Troubleshooting Guides

Issue 1: Gradual Decrease in Product Yield
Possible Cause Troubleshooting Steps
Coking/Fouling 1. Confirm coking by analyzing the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA). 2. If coking is confirmed, proceed with the catalyst regeneration protocol (see Experimental Protocols section).
Slow Poisoning 1. Analyze the feedstock for potential poisons (e.g., sulfur, nitrogen compounds). 2. If poisons are present, purify the feedstock before it enters the reactor. 3. For some types of poisoning, a specific regeneration procedure may be required.
Thermal Degradation 1. Verify that the reaction temperature has not exceeded the catalyst's recommended operating range. 2. If overheating has occurred, the catalyst may be irreversibly damaged and require replacement.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Possible Cause Troubleshooting Steps
Acute Poisoning 1. Immediately stop the reaction and analyze the most recent batch of feedstock for high concentrations of impurities. 2. The catalyst may not be recoverable and might need to be replaced.
Mechanical Failure 1. In a fixed-bed reactor, check for channeling or blockage. 2. In a stirred-tank reactor, ensure proper agitation to maintain catalyst suspension.

Quantitative Data

Table 1: Catalyst Performance and Deactivation Over Time

This table illustrates the typical decline in catalyst performance over an extended operational period.

Reaction Time (hours)Benzyl Cyanide Yield (%)
2087.6
4087.8
6086.5
8085.8
10083.0
12078.7
14075.6
16073.8
180-
200-

Data adapted from a study on a Zn/SiO2 catalyst.[7]

Experimental Protocols

Protocol 1: Catalyst Regeneration via Oxidation

This protocol is suitable for catalysts deactivated by carbonaceous deposits (coking).

Objective: To remove coke from the catalyst surface and restore its activity.

Materials:

  • Deactivated catalyst

  • Inert gas (e.g., Nitrogen)

  • Air or a mixture of Oxygen and an inert gas

Procedure:

  • Purge the Reactor: Stop the reactant feed and purge the reactor with an inert gas, such as nitrogen, at the reaction temperature to remove any remaining reactants and products.

  • Controlled Oxidation: Introduce a stream of air or a diluted oxygen mixture into the reactor.

  • Temperature Ramp: Gradually increase the temperature to the desired regeneration temperature. For a Zn30.1Cr4.3/γ-Al2O3 catalyst, a temperature of 723 K (450 °C) has been shown to be effective.[1]

  • Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature for a specified duration. A period of 3.5 hours has been reported to be sufficient for the Zn30.1Cr4.3/γ-Al2O3 catalyst.[1]

  • Cooling and Purging: After the regeneration period, switch back to an inert gas stream and cool the reactor down to the reaction temperature.

  • Re-introduction of Reactants: Once the reactor has reached the desired reaction temperature, the reactant feed can be resumed.

Safety Precautions:

  • The oxidation of coke is an exothermic process. Careful control of the oxygen concentration and temperature is crucial to avoid thermal runaways, which can damage the catalyst.

  • Ensure proper ventilation and monitoring of off-gases.

Visualizations

Catalyst_Deactivation_Troubleshooting start Decreased Catalyst Performance check_yield Gradual or Sudden Yield Drop? start->check_yield gradual Gradual Decrease check_yield->gradual Gradual sudden Sudden Drop check_yield->sudden Sudden coking Investigate Coking gradual->coking poisoning Analyze Feedstock for Poisons gradual->poisoning thermal Check for Overheating gradual->thermal acute_poisoning Acute Poisoning (High Contamination) sudden->acute_poisoning mechanical Check for Mechanical Failure sudden->mechanical regenerate Regenerate Catalyst coking->regenerate poisoning->regenerate replace Replace Catalyst thermal->replace acute_poisoning->replace mechanical->regenerate

Caption: Troubleshooting logic for catalyst deactivation.

Catalyst_Regeneration_Workflow start Stop Reactant Feed purge_inert1 Purge with Inert Gas (e.g., N2) start->purge_inert1 introduce_air Introduce Air/O2 Mixture purge_inert1->introduce_air ramp_temp Ramp to Regeneration Temperature introduce_air->ramp_temp hold_temp Hold at Temperature ramp_temp->hold_temp purge_inert2 Purge with Inert Gas hold_temp->purge_inert2 cool_down Cool to Reaction Temperature purge_inert2->cool_down end Resume Reactant Feed cool_down->end

Caption: Experimental workflow for catalyst regeneration.

References

Technical Support Center: Purification of 2-Phenylacetonitrile by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-phenylacetonitrile (benzyl cyanide) via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of purifying this compound by vacuum distillation?

A1: Vacuum distillation is employed to purify this compound by separating it from non-volatile impurities and other compounds with different boiling points.[1][2][3] This technique is particularly useful for compounds like this compound that have a high boiling point at atmospheric pressure (233-234°C) and may be prone to decomposition at elevated temperatures.[4][5][6][7] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification process.[1][3][8]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude this compound, often synthesized from benzyl chloride and sodium cyanide, can include benzyl alcohol, benzaldehyde, benzyl isocyanide, and unreacted starting materials.[9][10][11] The presence of these impurities can affect the quality and reactivity of the final product.

Q3: What pre-distillation steps are recommended for crude this compound?

A3: To remove certain impurities before distillation, a common procedure involves washing the crude this compound. One effective method is to wash the material with warm (around 60°C) 50% sulfuric acid, followed by a wash with a saturated sodium bicarbonate solution, and finally with a half-saturated sodium chloride solution.[10][11][12] This acid wash helps to remove isocyanides and other basic impurities.[10][11]

Q4: What is the appropriate vacuum level and corresponding boiling point for the distillation of this compound?

A4: The optimal vacuum and temperature will depend on the available equipment. However, a common range for the vacuum distillation of this compound is between 10 mmHg and 38 mmHg, with corresponding boiling points of approximately 115-120°C and 135-140°C, respectively.[10][11][12] It is advisable to aim for a pressure that allows the compound to boil between 45°C and 180°C to ensure stability.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Product Distilling Over - Vacuum leak in the apparatus.- Insufficient heating of the distillation flask.- Thermometer bulb placed incorrectly.- Check all joints for proper sealing and apply vacuum grease.[13]- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Bumping or Violent Boiling - Absence of a stirring mechanism.- Heating too rapidly.- Use a magnetic stir bar and stir plate to ensure smooth boiling. Boiling stones are not effective under vacuum.[13]- Reduce the heating rate.
Product is Colored or Impure - Incomplete removal of impurities before distillation.- Co-distillation with impurities of similar boiling points.- Decomposition of the product due to excessive heat.- Perform pre-distillation washes as described in the FAQs.[10][11][12]- Use a fractionating column for better separation.- Lower the distillation temperature by applying a higher vacuum.
Distillation Rate is Too Slow - Insufficient heating.- Poor insulation of the distillation column.- Increase the heat input to the distillation flask.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[13]
Sudden Drop in Pressure During Distillation - A leak has developed in the system.- Immediately stop heating.- Carefully inspect all joints and connections for leaks.

Experimental Protocols

Pre-Distillation Washing Protocol
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of warm (60°C) 50% sulfuric acid.

  • Shake the funnel vigorously for approximately 5 minutes.[10][11]

  • Allow the layers to separate and drain the lower acidic layer.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution.

  • Separate the layers.

  • Wash the organic layer with an equal volume of half-saturated sodium chloride solution.[10][11]

  • Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter to remove the drying agent. The purified this compound is now ready for vacuum distillation.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[13] Use a Claisen adapter to provide an extra neck for a capillary tube or ebulliator for smooth boiling. A magnetic stirrer and stir bar are essential.[13] All joints must be properly greased to ensure a good seal.[13]

  • Charging the Flask: Add the pre-washed and dried crude this compound and a magnetic stir bar to the distillation flask. The flask should not be more than two-thirds full.[1]

  • Applying Vacuum: Begin stirring and gradually apply the vacuum. A slow reduction in pressure will help to remove any residual volatile solvents without causing excessive bumping.[1][13]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collecting Fractions: Collect any initial low-boiling fractions separately. Once the temperature stabilizes at the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.[13] Releasing the vacuum on a hot system can be a safety hazard.

Quantitative Data

ParameterValueReference(s)
Boiling Point (Atmospheric Pressure) 233-234 °C[4][5][6][7]
Boiling Point (38 mmHg) 135-140 °C[10][11][12]
Boiling Point (10 mmHg) 115-120 °C[10][11]
Melting Point -24 °C[4]
Density 1.015 g/cm³[7]

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Washing cluster_distillation Vacuum Distillation crude_pan Crude this compound wash_h2so4 Wash with warm 50% H2SO4 crude_pan->wash_h2so4 wash_nahco3 Wash with sat. NaHCO3 wash_h2so4->wash_nahco3 wash_nacl Wash with half-sat. NaCl wash_nahco3->wash_nacl dry Dry over Na2SO4 wash_nacl->dry charge Charge Flask dry->charge setup Assemble Apparatus setup->charge apply_vacuum Apply Vacuum charge->apply_vacuum heat Heat Gently apply_vacuum->heat collect Collect Pure Fraction heat->collect shutdown Cool and Release Vacuum collect->shutdown

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic action_node action_node start Distillation Issue? no_distillate No Product Distilling? start->no_distillate bumping Bumping/Violent Boiling? start->bumping impure_product Impure/Colored Product? start->impure_product action_node_leak Check for vacuum leaks. Increase heating. Check thermometer placement. no_distillate->action_node_leak Yes action_node_stir Use magnetic stirrer. Reduce heating rate. bumping->action_node_stir Yes action_node_wash Perform pre-distillation washes. Use a fractionating column. Lower distillation temperature. impure_product->action_node_wash Yes

Caption: Troubleshooting logic for common vacuum distillation issues.

References

Technical Support Center: Minimizing Isonitrile Impurity Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical advice for minimizing the formation of isonitrile isomers during chemical synthesis. It includes frequently asked questions, troubleshooting strategies for common problems, detailed experimental protocols, and process diagrams to support your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are isonitrile isomers and why are they a concern in synthesis?

A1: Isonitriles (also known as isocyanides) are organic compounds containing the functional group -N⁺≡C⁻. They are functional group isomers of nitriles (-C≡N). The formation of an unwanted isonitrile isomer is a concern for several reasons:

  • Reduced Yield: Formation of byproducts lowers the yield of the desired target molecule.

  • Purification Challenges: Nitriles and isonitriles can have similar physical properties, making them difficult to separate.

  • Altered Biological Activity: In drug development, the presence of the wrong isomer can lead to drastically different, and potentially toxic, biological effects.

  • Distinct Reactivity: Isonitriles are known for their unique reactivity, which can lead to further unwanted side reactions.[1][2] They also have characteristically strong and unpleasant odors.[2][3]

Q2: In which common reactions do isonitrile or nitrile isomers form as byproducts?

A2: Isomer formation is a primary concern in nucleophilic substitution reactions using cyanide salts. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile (like an alkyl halide) from either the carbon or the nitrogen atom.

  • Attack from Carbon leads to the desired nitrile (R-CN) .

  • Attack from Nitrogen leads to the unwanted isonitrile (R-NC) . Conversely, when synthesizing an isonitrile, the formation of the nitrile is the undesired side reaction. The most common method for dedicated isonitrile synthesis is the dehydration of N-substituted formamides, where impurities usually arise from incomplete reaction or product degradation rather than nitrile formation.[3][4]

Q3: Which reaction parameters most significantly impact the formation of isonitrile byproducts in nucleophilic substitution reactions?

A3: The outcome of the reaction is a delicate balance between kinetic and thermodynamic control and is highly sensitive to the following conditions:

  • Counter-ion of the Cyanide Salt: This is a critical factor. Covalent metal cyanides, like silver cyanide (AgCN), have more electron density on the nitrogen atom, which favors attack through nitrogen to form isonitriles. In contrast, ionic salts like sodium cyanide (NaCN) or potassium cyanide (KCN) exist as free cyanide ions in solution, where the greater electron density on the carbon atom favors the formation of nitriles.[5]

  • Solvent: Polar aprotic solvents can solvate the metal cation, leaving the cyanide anion "naked" and more reactive at the carbon terminus, thus favoring nitrile formation. Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, also promoting nitrile formation.

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable product, which is typically the nitrile.

Q4: How can I detect the presence and quantity of isonitrile isomers in my reaction mixture?

A4: Standard spectroscopic methods are effective for identifying isonitrile impurities:

  • Infrared (IR) Spectroscopy: This is one of the most direct methods. Isonitriles show a characteristic N≡C triple bond stretch in the region of 2150-2110 cm⁻¹. This is typically at a lower frequency and is less intense than the C≡N stretch of nitriles, which appears around 2260-2220 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is very informative. The carbon atom of the isonitrile group is significantly more shielded than the nitrile carbon, appearing further upfield. In ¹H NMR, protons adjacent to the isonitrile group will show a characteristic coupling to the ¹⁴N nucleus, which can sometimes be observed as a triplet.[6]

  • Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique can be used to separate and quantify the relative amounts of the volatile isomers in the crude reaction mixture.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: High levels of isonitrile byproduct detected in my nitrile synthesis from an alkyl halide.
Possible CauseRecommended Solution
Use of an inappropriate cyanide salt. The cyanide salt's counter-ion dictates the nucleophilic site. Salts like AgCN favor isonitrile formation.[5]Switch to an ionic cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or DMF. This favors SN2 attack from the carbon atom.[7]
Reaction conditions favor N-alkylation. The combination of solvent and temperature may be promoting the undesired reaction pathway.Lower the reaction temperature to favor the kinetically controlled product (nitrile). Ensure the solvent can adequately solvate the cation to free the cyanide nucleophile.
Substrate structure. Tertiary alkyl halides are not suitable for this reaction as they favor elimination.[7]Use primary or secondary alkyl halides. For tertiary systems, a different synthetic route to the nitrile should be considered.
Problem 2: Low yield or significant impurities in my isonitrile synthesis via formamide dehydration.
Possible CauseRecommended Solution
Incomplete dehydration of the formamide starting material. The dehydrating agent may be insufficient or not reactive enough.Increase the equivalents of the dehydrating agent. Consider switching to a more powerful reagent like phosphorus oxychloride (POCl₃).[3][8] Ensure all reagents and glassware are scrupulously dry.[9]
Hydrolysis of the isonitrile product during workup. Isonitriles are sensitive to acid and can hydrolyze back to the formamide or other byproducts.Maintain basic conditions throughout the entire workup process. Avoid any acidic washes. Use a base like triethylamine to neutralize any acid generated.[8]
Product decomposition or polymerization. Some isonitriles, particularly those with certain heterocyclic structures, are unstable at room temperature.Run the reaction at a lower temperature (e.g., 0 °C or below).[3] After workup, use the isonitrile product immediately in the next step or store it at a low temperature, neat if possible.[9]
Difficult purification. The isonitrile product may be highly polar or water-soluble, leading to loss during aqueous workup.For water-soluble isonitriles, avoid the aqueous workup entirely. After the reaction, dilute with a non-polar solvent, filter through a pad of silica or celite to remove salts, and concentrate the filtrate.[8]
Problem 3: An unavoidable mixture of isomers has been formed. How can I separate them?
Purification MethodDescription & Best Use Case
Flash Column Chromatography This is the most common laboratory purification method. The separation relies on the different polarities of the nitrile and isonitrile isomers. Since isonitriles are generally less polar than their nitrile counterparts, they will typically elute first. Use TLC to develop an optimal solvent system before scaling up.[10]
Distillation If the isomers are volatile and have sufficiently different boiling points, fractional distillation can be effective. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds.
Crystallization / Recrystallization If one isomer is a solid and has a different solubility profile from the other, recrystallization from a suitable solvent system can yield a highly pure product. This is often a very effective method for purification.
Chemical Separation Isonitriles can undergo specific reactions that nitriles do not, such as [4+1] cycloadditions with tetrazines or coordination to metals. It may be possible to selectively react the isonitrile impurity, alter its physical properties (e.g., polarity or solubility), and then easily separate it from the desired nitrile product via extraction or chromatography.

Key Experimental Protocols

Protocol 1: High-Yield Synthesis of Isonitriles via Formamide Dehydration

This protocol is based on a green, rapid, and high-yield method using phosphorus oxychloride.[3]

Materials:

  • N-substituted formamide (1.0 mmol)

  • Triethylamine (Et₃N) (used as solvent, ~2 mL)

  • Phosphorus oxychloride (POCl₃) (1.1 mmol)

  • Dichloromethane (DCM) or Diethyl ether (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-substituted formamide (1.0 mmol) in triethylamine (~2 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (1.1 mmol) dropwise to the solution. The reaction is often very fast (less than 5 minutes).[3]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the formamide starting material is consumed.

  • Workup (Non-Aqueous):

    • Dilute the reaction mixture with diethyl ether or DCM.

    • Filter the mixture through a short plug of silica gel or celite to remove the triethylamine hydrochloride salts and other polar byproducts.

    • Rinse the filter cake with additional solvent.[8]

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude isonitrile.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Purification of Isomers by Flash Column Chromatography

Procedure:

  • Develop Solvent System: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) where the two isomers have a clear separation (Rf difference > 0.1). The less polar spot is typically the isonitrile.

  • Prepare Column: Pack a glass column with silica gel using the chosen eluent.

  • Load Sample: Dissolve the crude mixture in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure desired product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isomer.

Diagrams and Workflows

G General Workflow for Minimizing Isomer Formation start Start select_route 1. Select Synthetic Route (e.g., Formamide Dehydration) start->select_route run_rxn 2. Run Initial Reaction (Optimized Conditions) select_route->run_rxn analyze 3. Analyze Product Mixture (TLC, IR, NMR) run_rxn->analyze decision Isomer Ratio Acceptable? analyze->decision optimize Optimize Conditions: - Temperature - Base/Reagent Stoichiometry - Reaction Time decision->optimize  No purify 4. Purify Final Product (Chromatography, etc.) decision->purify  Yes optimize->run_rxn end End purify->end

Caption: A logical workflow for synthesis, analysis, and optimization to minimize unwanted isomer byproducts.

G Reaction Pathway: Formamide Dehydration to Isonitrile cluster_0 Key Steps Formamide R-NH-CHO (Formamide) Activation Activation of Carbonyl Oxygen (with POCl₃, TsCl, etc.) Formamide->Activation + Dehydrating Agent + Base (e.g., Et₃N) Elimination Base-Mediated Double Elimination Activation->Elimination Isonitrile R-N⁺≡C⁻ (Isonitrile) Elimination->Isonitrile - H₂O equivalent

Caption: Simplified reaction pathway for the synthesis of isonitriles from N-substituted formamides.

G Troubleshooting Decision Tree for Isomer Impurities start Start: Unwanted Isonitrile Isomer Detected q1 Is this a nucleophilic substitution with CN⁻? start->q1 s1 Switch to ionic cyanide (NaCN) Use polar aprotic solvent Lower temperature q1->s1 Yes q2 Is this a formamide dehydration reaction? q1->q2 No end Pure Product s1->end s2 Check for incomplete reaction Ensure workup is basic Run reaction at lower temp q2->s2 Yes q3 Is separation the only option? q2->q3 No s2->end s3 Select Purification Method: 1. Column Chromatography 2. Recrystallization 3. Distillation q3->s3 Yes s3->end

Caption: A decision tree to guide troubleshooting when unwanted isonitrile isomers are detected.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Phenylacetonitrile: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, is critical for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is a synthesis of established analytical methodologies and typical performance data to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the quantification of this compound often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 150 ng/mL
**Linearity (R²) **> 0.995> 0.995
Precision (RSD%) < 5%< 5%
Selectivity High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectra)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible quantitative results. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity, making it a powerful tool for the quantification of volatile and semi-volatile compounds like this compound.[1]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[2]

    • LLE Example: To 1 mL of aqueous sample, add 2 mL of a water-immiscible solvent (e.g., ethyl acetate). Vortex for 2 minutes, then centrifuge to separate the layers. Collect the organic layer containing the this compound.

    • SPE Example: Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with a weak solvent to remove impurities. Elute the this compound with a stronger solvent like methanol or acetonitrile.

  • Internal Standard: To improve accuracy and precision, add an internal standard (e.g., a deuterated analog of this compound) to all standards and samples at a fixed concentration.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of aromatic compounds. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Monitored Ions for this compound (m/z): 117 (molecular ion), 91 (fragment ion).

    • Monitored Ions for Internal Standard: Dependent on the chosen standard.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds and is often preferred for its higher throughput and ease of use for non-volatile or thermally labile compounds.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 10 ng/mL to 100 µg/mL).

  • Sample Dilution: For clean samples, simple dilution with the mobile phase may be sufficient.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically effective. For example, a mixture of 60% acetonitrile and 40% water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: DAD or UV detector set to a wavelength where this compound has maximum absorbance (e.g., around 210 nm).

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and a comparison of the logical steps involved in both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction InternalStandard Add Internal Standard Extraction->InternalStandard Concentration Solvent Evaporation & Reconstitution InternalStandard->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Experimental Workflow for this compound Quantification.

GCMS_vs_HPLC cluster_gcms GC-MS Method cluster_hplc HPLC Method GCMS_Sample Sample Preparation (Extraction/Derivatization) GCMS_Sep Gas Chromatography (Separation by Volatility/Polarity) GCMS_Sample->GCMS_Sep GCMS_Det Mass Spectrometry (Detection by m/z) GCMS_Sep->GCMS_Det GCMS_Quant Quantification GCMS_Det->GCMS_Quant HPLC_Sample Sample Preparation (Dilution/Filtration) HPLC_Sep Liquid Chromatography (Separation by Polarity) HPLC_Sample->HPLC_Sep HPLC_Det UV/DAD Detection (Detection by Absorbance) HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant

Comparison of GC-MS and HPLC Analytical Workflows.

References

Comparative NMR Analysis of 2-Phenylacetonitrile and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of 2-phenylacetonitrile and its para-substituted derivatives, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and characterization.

This guide presents a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its derivatives featuring methoxy, chloro, and nitro substituents at the para position. The provided data, including ¹H and ¹³C chemical shifts (δ) and proton-proton coupling constants (J), are crucial for identifying these compounds and understanding the electronic effects of the substituents on the phenyl ring and the adjacent methylene and nitrile groups.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its para-substituted derivatives, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
CompoundAr-H (δ, ppm)-CH₂- (δ, ppm)Other Protons (δ, ppm)
This compound 7.39 - 7.27 (m, 5H)3.73 (s, 2H)-
4-Methoxy-2-phenylacetonitrile 7.21 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.7 Hz, 2H)3.64 (s, 2H)3.77 (s, 3H, -OCH₃)
4-Chloro-2-phenylacetonitrile 7.32 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H)3.70 (s, 2H)-
4-Nitro-2-phenylacetonitrile 8.25 (d, J = 8.8 Hz, 2H), 7.56 (d, J = 8.8 Hz, 2H)3.92 (s, 2H)-
¹³C NMR Spectral Data
CompoundAr-C (δ, ppm)-CH₂- (δ, ppm)-CN (δ, ppm)Other Carbons (δ, ppm)
This compound 131.0 (C), 129.0 (CH), 127.8 (CH), 127.4 (CH)23.5117.9-
4-Methoxy-2-phenylacetonitrile 159.2 (C), 128.6 (CH), 122.9 (C), 114.4 (CH)22.8118.455.3 (-OCH₃)
4-Chloro-2-phenylacetonitrile 134.0 (C), 129.5 (C), 129.2 (CH), 128.8 (CH)23.0117.3-
4-Nitro-2-phenylacetonitrile 147.5 (C), 138.4 (C), 128.4 (CH), 124.3 (CH)23.9116.7-

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR data presented.

Sample Preparation
  • Dissolution: Approximately 10-20 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: The resulting solution was transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Homogenization: The NMR tube was capped and gently inverted several times to ensure a homogeneous solution.

Data Acquisition
  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence was used.

    • The spectral width was set to 16 ppm.

    • A 30-degree pulse width was employed with a relaxation delay of 1.0 second.

    • A total of 16 scans were accumulated for each sample.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence was utilized.

    • The spectral width was set to 240 ppm.

    • A 30-degree pulse width was used with a relaxation delay of 2.0 seconds.

    • A total of 1024 scans were accumulated for each sample.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decays (FIDs) were Fourier transformed to obtain the frequency-domain spectra.

  • Phase and Baseline Correction: Manual phase correction and automatic baseline correction were applied to all spectra.

  • Referencing: The chemical shifts were referenced to the internal standard TMS at 0.00 ppm for both ¹H and ¹³C spectra.

  • Data Analysis: Peak picking and integration (for ¹H spectra) were performed using the instrument's software.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the compounds studied.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H & 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference analyze Peak Picking & Integration reference->analyze final_data final_data analyze->final_data Final Spectral Data

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Compound_Relationships cluster_derivatives Para-Substituted Derivatives parent This compound methoxy 4-Methoxy parent->methoxy -OCH3 chloro 4-Chloro parent->chloro -Cl nitro 4-Nitro parent->nitro -NO2

Caption: Relationship between this compound and its derivatives.

Comparative study of different catalysts for 2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylacetonitrile, a key intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances, has been approached through a multitude of catalytic strategies. This guide provides a comparative analysis of different catalytic systems, offering insights into their efficiency, reaction conditions, and underlying mechanisms. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of various catalysts in the synthesis of this compound, providing a clear comparison of their respective yields and reaction conditions.

Catalyst TypeCatalyst ExampleStarting Material(s)Cyanide SourceReaction ConditionsYield (%)Reference
Phase-Transfer Catalysis Benzyltriethylammonium chloride (BTEAC)Benzyl chlorideSodium cyanide50% aq. NaOH, organic solvent, 28-35°C, 2.5 h78-84%[1]
Tetraethylammonium chloride (TEAC)1-chloro-4-nitrobenzene, Phenylacetonitrile-aq. NaOH, 65°C, 30 min (ultrasound)~98.6% (for derivative)[2]
Transition Metal Catalysis Pd(OAc)₂ / LigandAryl HalidesK₄[Fe(CN)₆]DMAc, 120°CGood to excellent[3]
Ni(cod)₂ / PPh₃Benzyl chloridesTrimethylsilyl cyanide--[4]
Copper SaltBenzyl chloridePotassium ferrocyanideOrganic solvent, 180°C, 20 h-[5]
Heterogeneous Catalysis Zn₃₀.₁Cr₄.₃/γ-Al₂O₃Styrene oxide, Ammonia-Fixed-bed reactor, 693 K87.9%[6]
Enzymatic Catalysis Cytochrome P450 79A2 & Aldoxime DehydrataseL-phenylalanine-E. coli whole-cell biocatalyst-[7]
Electrochemical Synthesis Metal-freeToluene derivatives-1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP)-[7]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the synthesis of this compound using some of the key catalytic methods discussed.

Phase-Transfer Catalysis (PTC) using Benzyltriethylammonium Chloride

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile.[1]

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Benzyltriethylammonium chloride (BTEAC)

  • 50% aqueous sodium hydroxide solution

  • Organic solvent (e.g., toluene or benzene)

  • Water

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the 50% aqueous sodium hydroxide solution, phenylacetonitrile (if starting from it for alkylation) or benzyl chloride, and the phase-transfer catalyst (BTEAC).

  • With vigorous stirring, add the alkylating agent (e.g., ethyl bromide for 2-phenylbutyronitrile) or in the case of synthesis from benzyl chloride, the reaction will proceed with the cyanide from the aqueous phase. Maintain the temperature between 28-35°C, using a cold-water bath if necessary.

  • After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture and add water and an organic solvent (e.g., benzene).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.

  • Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.

  • The product, this compound, can be further purified by vacuum distillation.

Heterogeneous Catalysis using Zn₃₀.₁Cr₄.₃/γ-Al₂O₃

This protocol describes the synthesis of this compound from styrene oxide and ammonia using a bimetallic catalyst.[6]

Catalyst Preparation:

  • Dissolve zinc nitrate and chromium nitrate in deionized water.

  • Add γ-Al₂O₃ powder and grind thoroughly to ensure complete mixing.

  • Extrude the mixture and dry at 110°C for 20 hours.

  • Calcine the dried material in a retort furnace at 550°C for 5 hours under an air atmosphere.

Reaction Procedure:

  • Load the prepared catalyst into a fixed-bed reactor.

  • Under a nitrogen atmosphere, heat the reactor to 693 K.

  • Introduce a mixture of styrene oxide diluted with toluene (20:80 m/m) and ammonia gas into the reactor.

  • Maintain a liquid velocity of 0.2 ml min⁻¹ and a gas velocity of ammonia at 300 ml min⁻¹.

  • The reaction is conducted at atmospheric pressure.

  • The product, this compound, is collected from the reactor outlet and can be purified by rectification.

Enzymatic Synthesis using Whole-Cell Biocatalyst

This conceptual protocol is based on the biosynthetic pathway involving cytochrome P450 and aldoxime dehydratase.[7]

Materials:

  • E. coli strain engineered to express cytochrome P450 79A2 and aldoxime dehydratase.

  • L-phenylalanine

  • Growth medium (e.g., LB broth with appropriate antibiotics)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate the engineered E. coli strain in a suitable growth medium until it reaches the desired cell density.

  • Induce the expression of the recombinant enzymes (cytochrome P450 79A2 and aldoxime dehydratase) according to the specific expression system protocol.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Resuspend the cells in the reaction buffer to a specific optical density.

  • Add L-phenylalanine to the cell suspension to initiate the biotransformation.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking for a predetermined time.

  • Monitor the progress of the reaction by techniques such as HPLC or GC-MS.

  • Once the reaction is complete, extract the product, this compound, from the reaction mixture using an organic solvent.

  • The organic extract can be dried and the solvent evaporated to obtain the crude product, which can be further purified by chromatography.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate the experimental workflow and a key reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Catalyst Preparation / Enzyme Expression C Reaction Setup (e.g., Reactor, Bioreactor) A->C B Starting Material Preparation B->C D Addition of Reactants & Catalyst C->D E Reaction under Controlled Conditions D->E F Product Extraction & Separation E->F G Purification (e.g., Distillation, Chromatography) F->G H Product Analysis (e.g., GC, HPLC, NMR) G->H I Final Product: This compound H->I

Caption: General experimental workflow for this compound synthesis.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst_cycle Catalytic Cycle NaCN Na⁺ + CN⁻ Interface Interface NaCN->Interface Ion Exchange NaOH Na⁺ + OH⁻ BnCl Benzyl Chloride (C₆H₅CH₂Cl) BnCN This compound (C₆H₅CH₂CN) BnCl->BnCN Product Formation QCl_cycle Q⁺Cl⁻ BnCN->QCl_cycle Cl⁻ QCl Q⁺Cl⁻ QCl->Interface QCN Q⁺CN⁻ QCN->BnCl Nucleophilic Attack QCl_cycle->QCN CN⁻

Caption: Mechanism of Phase-Transfer Catalyzed synthesis of this compound.

References

2-Phenylacetonitrile vs. Benzyl Isocyanide: A Comparative Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-phenylacetonitrile and its isomer, benzyl isocyanide. By examining their behavior in key organic reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the appropriate building block for their synthetic endeavors.

At a Glance: Structural and Reactivity Differences

This compound and benzyl isocyanide, while isomers, exhibit markedly different chemical properties due to the distinct connectivity of the cyano (-C≡N) and isocyano (-N≡C) functional groups, respectively.

This compound is characterized by a carbon-nitrogen triple bond, with the benzyl group attached to the carbon. This arrangement renders the methylene protons (the -CH₂- group adjacent to the phenyl ring and the nitrile) acidic, making it a valuable precursor for reactions involving the formation of new carbon-carbon bonds at this position.[1] The nitrile carbon is electrophilic and susceptible to nucleophilic attack.

Benzyl isocyanide , on the other hand, features a nitrogen-carbon triple bond where the benzyl group is attached to the nitrogen atom. The terminal carbon atom is formally divalent, exhibiting carbenoid character. This unique electronic structure makes benzyl isocyanide highly reactive in multicomponent reactions and cycloadditions where it acts as a potent nucleophile.[2][3] Generally, isonitriles are less stable and more reactive than their nitrile counterparts.[4]

Comparative Reactivity Data

The following table summarizes the key reactivity differences between this compound and benzyl isocyanide in fundamental organic transformations.

Reaction TypeThis compoundBenzyl IsocyanideKey Reactivity Difference
Hydrolysis Undergoes hydrolysis in acidic or basic conditions to yield phenylacetic acid or its corresponding salt.[5][6] The reaction typically requires heating.Readily hydrolyzed, even by atmospheric moisture, to N-benzylformamide and subsequently to benzylamine and formic acid.[7] The reaction is generally faster than nitrile hydrolysis.The isocyanide is significantly more susceptible to hydrolysis due to the electronic nature of the isocyano group.
Reduction Can be reduced to 2-phenylethylamine using various reducing agents such as H₂/Raney Ni, H₂/Pd/C, or LiAlH₄.[7][8]Reduced to N-methylbenzylamine, a secondary amine, using reagents like H₂/Ni or LiAlH₄.[9]Reduction of the nitrile yields a primary amine, while the isocyanide is reduced to a secondary amine with a methyl group.
Cycloaddition Participates in cycloaddition reactions, such as [2+2+2] cycloadditions with metal-carbyne complexes and 1,3-dipolar cycloadditions with azides.[2]Readily undergoes [4+1] cycloaddition reactions with tetrazines and is a key component in multicomponent reactions like the Passerini and Ugi reactions, which involve cycloaddition-like steps.[2][3][10]Benzyl isocyanide's carbenoid character makes it a more versatile and reactive partner in a wider range of cycloaddition and multicomponent reactions.
Acidity of α-protons The methylene protons are acidic (pKa ≈ 22 in DMSO) and can be readily deprotonated by a suitable base to form a stabilized carbanion.[1] This allows for a variety of C-C bond-forming reactions.The methylene protons are not significantly acidic and do not typically undergo deprotonation under standard basic conditions.The presence of the electron-withdrawing nitrile group in this compound is crucial for the acidity of the adjacent protons, a feature absent in benzyl isocyanide.

Experimental Protocols

Hydrolysis

Protocol for Acid-Catalyzed Hydrolysis of this compound

  • Materials: this compound, concentrated sulfuric acid, water.

  • Procedure: A mixture of this compound and 70% aqueous sulfuric acid is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured onto ice. The resulting precipitate of phenylacetic acid is collected by filtration, washed with cold water, and dried.[5]

Protocol for Hydrolysis of Phenyl Isocyanide (as a model for Benzyl Isocyanide)

  • Materials: Phenyl isocyanide, hydrochloric acid, water.

  • Procedure: Phenyl isocyanide is treated with aqueous hydrochloric acid. The reaction mixture is stirred at room temperature. The hydrolysis proceeds to first form N-phenylformamide, which is then further hydrolyzed to aniline and formic acid.[7] The progress of the reaction can be monitored by IR spectroscopy (disappearance of the isocyanide peak around 2150 cm⁻¹) and GC-MS to identify the products.

Reduction

Protocol for Reduction of this compound to 2-Phenylethylamine

  • Materials: this compound, Raney Nickel (catalyst), liquid ammonia, hydrogen gas, ether.

  • Procedure: In a high-pressure autoclave, this compound is mixed with Raney nickel catalyst and liquid ammonia. The autoclave is pressurized with hydrogen gas (e.g., to 2000 psi) and heated (e.g., to 120-130 °C) with shaking. After the reaction is complete, the autoclave is cooled and depressurized. The contents are filtered to remove the catalyst, and the solvent is evaporated. The resulting 2-phenylethylamine is purified by distillation under reduced pressure. The presence of ammonia helps to minimize the formation of secondary amine byproducts.

Protocol for Reduction of Benzyl Isocyanide to N-Methylbenzylamine

  • Materials: Benzyl isocyanide, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

  • Procedure: A solution of benzyl isocyanide in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield N-methylbenzylamine.

Multicomponent Reaction: The Passerini Reaction

Protocol for the Passerini Reaction with Benzyl Isocyanide

  • Materials: Benzaldehyde, benzoic acid, benzyl isocyanide, aprotic solvent (e.g., dichloromethane).

  • Procedure: To a solution of benzaldehyde and benzoic acid in dichloromethane, benzyl isocyanide is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting α-acyloxy amide product is purified by column chromatography.[2]

Visualizing Reactivity Pathways

G cluster_nitrile This compound cluster_isocyanide Benzyl Isocyanide PN This compound PAA Phenylacetic Acid PEA 2-Phenylethylamine Cyc_N Cycloaddition Product (e.g., Triazole) Anion Stabilized Carbanion BI Benzyl Isocyanide NBA N-Benzylformamide MBA N-Methylbenzylamine Cyc_I Cycloaddition Product (e.g., with Tetrazine) MCR Multicomponent Reaction Product (e.g., Passerini, Ugi)

Figure 1. Comparative reaction pathways of this compound and benzyl isocyanide.

G cluster_nitrile_hydrolysis This compound Hydrolysis cluster_isocyanide_hydrolysis Benzyl Isocyanide Hydrolysis PN_H This compound Amide_N Phenylacetamide (Intermediate) PAA_H Phenylacetic Acid BI_H Benzyl Isocyanide Formamide_I N-Benzylformamide Amine_Acid Benzylamine + Formic Acid

Figure 2. Comparison of the hydrolysis pathways.

G cluster_nitrile_reduction This compound Reduction cluster_isocyanide_reduction Benzyl Isocyanide Reduction PN_R This compound Imine_N Imine Intermediate PEA_R 2-Phenylethylamine (Primary Amine) BI_R Benzyl Isocyanide MBA_R N-Methylbenzylamine (Secondary Amine)

Figure 3. Comparison of the reduction products.

Conclusion

The choice between this compound and benzyl isocyanide is dictated by the desired synthetic outcome. This compound serves as an excellent substrate for introducing a phenylethylamine moiety or for elaborating at the α-carbon position through its acidic protons. In contrast, benzyl isocyanide is the reagent of choice for complex, one-pot multicomponent reactions and specific cycloadditions, leveraging the unique reactivity of the isocyanide functional group to build intricate molecular architectures. Understanding these fundamental differences in reactivity is paramount for the efficient design and execution of synthetic strategies in research and development.

References

A Comparative Guide to the Synthesis of 2-Phenylacetonitrile: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Phenylacetonitrile, a crucial building block for numerous pharmaceuticals, agrochemicals, and fragrances, has traditionally been synthesized via a well-established but hazardous route. This guide provides a comparative analysis of this traditional method against a novel, more sustainable synthetic pathway, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying chemical principles.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound: the traditional nucleophilic substitution of benzyl chloride and a modern catalytic approach starting from styrene oxide.

ParameterTraditional Route (from Benzyl Chloride)New Route (from Styrene Oxide)
Starting Materials Benzyl chloride, Sodium cyanideStyrene oxide, Ammonia
Catalyst Phase Transfer Catalyst (e.g., quaternary ammonium salt)Bimetallic Catalyst (Zn-Cr/γ-Al₂O₃)
Yield 82%[1]87.9%[2]
Reaction Temperature Reflux (Acetonitrile)693 K (420 °C)[2]
Reaction Time 3 hours[1]Continuous flow
Key Advantages Well-established, relatively fast reactionHigh yield, avoids highly toxic cyanide reagents
Key Disadvantages Use of highly toxic sodium cyanideHigh temperature, requires specialized equipment (fixed-bed reactor)

Delving into the Chemistry: Reaction Workflows

The two synthetic pathways employ fundamentally different chemical strategies to achieve the final product. The traditional route relies on a classic SN2 reaction, while the new route utilizes a catalytic cascade of amination and dehydrogenation.

traditional_route cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzyl Chloride Benzyl Chloride This compound This compound Benzyl Chloride->this compound Nucleophilic Substitution (SN2) Sodium Cyanide Sodium Cyanide Sodium Cyanide->this compound Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->this compound Facilitates reaction between phases

Traditional Synthesis of this compound.

new_route cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Styrene Oxide Styrene Oxide 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Styrene Oxide->2-Amino-1-phenylethanol Amination Ammonia Ammonia Ammonia->2-Amino-1-phenylethanol Zn-Cr/γ-Al₂O₃ Zn-Cr/γ-Al₂O₃ Zn-Cr/γ-Al₂O₃->2-Amino-1-phenylethanol Imines Imines Zn-Cr/γ-Al₂O₃->Imines This compound This compound Zn-Cr/γ-Al₂O₃->this compound 2-Amino-1-phenylethanol->Imines Dehydration Imines->this compound Dehydrogenation

References

A Comparative Guide to the C-H Cyanation of 2-Phenylpyridine: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The direct C-H functionalization of arenes represents a powerful and atom-economical strategy for the synthesis of valuable organic molecules. Among these transformations, C-H cyanation is of particular interest due to the versatile synthetic utility of the nitrile group in pharmaceuticals and agrochemicals. This guide provides a detailed examination of the copper-catalyzed C-H cyanation of 2-phenylpyridine with benzyl nitrile, underpinned by a Density Functional Theory (DFT) investigation into its mechanism. Furthermore, we offer an objective comparison with alternative catalytic systems, supported by experimental data, to inform the selection of the most suitable method for a given research and development endeavor.

DFT Investigation of the C-H Cyanation of 2-phenylpyridine with Benzyl Nitrile

A DFT study has elucidated the intricate mechanism of the selective C-H cyanation of 2-phenylpyridine with benzyl nitrile, catalyzed by copper(I) bromide (CuBr).[1] The calculations, performed at the B3LYP/6-31+G(d,p) level of theory with the IEFPCM solvent model, reveal a multi-step process.

Initially, benzyl nitrile is proposed to undergo aerobic oxidation to form benzoyl cyanide, which then serves as the active cyanating agent. The core catalytic cycle for the cyanation of 2-phenylpyridine involves the coordination of the copper catalyst to the nitrogen atom of the pyridine ring, facilitating the ortho-C-H activation. This is followed by the addition of the cyanide group and subsequent oxidative dehydrogenation to yield the final product, 2-(pyridin-2-yl)benzonitrile.

The DFT calculations suggest several possible pathways for both the formation of the cyanating agent and the final C-H cyanation step, highlighting the complexity of the reaction mechanism.

DFT_Mechanism cluster_cyanation C-H Cyanation of 2-Phenylpyridine cluster_reagent_formation Formation of Cyanating Agent 2-Phenylpyridine 2-Phenylpyridine Intermediate_1 Cu-Coordinated 2-Phenylpyridine 2-Phenylpyridine->Intermediate_1 Coordination Cu(I) Cu(I) Cu(I)->Intermediate_1 C-H_Activation ortho-C-H Activation Intermediate_1->C-H_Activation Intermediate_2 Cyanated Cu-Intermediate C-H_Activation->Intermediate_2 + CN- Product 2-(Pyridin-2-yl)benzonitrile Intermediate_2->Product Oxidative Dehydrogenation Cu(I)_regen Cu(I) Benzyl_Nitrile Benzyl_Nitrile Oxidation Aerobic Oxidation Benzyl_Nitrile->Oxidation Benzoyl_Cyanide Benzoyl Cyanide Oxidation->Benzoyl_Cyanide CN_Source CN- Source Benzoyl_Cyanide->CN_Source Provides CN_Source->C-H_Activation

Figure 1: Proposed mechanism for the CuBr-catalyzed C-H cyanation of 2-phenylpyridine with benzyl nitrile based on DFT calculations.

Comparison of C-H Cyanation Methods for 2-Phenylpyridine

While the copper-catalyzed reaction with benzyl nitrile offers a pathway utilizing a readily available cyanide source surrogate, several other transition metal-catalyzed systems have been developed for the ortho-C-H cyanation of 2-phenylpyridine. These alternatives employ different catalysts and cyanating agents, leading to variations in reaction efficiency, substrate scope, and functional group tolerance. Below is a comparative summary of key performance data from the literature.

Catalyst SystemCyanating AgentSolventTemperature (°C)Yield (%)Reference
CuBr Benzyl NitrileNot specified in DFT studyNot specified in DFT studyNot specified in DFT study[1]
Co(OAc)₂ / AgOAc N-Cyanosuccinimide1,2-Dichloroethane12093[2]
[CpCo(CO)I₂] / AgSbF₆ N-cyano-N-phenyl-p-toluenesulfonamide1,2-Dichloroethane10085[3][4]
Pd(OAc)₂ / CuCN CuCNDMF13082
[RhCpCl₂]₂ / AgSbF₆ N-cyano-N-phenyl-p-toluenesulfonamide1,2-Dichloroethane12095[5]

Note: The yield for the CuBr/Benzyl Nitrile system is not provided in the theoretical study. Experimental data for this specific reaction on 2-phenylpyridine was not found in the searched literature. The other yields are for the cyanation of 2-phenylpyridine under the specified conditions.

Experimental Protocols

General Procedure for Cobalt-Catalyzed C-H Cyanation[2]

To a screw-capped vial are added 2-phenylpyridine (0.2 mmol), Co(OAc)₂ (10 mol%), AgOAc (20 mol%), N-cyanosuccinimide (0.3 mmol), and 1,2-dichloroethane (1.0 mL). The vial is sealed and the mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Palladium-Catalyzed C-H Cyanation

A mixture of 2-phenylpyridine (0.5 mmol), Pd(OAc)₂ (5 mol%), and CuCN (1.0 mmol) in DMF (2.0 mL) is stirred in a sealed tube at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

General Procedure for Rhodium-Catalyzed C-H Cyanation[5]

In a glovebox, [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and N-cyano-N-phenyl-p-toluenesulfonamide (0.3 mmol) are added to a vial. 2-Phenylpyridine (0.2 mmol) and 1,2-dichloroethane (1.0 mL) are then added. The vial is sealed and the reaction mixture is stirred at 120 °C for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is isolated by flash column chromatography.

Comparative Experimental Workflow

The general workflow for these C-H cyanation reactions is similar, primarily differing in the catalyst system and workup procedure. Below is a generalized workflow comparing the cobalt-catalyzed and palladium-catalyzed methods.

Experimental_Workflow cluster_cobalt Cobalt-Catalyzed Cyanation cluster_palladium Palladium-Catalyzed Cyanation Co_Start Combine Reactants: 2-Phenylpyridine, Co(OAc)₂, AgOAc, N-Cyanosuccinimide, DCE Co_Reaction Heat at 120 °C for 12h Co_Start->Co_Reaction Co_Workup Filter through Silica Gel Co_Reaction->Co_Workup Co_Purification Column Chromatography Co_Workup->Co_Purification Co_Product 2-(Pyridin-2-yl)benzonitrile Co_Purification->Co_Product Pd_Start Combine Reactants: 2-Phenylpyridine, Pd(OAc)₂, CuCN, DMF Pd_Reaction Heat at 130 °C for 24h Pd_Start->Pd_Reaction Pd_Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Pd_Reaction->Pd_Workup Pd_Purification Column Chromatography Pd_Workup->Pd_Purification Pd_Product 2-(Pyridin-2-yl)benzonitrile Pd_Purification->Pd_Product

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of 2-phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Ensuring the purity of this precursor is critical for the safety and efficacy of the final products. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for this application.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification by mass spectrometry.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using various detectors (e.g., UV-Vis).A primary ratio method where the signal intensity of the analyte is compared to that of a certified internal standard of known purity. The signal is directly proportional to the number of nuclei.
Primary Use Identification and quantification of volatile and semi-volatile organic impurities, such as residual solvents and by-products from synthesis.[1][2]Quantification of the main component and non-volatile or thermally labile organic impurities. Considered a gold standard for purity analysis in the pharmaceutical industry.[2][3]Absolute quantification of the main component without the need for a specific reference standard of the analyte. Provides a direct measure of purity against a certified reference material.[4][5]
Limit of Detection (LOD) Low (ppm to ppb range)Low to moderate (ppm range)[6]Moderate (typically >0.1%)
Limit of Quantification (LOQ) Low (ppm to ppb range)Low to moderate (ppm range)Moderate (typically >0.1%)
Precision HighHighVery High
Accuracy High (with appropriate calibration)High (with appropriate calibration)Very High
Sample Throughput Moderate to HighHighLow to Moderate
Common Impurities Detected Benzyl chloride, benzaldehyde, dibenzyl ether, and other volatile synthesis by-products.Non-volatile impurities, isomers, and degradation products.Any proton-containing impurity with distinct signals from the analyte.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide illustrative experimental protocols for each technique, based on established practices for the analysis of similar organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of this compound and its non-volatile impurities.[2][3]

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

Data Analysis:

The purity is calculated based on the area percentage of the this compound peak. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and specificity.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a specific this compound reference standard.[4][5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Cap the tube and gently agitate to dissolve the sample and internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

The methylene protons (-CH2-) of this compound are typically well-resolved and suitable for integration.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Library Search) integrate->identify calculate Calculate Purity (% Area) integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to HPLC Vial filter->transfer inject Inject into HPLC transfer->inject separate Separation in HPLC Column inject->separate detect Detection by DAD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Formula) integrate->calculate

References

A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic signatures of phenylacetonitrile and its 4-methoxy, 4-nitro, and 4-chloro substituted analogs reveals distinct shifts in spectral data, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

This comparative guide delves into the nuanced differences in the spectroscopic profiles of unsubstituted phenylacetonitrile and its derivatives substituted at the para-position with electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups. These substitutions significantly influence the electronic environment of the molecule, leading to characteristic changes in their interaction with electromagnetic radiation and behavior in mass spectrometry. The following sections present a quantitative summary of these differences in tabular format, detail the experimental methodologies for data acquisition, and provide a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The introduction of a substituent to the phenyl ring of phenylacetonitrile induces notable changes in the vibrational frequencies of bonds, the chemical shifts of protons and carbon atoms, and the fragmentation patterns observed in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by the nitrile (C≡N) stretching frequency and aromatic C-H and C=C vibrations. The electronic nature of the substituent at the para-position subtly influences the position of these bands.

CompoundC≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Phenylacetonitrile ~2250~1600, 1495, 1450~3030-3080-
4-Methoxyphenylacetonitrile ~2245~1610, 1510, 1460~3000-3050~1250 (C-O stretch)
4-Nitrophenylacetonitrile ~2255~1600, 1520, 1450~3050-3100~1520 & 1345 (NO₂ asymmetric and symmetric stretch)
4-Chlorophenylacetonitrile ~2250~1590, 1490, 1410~3030-3090~1090 (C-Cl stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic effects of the substituents. Electron-donating groups like methoxy tend to shield the aromatic protons and carbons, causing upfield shifts (lower ppm), while electron-withdrawing groups like nitro and chloro cause deshielding and downfield shifts (higher ppm).

¹H NMR Data (in CDCl₃)

CompoundMethylene Protons (-CH₂) (ppm)Aromatic Protons (ppm)Other Protons (ppm)
Phenylacetonitrile ~3.7 (s, 2H)~7.2-7.4 (m, 5H)-
4-Methoxyphenylacetonitrile ~3.6 (s, 2H)~6.9 (d, 2H), ~7.2 (d, 2H)~3.8 (s, 3H, -OCH₃)
4-Nitrophenylacetonitrile ~3.8 (s, 2H)~7.5 (d, 2H), ~8.2 (d, 2H)-
4-Chlorophenylacetonitrile ~3.7 (s, 2H)~7.3 (d, 2H), ~7.4 (d, 2H)-

¹³C NMR Data (in CDCl₃)

CompoundMethylene Carbon (-CH₂) (ppm)Nitrile Carbon (-C≡N) (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)
Phenylacetonitrile ~23~118~127, 128, 129, 132-
4-Methoxyphenylacetonitrile ~22~119~114, 124, 129, 159~55 (-OCH₃)
4-Nitrophenylacetonitrile ~24~117~124, 129, 139, 147-
4-Chlorophenylacetonitrile ~23~117~129, 130, 131, 135-
Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns are influenced by the stability of the resulting fragments, which is in turn affected by the substituent.

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
Phenylacetonitrile 117.15117116, 90, 89
4-Methoxyphenylacetonitrile 147.18147146, 132, 107
4-Nitrophenylacetonitrile 162.15162116, 89
4-Chlorophenylacetonitrile 151.60151/153 (isotope pattern)116, 89

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like phenylacetonitrile, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and the spectrum recorded in a liquid cell.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is "shimmed" to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, direct injection or a gas chromatography (GC) inlet can be used. For less volatile compounds, a direct insertion probe or liquid chromatography (LC) can be employed.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualization of the Spectroscopic Comparison Workflow

The logical flow of a comparative spectroscopic analysis can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Output Unsubstituted Unsubstituted Phenylacetonitrile AcquireSpectra Acquire Spectra Unsubstituted->AcquireSpectra Substituted Substituted Phenylacetonitriles (4-Methoxy, 4-Nitro, 4-Chloro) Substituted->AcquireSpectra IR IR Spectroscopy IR->AcquireSpectra NMR NMR Spectroscopy (¹H and ¹³C) NMR->AcquireSpectra MS Mass Spectrometry MS->AcquireSpectra ProcessData Process & Extract Quantitative Data AcquireSpectra->ProcessData CompareData Compare Spectroscopic Features ProcessData->CompareData Tables Data Tables CompareData->Tables Guide Comparison Guide CompareData->Guide Protocols Experimental Protocols Protocols->Guide

Caption: Workflow for Spectroscopic Comparison of Phenylacetonitriles.

Safety Operating Guide

Proper Disposal of 2-Phenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 2-phenylacetonitrile, also known as benzyl cyanide, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this toxic compound in compliance with safety regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be aware of its hazards. It is toxic if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][2] Adherence to the following safety measures is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use and dispose of contaminated gloves properly.[3]

  • Body Protection: A laboratory coat or a chemical-resistant suit is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4] If ventilation is inadequate, approved respiratory protection must be used.[3]

Handling Procedures:

  • Avoid all personal contact, including the inhalation of vapors or mists.[5][6]

  • Prevent the substance from coming into contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Wash hands thoroughly after handling the chemical.[3]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6][7]

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Prevent the spill from spreading or entering drains.[5]

  • Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite.[5][8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as hazardous waste. Never discharge it into drains or the environment.[6][8]

Protocol for Waste Disposal:

  • Waste Identification: this compound is classified as hazardous waste. Do not mix it with other waste streams.[9]

  • Container Management:

    • Collect all waste, including residues and contaminated materials, in its original container or a designated, compatible, and clearly labeled hazardous waste container.[9]

    • The label should clearly state "Hazardous Waste" and "this compound" or "Benzyl Cyanide."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.[6][9]

  • Professional Disposal:

    • The primary and required method of disposal is to engage a licensed professional waste disposal company.[3][5] These companies are equipped to handle and treat hazardous chemicals safely.

    • One approved disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This should only be performed by a licensed facility.

  • Disposal of Contaminated Materials:

    • Contaminated Packaging: Dispose of the original container as unused product.[3][5] If the container cannot be thoroughly cleaned, it should be punctured to prevent reuse and disposed of via the licensed waste contractor.[6]

    • Contaminated PPE: Used gloves, lab coats, and other contaminated materials must be collected in a sealed bag and disposed of as hazardous waste.

Data Summary for Transportation and Hazard Classification

For the purpose of shipping for disposal, this compound is regulated as a hazardous material. The following table summarizes its key classification data.

ParameterValueReference(s)
UN Number UN2470[1][7][10]
Proper Shipping Name Phenylacetonitrile, liquid[1][7][10]
Hazard Class 6.1 (Poisonous materials)[1][7][10]
Packing Group III (Minor danger)[1][7][10]
GHS Hazard Statements H301, H311, H330[1][2][9]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G A Identify this compound Waste (Pure, solutions, contaminated items) B Segregate & Use Designated Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', 'Phenylacetonitrile') B->C D Store Securely in a Ventilated, Designated Storage Area C->D E Contact Licensed Waste Disposal Company D->E F Prepare for Transport (Follow UN2470 guidelines) E->F G Complete Waste Manifest & Disposal Documentation F->G H Final Disposal via Incineration by Vendor G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can minimize risks, ensure a safe working environment, and maintain regulatory compliance. Always consult your institution's specific safety protocols and Environmental Health & Safety (EHS) department for additional guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-phenylacetonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。